Magnesium carbonate hydrate
Description
Magnesium carbonate is a magnesium salt with formula CMgO3. Its hydrated forms, particularly the di-, tri-, and tetrahydrates occur as minerals. It has a role as an antacid and a fertilizer. It is a magnesium salt, a carbonate salt, a one-carbon compound and an organic magnesium salt.
Magnesium carbonate, also known as magnesite, is a common over the counter remedy for heartburn and upset stomach caused by overproduction of acid in the stomach.
Hydromagnesite is a mineral with formula of Mg5(CO3)4(OH)2·4H2O. The IMA symbol is Hmgs.
Magnesite is a mineral with formula of MgCO3 or Mg(CO3). The corresponding IMA (International Mineralogical Association) number is IMA1962 s.p.. The IMA symbol is Mgs.
See also: Magnesium Cation (has active moiety); Carbonate Ion (has active moiety); Aluminum hydroxide; magnesium carbonate (component of) ... View More ...
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNQQNXFFQJAID-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgCO3, CMgO3 | |
| Record name | MAGNESIUM CARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | magnesium carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_carbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049660 | |
| Record name | Magnesium carbonate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, light, white friable masses or as a bulky white powder, WHITE POWDER. | |
| Record name | MAGNESIUM CARBONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | MAGNESIUM CARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Decomposes | |
| Record name | Magnesium carbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
0.1g/L, Practically insoluble both in water or ethanol, White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/, 0.0106 G/100 CC COLD WATER, SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA, Insoluble in alcohol; soluble in acids, Solubility in water, g/100ml at 20 °C: 0.01 (very poor) | |
| Record name | Magnesium carbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MAGNESIUM CARBONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | MAGNESIUM CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MAGNESIUM CARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
3.0, Bulk density approximately 4 lb/cu ft, Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/, White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/, Relative density (water = 1): 2.95 | |
| Record name | MAGNESIUM CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MAGNESIUM CARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Light, bulky, white powder | |
CAS No. |
546-93-0, 7757-69-9, 13717-00-5 | |
| Record name | Magnesium carbonate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, magnesium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013717005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium carbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Magnesium carbonate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IHC698356 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MAGNESIUM CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MAGNESIUM CARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Decomposes at 350, 990 °C | |
| Record name | Magnesium carbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MAGNESIUM CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Room-Temperature Synthesis of Nesquehonite (MgCO₃·3H₂O)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the room-temperature synthesis of nesquehonite (MgCO₃·3H₂O), a hydrated magnesium carbonate. Nesquehonite is gaining attention for its potential applications in CO₂ sequestration and as a "green" building material.[1] This document provides a comprehensive overview of various synthesis methodologies, complete with detailed experimental protocols and quantitative data, to assist researchers in the replication and further exploration of these processes.
Introduction to Nesquehonite Synthesis
Nesquehonite is a hydrated magnesium carbonate that can be synthesized under ambient or near-ambient conditions, typically around 25°C.[1] It is the most commonly observed hydrated magnesium carbonate phase formed through aqueous carbonation reactions in alkaline environments.[1][2] The synthesis of nesquehonite is a critical step for its application in carbon capture and utilization, where it serves as a stable medium for CO₂ storage.[1][3] Various methods have been developed for its synthesis, primarily involving the reaction of a magnesium source with a carbonate source in an aqueous solution.[1][4]
Synthesis Methodologies and Experimental Protocols
Several methods for the synthesis of nesquehonite at room temperature have been reported. The most common approaches include direct precipitation by mixing solutions of magnesium salts and carbonate salts, and the reaction of a magnesium salt solution with gaseous carbon dioxide.
Co-Precipitation Method
The co-precipitation method involves the direct mixing of a soluble magnesium salt solution with a soluble carbonate salt solution to induce the precipitation of nesquehonite.[4]
Experimental Protocol:
-
Preparation of Reactant Solutions:
-
Reaction:
-
Add the carbonate solution to the magnesium salt solution under continuous stirring.
-
Maintain the reaction temperature at room temperature (approximately 25°C).[1]
-
-
Aging:
-
Continue stirring the resulting suspension for a specified period, for instance, 6 hours, to allow for the formation and aging of the needle-shaped nesquehonite precipitate.[5]
-
-
Separation and Washing:
-
Separate the precipitate from the solution by filtration.
-
Wash the collected precipitate with deionized water to remove any soluble impurities.[5]
-
-
Drying:
-
Dry the washed precipitate at a low temperature, for example, 40°C for 24 hours, to obtain the final nesquehonite product.[6]
-
Logical Workflow for Co-Precipitation Synthesis of Nesquehonite
References
- 1. researchgate.net [researchgate.net]
- 2. Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of nesquehonite by reaction of gaseous CO2 with Mg chloride solution: Its potential role in the sequestration of carbon dioxide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. meixi-mgo.com [meixi-mgo.com]
- 5. CN101259968A - Method for preparing magnesium carbonate trihydrate from magnesium chloride-containing brine using ammonium carbonate - Google Patents [patents.google.com]
- 6. oulurepo.oulu.fi [oulurepo.oulu.fi]
A Crystallographic Investigation of Lansfordite (MgCO₃·5H₂O)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lansfordite (MgCO₃·5H₂O) is a hydrated magnesium carbonate mineral that crystallizes in the monoclinic system.[1] First discovered in 1888 in a coal mine in Lansford, Pennsylvania, this mineral typically presents as colorless to white prismatic crystals and stalactitic masses.[1] Lansfordite is of interest to a range of scientific disciplines due to its role in CO₂ sequestration processes and its potential applications in materials science and drug development as a source of bioavailable magnesium. A thorough understanding of its crystal structure is paramount for elucidating its properties and potential functionalities. This technical guide provides a comprehensive overview of the crystal structure of lansfordite, detailing its crystallographic parameters, atomic arrangement, and the experimental methodologies employed in its characterization.
Crystal Structure and Properties
Lansfordite is characterized by a monoclinic crystal system with the space group P2₁/c.[1] The structure consists of magnesium ions octahedrally coordinated by water molecules and carbonate groups, forming a complex hydrogen-bonded network. The mineral is known to be unstable at room temperature, efflorescing to form nesquehonite (MgCO₃·3H₂O).[1] However, recent studies on natural lansfordite have shown that it can remain stable for several months at ambient conditions.[2]
Crystallographic Data
The crystallographic parameters of both synthetic and natural lansfordite have been determined through single-crystal X-ray diffraction studies. A summary of these findings is presented in the tables below.
| Parameter | Synthetic Lansfordite (Liu et al., 1990) [3] | Natural Lansfordite (Nestola et al., 2017) [2] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 7.364 | 7.3458 |
| b (Å) | 7.632 | 7.6232 |
| c (Å) | 12.488 | 12.4737 |
| β (°) | 101.75 | 101.722 |
| Volume (ų) | 687.144 | 683.81 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.686 | 1.7 |
Atomic Coordinates
The following table lists the fractional atomic coordinates for synthetic lansfordite as determined by Liu et al. (1990). These coordinates define the positions of the individual atoms within the unit cell.
| Atom | x | y | z |
| Mg1 | 0.00000 | 0.00000 | 0.00000 |
| Mg2 | 0.50000 | 0.00000 | 0.50000 |
| C | 0.65400 | 0.24690 | 0.19140 |
| O1 | 0.48770 | 0.21740 | 0.20600 |
| O2 | 0.67830 | 0.34140 | 0.11050 |
| O3 | 0.79460 | 0.18250 | 0.25730 |
| Ow1 | 0.29530 | 0.03450 | 0.59200 |
| Ow2 | 0.41650 | 0.22220 | 0.40500 |
| Ow3 | -0.01210 | 0.25450 | 0.04470 |
| Ow4 | 0.06080 | 0.08790 | 0.85090 |
| Ow5 | 0.28560 | -0.01050 | 0.05930 |
Experimental Methodologies
The determination of the crystal structure of lansfordite involves several key experimental techniques, from synthesis of the material to its analysis using diffraction methods.
Synthesis of Lansfordite
Synthetic lansfordite crystals can be prepared through the reactive crystallization of a magnesium chloride (MgCl₂) solution with sodium carbonate (Na₂CO₃) in the presence of sodium bicarbonate (NaHCO₃).[4] A typical protocol involves:
-
Preparation of Solutions: Prepare aqueous solutions of MgCl₂, Na₂CO₃, and NaHCO₃ of known concentrations.
-
Reaction: Add the Na₂CO₃ solution to the MgCl₂ solution at a controlled rate while maintaining a low temperature (0-5.0°C) and stirring. The NaHCO₃ is present in the reaction mixture to regulate the crystallization process.[4]
-
Crystallization: Allow the mixture to stand at a low temperature to promote the formation of lansfordite crystals.
-
Isolation and Drying: The resulting crystals are filtered, washed with cold deionized water, and then dried.
X-ray Diffraction (XRD) Analysis
Single-crystal X-ray diffraction is the primary technique used to determine the crystal structure of lansfordite. The general workflow for this analysis is as follows:
-
Crystal Selection: A suitable single crystal of lansfordite is selected and mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected using a detector. A full sphere of diffraction data is collected by rotating the crystal.
-
Data Reduction: The raw diffraction data is processed to correct for various experimental factors, and the intensities of the reflections are extracted.
-
Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other crystallographic parameters are refined to obtain the best possible fit between the observed and calculated diffraction patterns.
The following diagram illustrates the logical workflow of a single-crystal X-ray diffraction experiment.
Vibrational Spectroscopy
Raman and infrared (IR) spectroscopy are complementary techniques used to probe the vibrational modes of the carbonate and water molecules within the lansfordite structure.[5] These techniques provide valuable information about the local chemical environment and hydrogen bonding. For a thermally sensitive material like lansfordite, these measurements are typically performed at low temperatures (below 0°C) to prevent decomposition.[5][6]
Structural Details
The crystal structure of lansfordite is characterized by two distinct magnesium coordination environments. This arrangement is crucial for understanding the mineral's properties and its interaction with other molecules.
Magnesium Coordination Environment
In the lansfordite structure, the magnesium ions (Mg²⁺) are octahedrally coordinated. One magnesium site is coordinated by six water molecules, forming a [Mg(H₂O)₆]²⁺ complex. The other magnesium site is coordinated by two bidentate carbonate ions and two water molecules. This coordination is illustrated in the diagram below.
Conclusion
The crystal structure of lansfordite, MgCO₃·5H₂O, has been well-characterized by single-crystal X-ray diffraction and spectroscopic methods. The monoclinic structure with space group P2₁/c reveals a complex arrangement of octahedrally coordinated magnesium ions, carbonate groups, and water molecules, all interconnected by an extensive hydrogen-bonding network. The detailed structural information presented in this guide is fundamental for researchers and professionals working on the applications of magnesium carbonates in various fields, including carbon sequestration, materials science, and pharmaceuticals. Further research, potentially employing neutron diffraction to precisely locate hydrogen atoms, could provide even deeper insights into the structure-property relationships of this intriguing mineral.
References
- 1. Lansfordite - Wikipedia [en.wikipedia.org]
- 2. First crystal-structure determination of natural lansfordite, MgCO3·5H2O | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 3. mindat.org [mindat.org]
- 4. researchgate.net [researchgate.net]
- 5. Vibrational spectra of the hydrated carbonate minerals ikaite, monohydrocalcite, lansfordite and nesquehonite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Unraveling of a Hydrate: A Technical Guide to the Thermal Decomposition Pathway of Magnesium Carbonate Trihydrate
For Immediate Release
This technical guide provides a comprehensive overview of the thermal decomposition pathway of magnesium carbonate trihydrate, also known as nesquehonite (MgCO₃·3H₂O). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the thermal behavior of this hydrated carbonate. The guide synthesizes data from various analytical techniques, outlines experimental protocols, and presents visual representations of the decomposition process.
Introduction
Magnesium carbonate trihydrate is a hydrated mineral and a synthetic compound of interest in various fields, including carbon capture and storage, and as a precursor for the synthesis of high-purity magnesia.[1] Its thermal stability and decomposition pathway are critical parameters for its application and processing. The thermal decomposition of nesquehonite is a multi-step process involving dehydration and decarbonation, which is significantly influenced by experimental conditions such as heating rate and the surrounding atmosphere.[2][3]
The Thermal Decomposition Pathway
The thermal decomposition of magnesium carbonate trihydrate generally proceeds through a series of distinct stages, characterized by the sequential loss of water molecules followed by the evolution of carbon dioxide. While the exact temperatures can vary depending on the experimental setup, the general pathway is well-documented.
The process begins with the loss of water molecules, typically starting at temperatures above 52°C.[4][5][6] This dehydration occurs in multiple, sometimes overlapping, steps. The initial loss of one water molecule leads to the formation of an ill-crystallized or amorphous dihydrate phase, sometimes referred to as "phase X" (approximately MgCO₃·2H₂O).[2][7] Upon further heating, this intermediate continues to lose water.
Under certain conditions, particularly in a static air atmosphere, the decomposition can proceed through the formation of other hydrated magnesium carbonates like hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O).[4][8] The final stages of decomposition involve the complete loss of water, followed by the decarbonation of the resulting anhydrous magnesium carbonate at higher temperatures to yield magnesium oxide (MgO) as the final solid product.[9][10] The decarbonation process typically occurs in the temperature range of 350–530°C.[4]
Below is a DOT language script that visualizes the primary thermal decomposition pathway of magnesium carbonate trihydrate.
An alternative pathway involving the formation of hydromagnesite is also reported. The following diagram illustrates this process.
Quantitative Data from Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantify the mass loss and thermal events associated with the decomposition of magnesium carbonate trihydrate. The following tables summarize key quantitative data reported in the literature.
Table 1: Decomposition Stages and Mass Loss of Nesquehonite
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Reference |
| Dehydration (Step 1) | ~55 - 135 | Variable | H₂O | [2] |
| Dehydration (Step 2 & 3) | up to ~350 | ~39 (total for 3 H₂O) | H₂O | [4] |
| Decarbonation | ~350 - 530 | ~31.8 | CO₂ | [4][11] |
| Total Mass Loss | up to ~530 | ~70.8 | H₂O, CO₂ | [4] |
Note: The theoretical mass loss for the complete decomposition of MgCO₃·3H₂O to MgO is 70.9%.
Table 2: Endothermic Peaks from DTA/DSC Analysis
| Peak Temperature (°C) | Associated Event | Atmosphere | Reference |
| ~157, 179 | Dehydration | Air | [11] |
| ~245 | Dehydration | Nitrogen | [12] |
| ~416, 487 | Decarbonation | Air | [11] |
| ~441 | Decarbonation | Nitrogen | [12] |
| ~565 - 612 | Decarbonation | CO₂ | [12] |
Experimental Protocols
The characterization of the thermal decomposition of magnesium carbonate trihydrate is typically performed using thermoanalytical techniques. Below are representative experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small amount of the magnesium carbonate trihydrate sample (typically 7-35 mg) is accurately weighed.[11][12]
-
Instrumentation: A thermogravimetric analyzer is used. The sample is placed in a crucible (e.g., ceramic or platinum).[11]
-
Experimental Conditions:
-
Heating Rate: A constant heating rate is applied, commonly 5°C/min.[7][11]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000°C).[11][13]
-
Atmosphere: The experiment is conducted under a controlled atmosphere, such as static air, flowing nitrogen (e.g., 55 ± 5 mL/min), or carbon dioxide, to study its effect on the decomposition pathway.[7][11][12]
-
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the temperatures of decomposition and the percentage of mass loss at each stage. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of magnesium carbonate trihydrate is encapsulated in a sample pan (e.g., aluminum).
-
Instrumentation: A differential scanning calorimeter is used, which compares the heat flow to the sample and an inert reference.
-
Experimental Conditions: The experimental conditions (heating rate, temperature program, and atmosphere) are typically matched to those used in the TGA experiments for direct correlation of thermal events with mass loss. A common heating rate is 10°C/min under a nitrogen atmosphere.[3]
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic (heat absorbing) or exothermic (heat releasing) events. The peak temperatures and the enthalpy of these transitions can be determined. For decomposition reactions, endothermic peaks are expected.
The following diagram outlines a general experimental workflow for the thermal analysis of magnesium carbonate trihydrate.
Conclusion
The thermal decomposition of magnesium carbonate trihydrate is a complex process that proceeds through distinct dehydration and decarbonation stages. The formation of intermediate phases, such as an amorphous dihydrate and potentially hydromagnesite, is a key feature of this pathway. The decomposition temperatures and the nature of the intermediates are sensitive to the experimental conditions, particularly the composition of the surrounding atmosphere. A thorough understanding of this thermal behavior, as outlined in this guide, is essential for the effective utilization of nesquehonite in various scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. On the thermal decomposition of nesquehonite | Semantic Scholar [semanticscholar.org]
- 3. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 4. Polymorphism and Phase Stability of Hydrated Magnesium Carbonate Nesquehonite MgCO3·3H2O: Negative Axial Compressibility and Thermal Expansion in a Cementitious Material - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Sequestering CO2 by Mineralization into Useful Nesquehonite-Based Products [frontiersin.org]
- 8. dadun.unav.edu [dadun.unav.edu]
- 9. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 10. Magnesium carbonate - Wikipedia [en.wikipedia.org]
- 11. akjournals.com [akjournals.com]
- 12. mdpi.com [mdpi.com]
- 13. Enhanced Nesquehonite Formation and Stability in the Presence of Dissolved Silica - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Different Magnesium Carbonate Hydrates in Water
Audience: Researchers, scientists, and drug development professionals.
Introduction
Magnesium carbonate and its various hydrated forms are of significant interest across diverse scientific and industrial fields, from geochemistry and carbon capture to pharmaceutical formulation and biomaterials. The solubility of these compounds in aqueous environments is a critical parameter that governs their stability, transformation pathways, and bioavailability. This technical guide provides a comprehensive overview of the solubility of different magnesium carbonate hydrates, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid researchers and professionals in their understanding and application of this knowledge.
The primary magnesium carbonate hydrates discussed in this guide are nesquehonite (MgCO₃·3H₂O), dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O), hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), lansfordite (MgCO₃·5H₂O), and amorphous magnesium carbonate (AMC). Understanding the solubility of these phases is crucial as they often exist as metastable intermediates that transform into more stable forms over time.
Quantitative Solubility Data
The solubility of magnesium carbonate hydrates is typically expressed in terms of the logarithm of the solubility product constant (log Ksp). This value represents the equilibrium between the solid mineral and its dissolved ions in water. The following tables summarize the available quantitative solubility data for various magnesium carbonate hydrates at different temperatures.
Table 1: Solubility Product (log Ksp) of Nesquehonite (MgCO₃·3H₂O) in Water
| Temperature (°C) | log Ksp | Reference |
| 5 | -5.03 ± 0.13 | [1][2] |
| 25 | -5.27 ± 0.15 | [1][2] |
| 35 | -5.34 ± 0.04 | [1][2] |
Table 2: Solubility Product (log Ksp) of Dypingite (Mg₅(CO₃)₄(OH)₂·8H₂O) in Water
| Temperature (°C) | log Ksp | Reference |
| 25 | -34.95 ± 0.58 | [1][2] |
| 35 | -36.04 ± 0.31 | [1][2] |
Note: The formula for dypingite in this study was considered with eight waters of hydration.
Table 3: Solubility of Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) in NaCl Solutions at 22.5°C
| Hydromagnesite Type | log Ksp (in NaCl solutions) | Reference |
| Natural (Staten Island, NY) | 58.39 ± 0.40 (2σ) | [3] |
| Natural (Gabbs, NV) | 59.54 ± 0.72 (2σ) | [3] |
| Synthetic | 61.53 ± 0.59 (2σ) | [3] |
Note: The solubility constant for hydromagnesite is reported for the reaction: Mg₅(CO₃)₄(OH)₂·4H₂O(cr) + 10H⁺ ⇆ 5Mg²⁺ + 4CO₂(g) + 10H₂O(l).
Table 4: Solubility of Amorphous Magnesium Carbonate (AMC) and Amorphous Calcium Magnesium Carbonate (ACMC)
| Compound | Temperature (°C) | log Ksp / log(IAP) | Reference |
| Amorphous Magnesium Carbonate (AMC) | Room Temperature | -5.20 (Ksp = 6.3 × 10⁻⁶) | [4] |
| Amorphous Calcium Magnesium Carbonate (ACMC) | 24.5 ± 0.5 | Varies with Mg content: log(IAP) = 0.0174 * [Mg]ACMC – 6.278 | [5][6] |
Lansfordite (MgCO₃·5H₂O): Quantitative solubility data for lansfordite is scarce due to its instability. It readily effloresces and transforms into nesquehonite at room temperature.[7][8][9][10]
Experimental Protocols for Solubility Determination
The determination of the solubility of magnesium carbonate hydrates involves a series of well-defined experimental steps to ensure accurate and reproducible results. The following is a synthesized protocol based on methodologies reported in the literature.[1][2][11][12]
1. Synthesis and Characterization of the Solid Phase:
-
Synthesis: The desired magnesium carbonate hydrate is synthesized. For instance, nesquehonite can be prepared by reacting analytical grade MgCl₂ with Na₂CO₃.[11]
-
Characterization: The solid phase is thoroughly characterized before and after the solubility experiments to confirm its identity and purity. Common techniques include:
2. Experimental Setup - Batch Reactor System:
-
Constant-temperature batch reactors are commonly employed to maintain a stable experimental environment.[1][2][12]
-
The reactors are sealed to prevent CO₂ exchange with the atmosphere, which can affect the carbonate chemistry of the solution.
3. Solution Preparation and Equilibration:
-
Solution Preparation: An aqueous solution of a specific ionic strength is prepared, often using deionized water and salts like NaCl and NaHCO₃.[12] The solution is brought to the desired experimental temperature before the introduction of the solid phase.[12]
-
Equilibration: A known mass of the this compound is added to the solution in the reactor. The mixture is then continuously agitated (e.g., using an orbital shaker or magnetic stirrer) to facilitate equilibrium between the solid and the solution.[12][13]
-
Approaching Equilibrium: The solubility equilibrium can be approached from two directions:
-
Undersaturation: The solid is dissolved in the solution until the solution becomes saturated.
-
Supersaturation: A supersaturated solution is prepared, and the mineral is allowed to precipitate until equilibrium is reached. This dual approach helps to confirm that a true equilibrium has been achieved.
-
4. Sampling and Analysis:
-
Sampling: At regular intervals, the reactors are opened, and an aliquot of the aqueous solution is withdrawn using a syringe and filtered through a fine-pore filter (e.g., 0.22 µm) to separate the solid phase.[12]
-
Aqueous Phase Analysis:
-
pH Measurement: The pH of the solution is measured immediately after sampling using a calibrated pH meter and electrode.[12]
-
Alkalinity Titration: The total alkalinity of the solution is determined by titration with a standardized acid (e.g., HCl).
-
Magnesium Concentration: The concentration of dissolved magnesium is measured using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma optical emission spectrometry (ICP-OES).
-
5. Calculation of the Solubility Product (Ksp):
-
The solubility product is calculated from the measured concentrations of the dissolved ions at equilibrium.
-
Geochemical modeling software, such as PHREEQC, is often used to calculate the activities of the aqueous species and the saturation indices of the relevant mineral phases.[14] The solubility product is then determined from the ion activity product at equilibrium.
Mandatory Visualizations
Transformation Pathways of Magnesium Carbonate Hydrates
The following diagram illustrates the typical transformation sequence of magnesium carbonate hydrates in an aqueous environment, starting from the least stable amorphous phase and progressing towards more crystalline and stable forms.
Experimental Workflow for Solubility Determination
This diagram outlines the general experimental workflow for determining the solubility of magnesium carbonate hydrates, from the initial preparation of materials to the final data analysis.
Conclusion
This technical guide has provided a detailed overview of the solubility of various magnesium carbonate hydrates in water. The quantitative data presented in the tables, along with the comprehensive experimental protocols, offer valuable resources for researchers and professionals working with these compounds. The visualized transformation pathways and experimental workflow further enhance the understanding of the complex behavior of magnesium carbonate hydrates in aqueous systems. A thorough grasp of their solubility is fundamental for controlling their formation, stability, and reactivity in a wide range of applications, from geological carbon sequestration to the development of novel pharmaceutical formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solubility investigations in the amorphous calcium magnesium carbonate system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility investigations in the amorphous calcium magnesium carbonate system - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE01596A [pubs.rsc.org]
- 7. mindat.org [mindat.org]
- 8. Lansfordite - Wikipedia [en.wikipedia.org]
- 9. Lansfordite (Lansfordite) - Rock Identifier [rockidentifier.com]
- 10. handbookofmineralogy.org [handbookofmineralogy.org]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. espace.inrs.ca [espace.inrs.ca]
A Deep Dive into the Thermodynamic Properties of Hydrated Magnesium Carbonates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hydrated magnesium carbonates, a class of minerals that includes nesquehonite (MgCO₃·3H₂O), lansfordite (MgCO₃·5H₂O), and artinite (Mg₂(CO₃)(OH)₂·3H₂O), are of significant interest across various scientific disciplines. Their relevance spans from geological carbon sequestration and biomineralization to potential applications in the pharmaceutical industry as excipients or active pharmaceutical ingredients. A thorough understanding of their thermodynamic properties is paramount for controlling their formation, ensuring their stability, and predicting their behavior in different environments. This technical guide provides a comprehensive overview of the core thermodynamic characteristics of these minerals, detailed experimental protocols for their analysis, and visual representations of key relationships and workflows.
Core Thermodynamic Data
The thermodynamic stability and transformations of hydrated magnesium carbonates are governed by their fundamental thermodynamic properties. The following tables summarize the key quantitative data available for nesquehonite, lansfordite, and artinite, providing a basis for comparison and modeling.
Table 1: Thermodynamic Properties of Nesquehonite (MgCO₃·3H₂O) at 298.15 K (25 °C)
| Property | Value | Unit | Reference |
| Standard Molar Enthalpy of Formation (ΔH°f) | -472,576 ± 110 | cal/mol | [1] |
| Standard Molar Gibbs Free Energy of Formation (ΔG°f) | -412,040 ± 120 | cal/mol | [1] |
| Standard Molar Entropy (S°) | 46.76 ± 0.14 | cal/mol·K | [2] |
| Molar Heat Capacity (Cp) | 56.81 ± 0.17 | cal/mol·K | [2] |
Table 2: Thermodynamic Properties of Lansfordite (MgCO₃·5H₂O)
Quantitative experimental data for the standard enthalpy and Gibbs free energy of formation for lansfordite are less commonly reported in readily available literature. However, its stability is known to be favored at lower temperatures compared to nesquehonite.
Table 3: Thermodynamic Properties and Thermal Stability of Artinite (Mg₂(CO₃)(OH)₂·3H₂O)
| Property | Value/Observation | Unit | Reference |
| Thermal Stability | Stable up to 352 | °C | [3] |
| Decomposition Steps | Two mass loss steps observed at 219 and 355 | °C | [3] |
| Thermodynamic Status | Considered a naturally-occurring metastable phase formed at low temperature | - | [4] |
Experimental Protocols for Thermodynamic Characterization
The determination of the thermodynamic properties of hydrated magnesium carbonates relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.
Solution Calorimetry for Enthalpy of Formation
This method is employed to determine the standard enthalpy of formation (ΔH°f) of a compound by measuring the heat of its reaction with a strong acid.
Methodology:
-
Sample Preparation: A precisely weighed sample of the hydrated magnesium carbonate (e.g., nesquehonite) is prepared. The sample should be well-characterized to ensure purity.
-
Calorimeter Setup: An isoperibol solution calorimeter is typically used. The calorimeter is charged with a known volume of a strong acid, such as hydrochloric acid (HCl), of a specific concentration (e.g., 4 M HCl). The system is allowed to reach thermal equilibrium.
-
Reaction Initiation: The sample is introduced into the acid within the calorimeter, and the dissolution reaction is initiated.
-
Temperature Measurement: The change in temperature of the solution is meticulously recorded over time until the reaction is complete and the system returns to a steady thermal state.
-
Calibration: The calorimeter is calibrated by a standard reaction with a known enthalpy change, such as the dissolution of a known mass of a standard substance (e.g., KCl).
-
Data Analysis: The heat of the reaction is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation is then determined by applying Hess's law, using known enthalpies of formation for the other reactants and products in the dissolution reaction.[1]
Low-Temperature Adiabatic Calorimetry for Heat Capacity and Entropy
This technique is used to measure the heat capacity (Cp) of a substance as a function of temperature, from which the standard entropy (S°) can be derived.
Methodology:
-
Sample Preparation: A known mass of the synthetic or natural mineral is placed in a sample holder.
-
Calorimeter and Cryostat: The sample holder is placed within an adiabatic calorimeter, which is housed in a cryostat capable of achieving and maintaining very low temperatures (e.g., down to approximately 18 K).[2]
-
Heating and Temperature Measurement: The sample is heated in a series of small, incremental steps. After each heating pulse, the system is allowed to reach thermal equilibrium, and the temperature rise is precisely measured.
-
Heat Input Measurement: The amount of electrical energy supplied to the heater during each step is accurately measured.
-
Heat Capacity Calculation: The heat capacity at a given temperature is calculated by dividing the heat input by the corresponding temperature rise.
-
Entropy Calculation: The standard entropy at 298.15 K is calculated by integrating the heat capacity data from near 0 K to 298.15 K, using the third law of thermodynamics. A λ-type transition in the heat capacity can be observed, for instance, for nesquehonite between 280 and 320 K.[2]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are thermal analysis techniques often used simultaneously (TGA-DSC) to study the thermal stability and decomposition pathways of hydrated minerals.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the hydrated magnesium carbonate is placed in a sample pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA-DSC instrument is programmed with a specific temperature ramp rate (e.g., 10 °C/min) and a controlled atmosphere (e.g., nitrogen or air flow).
-
Heating Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 900 °C).
-
Data Acquisition:
-
TGA: The mass of the sample is continuously monitored as a function of temperature. Mass loss steps correspond to dehydration and decarbonation events.
-
DSC: The heat flow to or from the sample is measured relative to a reference. Endothermic peaks indicate processes that absorb heat (e.g., dehydration, decomposition), while exothermic peaks indicate heat-releasing processes.
-
-
Data Analysis:
-
The temperatures at which mass loss occurs and the percentage of mass lost in each step are determined from the TGA curve. This allows for the quantification of water and carbon dioxide content.
-
The onset temperature, peak temperature, and enthalpy change (area under the peak) of thermal events are determined from the DSC curve. For example, the thermal decomposition of nesquehonite shows distinct stages of water loss at temperatures below 250°C, followed by the loss of CO₂ at higher temperatures.[5][6] The decomposition of artinite shows two main mass loss steps at approximately 219 °C and 355 °C.[3]
-
Visualizing Key Relationships and Workflows
To further elucidate the complex relationships and experimental processes involved in the study of hydrated magnesium carbonates, the following diagrams have been generated using the Graphviz DOT language.
Caption: Transformation pathway of hydrated magnesium carbonates.
Caption: Experimental workflow for thermodynamic property determination.
References
- 1. The enthalpies of formation of nesquehonite, MgCO3 * 3H2O, and hydromagnesite, 5MgO * 4CO2 * 5H2O [pubs.usgs.gov]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. researchgate.net [researchgate.net]
- 4. Location of Artinite (Mg 2 CO 3 (OH) 2 ·3H 2 O) within the MgO–CO 2 –H 2 O system using ab initio thermodynamics - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP00518F [pubs.rsc.org]
- 5. Frontiers | Sequestering CO2 by Mineralization into Useful Nesquehonite-Based Products [frontiersin.org]
- 6. Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases - PMC [pmc.ncbi.nlm.nih.gov]
The Unstable Hydrate: A Technical Guide to the Phase Transformation of Lansfordite (MgCO₃·5H₂O) to Nesquehonite (MgCO₃·3H₂O)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium carbonate hydrates are of significant interest across various scientific disciplines, including geology, materials science, and pharmaceuticals, due to their role in carbon sequestration and as potential excipients in drug formulations. This technical guide provides a comprehensive overview of the phase transformation of lansfordite (MgCO₃·5H₂O) to the more stable nesquehonite (MgCO₃·3H₂O). This transformation is a critical consideration in the handling, storage, and application of materials containing these hydrates. This document outlines the fundamental principles governing this dehydration process, detailed experimental protocols for its investigation, and a summary of the available quantitative data.
Introduction
The magnesium carbonate-water system is characterized by a series of hydrated minerals, each with distinct crystalline structures and stability profiles. Among these, lansfordite (MgCO₃·5H₂O) and nesquehonite (MgCO₃·3H₂O) are two important crystalline forms. Lansfordite is a pentahydrate of magnesium carbonate that is known to be unstable under ambient conditions, particularly at temperatures exceeding 10°C.[1][2] It spontaneously transforms into the trihydrate form, nesquehonite, through a dehydration process. This transformation is often pseudomorphic, meaning the nesquehonite retains the external crystal shape of the original lansfordite.[1] Understanding the kinetics and mechanism of this transformation is crucial for controlling the composition and properties of magnesium carbonate-based materials.
Physicochemical Properties and Transformation Overview
The phase transformation from lansfordite to nesquehonite is primarily a dehydration reaction driven by the lower stability of the pentahydrate form at temperatures above its formation range.
Crystal Structure
The transformation involves a significant rearrangement of the crystal lattice as two water molecules are expelled. The crystallographic data for both minerals are summarized in Table 1.
| Property | Lansfordite (MgCO₃·5H₂O) | Nesquehonite (MgCO₃·3H₂O) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Cell Parameters | a = 7.3458 Å, b = 7.6232 Å, c = 12.4737 Å, β = 101.722° | a = 11.99 nm, b = 0.769 nm, c = 0.537 nm, β = 90.1° |
| Molar Mass | 174.39 g/mol | 138.36 g/mol |
| Density | 1.7 g/cm³ | 1.837 g/cm³ |
Data sourced from Ming & Franklin (1985) and Wikipedia.[1][3]
Transformation Mechanism
The transformation of lansfordite to nesquehonite is observed to occur via two distinct pathways depending on the crystal size.[1]
-
For large crystals (>150 µm): The transformation is a solid-state process where the external morphology of the lansfordite crystal is preserved, a phenomenon known as pseudomorphism. This suggests a coupled dissolution-reprecipitation mechanism at the microscale, where the removal of water leads to the localized collapse of the lansfordite structure and subsequent recrystallization as nesquehonite.
-
For small crystals (<20 µm): These crystals tend to dissolve when the temperature is increased above 10°C, suggesting that for smaller particles, the transformation may proceed through a solution-mediated pathway.[1]
The logical flow of the transformation is depicted in the following diagram:
Caption: Phase transformation pathway from Lansfordite to Nesquehonite.
Experimental Protocols
This section provides detailed methodologies for the synthesis of lansfordite and the subsequent investigation of its transformation to nesquehonite.
Synthesis of Lansfordite (MgCO₃·5H₂O)
This protocol is adapted from the work of Ming and Franklin (1985).[1]
Materials:
-
Magnesium oxide (MgO)
-
Deionized water
-
CO₂ gas
-
Filtration apparatus
-
Low-temperature incubator or refrigerator (0-5°C)
Procedure:
-
Prepare a suspension of MgO in deionized water.
-
Bubble CO₂ gas through the suspension to form a CO₂-saturated Mg(HCO₃)₂ solution.
-
Filter the solution to remove any unreacted MgO.
-
Place the filtered solution in a controlled low-temperature environment (0-5°C).[4]
-
Allow the solution to slowly degas, which will lead to the crystallization of lansfordite.
-
Harvest the prismatic crystals of lansfordite.
Monitoring the Phase Transformation
The transformation of synthesized lansfordite to nesquehonite can be monitored using a variety of analytical techniques.
The general workflow for studying the transformation is as follows:
Caption: Experimental workflow for studying the Lansfordite transformation.
Objective: To monitor the crystallographic changes in real-time as lansfordite transforms into nesquehonite.
Protocol:
-
Place a freshly synthesized lansfordite sample on a temperature-controlled XRD stage.
-
Set the stage temperature to a value above 10°C (e.g., 25°C, 40°C, 60°C).
-
Collect XRD patterns at regular time intervals.
-
Analyze the diffraction patterns to identify the appearance of nesquehonite peaks and the disappearance of lansfordite peaks.
-
The kinetics of the transformation can be determined by quantifying the relative peak intensities of the two phases over time.
Objective: To determine the temperature range of dehydration and the associated enthalpy changes.
Protocol:
-
Place a known mass of fresh lansfordite in a TGA/DSC crucible.
-
Heat the sample at a controlled rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The TGA curve will show a weight loss corresponding to the loss of two water molecules.
-
The DSC curve will show an endothermic peak corresponding to the enthalpy of dehydration.
Objective: To observe the morphological changes during the pseudomorphic transformation.
Protocol:
-
Mount fresh lansfordite crystals on SEM stubs.
-
Induce the transformation by placing the stubs in a controlled environment with a temperature above 10°C for varying durations.
-
At different time points, coat the samples with a conductive material (e.g., gold or carbon).
-
Image the crystals using an SEM to observe the evolution of the surface texture and to confirm the preservation of the external crystal shape.
Objective: To monitor the transformation through changes in vibrational modes.
Protocol:
-
Acquire a Raman spectrum of a fresh lansfordite crystal using a Raman microscope.
-
Gently heat the sample on a temperature-controlled stage to initiate the transformation.
-
Collect Raman spectra at different time intervals or as the temperature is ramped.
-
Analyze the spectra for the appearance of characteristic nesquehonite vibrational bands and the disappearance of lansfordite bands.
Quantitative Data
While detailed kinetic and thermodynamic data for the lansfordite to nesquehonite transformation are scarce in the literature, the following table summarizes the key known quantitative parameters.
| Parameter | Value / Observation | Reference |
| Transformation Temperature | > 10°C | [1] |
| Water Loss (Theoretical) | 20.65% (2 moles of H₂O from MgCO₃·5H₂O) | Calculated |
| Crystallographic Changes | See Table 1 | [1] |
| Morphological Change | Pseudomorphic replacement for large crystals (>150 µm) | [1] |
Conclusion
The transformation of lansfordite (MgCO₃·5H₂O) to nesquehonite (MgCO₃·3H₂O) is a critical dehydration process that dictates the stability and composition of materials containing these magnesium carbonate hydrates. This guide has provided a detailed overview of this phase change, including the underlying mechanisms and comprehensive experimental protocols for its investigation. The provided methodologies, utilizing techniques such as in-situ XRD, TGA/DSC, SEM, and Raman spectroscopy, offer a robust framework for researchers to quantitatively characterize the kinetics and thermodynamics of this transformation. Further research is warranted to populate the quantitative data landscape for this important solid-state reaction, which will undoubtedly contribute to the advancement of materials science and pharmaceutical applications of magnesium carbonates.
References
A Technical Guide to the Natural Occurrence and Mineralogy of Hydromagnesite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) is a hydrated magnesium carbonate mineral that plays a significant role in various geological processes and has potential applications in diverse fields, including as a flame retardant and in carbon sequestration technologies.[1][2] This technical guide provides an in-depth overview of the natural occurrence, mineralogical properties, and common experimental protocols for the synthesis and characterization of hydromagnesite.
Natural Occurrence and Geological Settings
Hydromagnesite is a relatively common secondary mineral formed under low-temperature and low-pressure conditions.[3][4] It is typically found as an alteration product of magnesium-rich minerals and rocks. The primary geological settings for its occurrence include:
-
Weathering of Ultramafic Rocks and Serpentinites: Hydromagnesite frequently occurs as incrustations, vein fillings, and fracture fillings in ultramafic rocks and serpentinites.[5] It forms from the weathering of magnesium-containing minerals such as serpentine and brucite.
-
Hydrothermally Altered Carbonate Rocks: It is also found in hydrothermally altered dolomite and marble.[5]
-
Cave Environments: Hydromagnesite is a common speleothem, often found as "moonmilk," which is a soft, paste-like deposit.[5][6] It precipitates from magnesium-rich waters that have percolated through overlying rocks.[5] After calcite and aragonite, it is the most prevalent carbonate mineral found in caves.[5][6]
-
Lacustrine Environments: In certain alkaline lakes with high pH (greater than 9), hydromagnesite can precipitate, sometimes facilitated by biological activity.[5] For instance, stromatolites in Salda Gölü, Turkey, are composed of hydromagnesite precipitated by diatoms and cyanobacteria.[5]
-
Playas: Microbial deposition of hydromagnesite has been reported in playas, such as those near Atlin, British Columbia, Canada.[5]
Associated Minerals
Hydromagnesite is often found in association with a suite of other minerals, reflecting its formation environment. Common associated minerals include:
-
Serpentine[5]
-
Talc
-
Pyrrhotite
-
Olivine
Mineralogy and Physicochemical Properties
Hydromagnesite is characterized by its distinct physical and chemical properties, which are summarized in the tables below.
Table 1: General and Crystallographic Properties of Hydromagnesite
| Property | Value |
| Chemical Formula | Mg₅(CO₃)₄(OH)₂·4H₂O |
| IMA Symbol | Hmgs[5] |
| Crystal System | Monoclinic |
| Crystal Class | Prismatic (2/m) |
| Space Group | P2₁/c |
| Dana Classification | 16b.07.01.01[5] |
| Strunz Classification | 5.DA.05[5] |
| Crystal Habit | Acicular, bladed, as incrustations, and in fibrous or massive to powdery aggregates. Crystals are often pseudo-orthorhombic due to twinning. |
| Twinning | Polysynthetic lamellar on {100} |
Table 2: Physical Properties of Hydromagnesite
| Property | Value |
| Color | Colorless to white |
| Luster | Vitreous, silky, pearly, or earthy |
| Streak | White[5] |
| Diaphaneity | Transparent to translucent[5] |
| Cleavage | Perfect on {010}, Distinct on {100}[5] |
| Fracture | Uneven[5] |
| Hardness (Mohs) | 3.5[5] |
| Tenacity | Brittle[5] |
| Specific Gravity | 2.16 - 2.2 g/cm³[5] |
Table 3: Optical and Other Properties of Hydromagnesite
| Property | Value |
| Optical Properties | Biaxial (+)[5] |
| Refractive Indices | nα = 1.523, nβ = 1.527, nγ = 1.545[5] |
| Birefringence | δ = 0.022[5] |
| Fluorescence | Fluorescent; short UV = green, long UV = bluish white[5] |
| Thermal Decomposition | Decomposes between approximately 220 °C and 550 °C, releasing water and carbon dioxide to leave a magnesium oxide residue.[5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of hydromagnesite are crucial for reproducible research. The following sections outline common methodologies.
Synthesis of Hydromagnesite
1. Precipitation from Magnesium Bicarbonate Solution:
-
Objective: To synthesize hydromagnesite by the controlled precipitation from a magnesium bicarbonate solution.
-
Procedure:
-
Prepare a magnesium bicarbonate (Mg(HCO₃)₂) solution by bubbling CO₂ gas through a slurry of magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂) in water.[5]
-
Filter the resulting solution to remove any unreacted solids.
-
Heat the clear magnesium bicarbonate solution to a temperature between 60 °C and 90 °C.[8]
-
Hydromagnesite will precipitate out of the solution. The precipitation can be enhanced by the addition of a precipitating agent such as pure magnesium oxide.[5]
-
The precipitate is then filtered, washed with deionized water, and dried at a controlled temperature.
-
2. Carbonation of Magnesium Hydroxide Slurry:
-
Objective: To synthesize hydromagnesite by direct carbonation of a magnesium hydroxide slurry.
-
Procedure:
-
Prepare a slurry of magnesium hydroxide (Mg(OH)₂) in water.
-
Bubble CO₂ gas through the slurry at a controlled rate and temperature. Reaction temperatures between 25 °C and 90 °C are known to favor hydromagnesite formation.[1]
-
The pH of the slurry should be monitored and maintained in the alkaline range.
-
The reaction can be catalyzed by the presence of a strong base like NaOH, which can significantly reduce the synthesis time.
-
After the reaction is complete, the resulting hydromagnesite is filtered, washed, and dried.
-
Characterization of Hydromagnesite
1. X-Ray Diffraction (XRD):
-
Objective: To identify the crystalline phases present in a sample and to determine the crystal structure of hydromagnesite.
-
Methodology:
-
A powdered sample of the material is prepared and mounted on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is a unique fingerprint of the crystalline material. The positions and intensities of the diffraction peaks are compared to standard diffraction patterns from databases (e.g., the ICDD PDF database) to identify the phases present.[9]
-
2. Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS):
-
Objective: To observe the morphology and determine the elemental composition of hydromagnesite crystals.
-
Methodology:
-
A small amount of the sample is mounted on an SEM stub and may be coated with a conductive material (e.g., gold or carbon) to prevent charging.
-
A focused beam of high-energy electrons is scanned across the surface of the sample.
-
The interaction of the electron beam with the sample produces various signals, including secondary electrons (for morphology) and backscattered electrons (sensitive to atomic number).
-
The signals are detected and used to form an image of the sample's surface.
-
The electron beam also excites the atoms in the sample, causing them to emit characteristic X-rays. An EDS detector measures the energy of these X-rays to identify the elements present and their relative abundance.[4][10][11]
-
3. Thermal Analysis (TGA/DSC):
-
Objective: To study the thermal stability and decomposition behavior of hydromagnesite.
-
Methodology:
-
A small, precisely weighed amount of the sample is placed in a crucible.
-
The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen, air).
-
Thermogravimetric Analysis (TGA): The mass of the sample is continuously monitored as a function of temperature. Mass loss events correspond to processes such as dehydration and decarbonation.[3]
-
Differential Scanning Calorimetry (DSC): The difference in heat flow between the sample and a reference is measured as a function of temperature. This reveals endothermic and exothermic transitions, such as decomposition and phase changes.[3]
-
Visualizations
The following diagrams illustrate key concepts related to the mineralogy of hydromagnesite.
Caption: Formation pathways of hydromagnesite in various geological environments.
Caption: A general experimental workflow for the characterization of hydromagnesite.
References
- 1. Reactive CO 2 capture and mineralization of magnesium hydroxide to produce hydromagnesite with inherent solvent regeneration - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D4IM00157E [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Controlled rate thermal analysis of hydromagnesite | Semantic Scholar [semanticscholar.org]
- 7. osti.gov [osti.gov]
- 8. espace.inrs.ca [espace.inrs.ca]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Unraveling the Stability of Magnesium Carbonate Hydrates: An In-depth Technical Guide from Ab Initio Studies
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the thermodynamic stability of magnesium carbonate hydrates, a subject of increasing importance in fields ranging from carbon sequestration and biomineralization to pharmaceutical formulation. Leveraging the power of ab initio computational methods, researchers have elucidated the intricate relationships between various hydrated forms of magnesium carbonate, providing a foundational understanding of their formation, transformation, and persistence under diverse environmental conditions. This document synthesizes key findings from these studies, presenting quantitative data, detailed experimental and computational protocols, and visual representations of the core concepts to facilitate a comprehensive understanding.
Thermodynamic Stability of Magnesium Carbonate Hydrates
Ab initio studies, primarily employing Density Functional Theory (DFT), have been instrumental in determining the relative stability of different magnesium carbonate hydrates. These computational approaches calculate the total energies and vibrational entropies of the crystal structures, which are then used to derive thermodynamic quantities like Gibbs free energy of formation.
A general trend observed in the thermodynamic stability of magnesium carbonate hydrates at ambient conditions is: Lansfordite (MgCO₃·5H₂O) < Nesquehonite (MgCO₃·3H₂O) < Hydromagnesite (4MgCO₃·Mg(OH)₂·4H₂O) < Magnesite (MgCO₃) .[1] This indicates that with decreasing hydration, the stability generally increases, with the anhydrous magnesite being the most thermodynamically stable phase.[1] However, the formation of magnesite is often kinetically hindered at low temperatures due to the high hydration energy of the Mg²⁺ ion.[2][3]
The stability of these hydrates is highly sensitive to environmental conditions such as temperature, pressure, and the partial pressures of CO₂ and H₂O. For instance, nesquehonite is predicted to be the most stable phase at low temperatures (below approximately 269 K), while magnesite becomes more stable at higher temperatures.[2]
Quantitative Stability Data
The following tables summarize the key thermodynamic data for the stability of various magnesium carbonate hydrates as determined by ab initio calculations.
Table 1: Calculated Formation Enthalpies and Gibbs Free Energies of Magnesium Carbonate Hydrates
| Mineral | Formula | Formation Enthalpy (kJ/mol) | Gibbs Free Energy of Formation (kJ/mol) |
| Magnesite | MgCO₃ | -1095.8 | -1012.1 |
| Nesquehonite | MgCO₃·3H₂O | -2033.4 | -1787.8 |
| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | -5893.2 | -5287.5 |
| Lansfordite | MgCO₃·5H₂O | -2611.2 | -2268.1 |
Note: The values presented here are indicative and can vary slightly between different computational studies and the level of theory employed.
Experimental and Computational Methodologies
The insights into magnesium carbonate hydrate stability are derived from a combination of experimental techniques and sophisticated computational modeling.
Experimental Protocols
Synthesis of Hydrated Magnesium Carbonates:
-
Nesquehonite and Lansfordite: These minerals are typically synthesized by bubbling CO₂ through a magnesium bicarbonate solution, followed by precipitation at controlled temperatures.[4] The temperature is a critical factor, with lower temperatures favoring the formation of the more hydrated lansfordite.
-
Hydromagnesite and Dypingite: These basic magnesium carbonates can be synthesized by reacting a solution of a magnesium salt (e.g., MgCl₂ or Mg(NO₃)₂) with a carbonate source (e.g., Na₂CO₃) under controlled pH and temperature conditions.
Characterization Techniques:
-
X-Ray Diffraction (XRD): Used to identify the crystal structure of the synthesized phases.[2][3][5]
-
Thermal Analysis (TGA/DSC): Employed to study the dehydration and decomposition behavior of the hydrates as a function of temperature.
-
Spectroscopy (Raman, IR): Provides information on the vibrational modes of the carbonate and water molecules within the crystal lattice.[6]
Ab Initio Computational Protocols
Ab initio thermodynamic models for magnesium carbonate hydrates are typically developed using the following framework:[7][8][9]
Density Functional Theory (DFT) Calculations:
-
Software: VASP (Vienna Ab initio Simulation Package) is a commonly used software for these calculations.
-
Functionals: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is frequently employed.[8]
-
Dispersion Corrections: To accurately model the weak van der Waals interactions, which are crucial in hydrated systems, semiempirical dispersion corrections, such as the Grimme method (e.g., DFT-D2 or DFT-D3), are included.[8]
-
Calculations Performed:
-
Geometry Optimization: The crystal structures of the different hydrates are fully relaxed to find their minimum energy configurations.
-
Vibrational Frequency Calculations: These are performed to obtain the vibrational entropy of the solids.
-
Thermodynamic Modeling: The calculated total energies and vibrational entropies from DFT are then linked to macroscopic thermodynamics. The Gibbs free energy of formation of a given hydrate is calculated by referencing the energies of the constituent components (e.g., MgO, H₂O, CO₂). The chemical potentials of H₂O and CO₂ can be taken from experimental data to model realistic environmental conditions.[1][7]
Dehydration and Transformation Pathways
The stability of magnesium carbonate hydrates is intimately linked to their dehydration behavior. Understanding these transformation pathways is critical for predicting their long-term fate.
-
Lansfordite to Nesquehonite: Lansfordite is unstable at room temperature and slowly dehydrates to form nesquehonite.[4][10]
-
Nesquehonite Decomposition: Upon heating, nesquehonite undergoes a multi-step dehydration process. At around 52°C, it can transform to hydromagnesite.[1] Further heating leads to the loss of its three water molecules.[3]
-
Hydromagnesite and Dypingite: Dypingite is structurally similar to hydromagnesite but has a more disordered structure and a variable amount of water.[11][12] It is considered that dypingite can transform to the more stable hydromagnesite upon dehydration and ordering of its structure.[11] The crystal structure of dypingite has been shown to be derived from that of hydromagnesite.[5][13][14]
Visualizing Stability and Transformations
The following diagrams, generated using the DOT language, illustrate the key relationships and processes discussed in this guide.
Caption: Relative thermodynamic stability of common magnesium carbonate hydrates.
Caption: Simplified dehydration pathways of magnesium carbonate hydrates.
Caption: General workflow for ab initio studies of mineral stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymorphism and Phase Stability of Hydrated Magnesium Carbonate Nesquehonite MgCO3·3H2O: Negative Axial Compressibility and Thermal Expansion in a Cementitious Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. Ab initio thermodynamic model for magnesium carbonates and hydrates. | Semantic Scholar [semanticscholar.org]
- 8. Ab initio thermodynamic model for magnesium carbonates and hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ab Initio Thermodynamic Model for Magnesium Carbonates and Hydrates (Journal Article) | OSTI.GOV [osti.gov]
- 10. handbookofmineralogy.org [handbookofmineralogy.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of hydrated magnesium carbonate materials with synchrotron radiation-based scanning transmission X-ray spectromicroscopy - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00044G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.iucr.org [journals.iucr.org]
Methodological & Application
Application Notes and Protocols: Magnesium Carbonate Hydrate as a Pharmaceutical Exipient
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium carbonate hydrate is a versatile inorganic salt used extensively in the pharmaceutical industry as an excipient. It exists in various forms, with the most common being basic hydrated magnesium carbonate and normal hydrated magnesium carbonate.[1] Its utility in oral solid dosage forms, such as tablets and capsules, stems from its desirable physicochemical properties, including its function as a diluent, filler, glidant, anti-caking agent, and pH modifier.[2][3] This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in pharmaceutical formulations.
Magnesium carbonate is available in different grades, primarily distinguished by their bulk density: "light" and "heavy".[2][4] Light magnesium carbonate, with its low density and fine particles, is particularly suitable for applications requiring high adsorption, such as an anti-caking agent.[2][4] Conversely, heavy magnesium carbonate, characterized by higher density and coarser particles, exhibits good flowability and is often preferred for direct compression tablet manufacturing.[2][3]
Physicochemical Properties and Functional Applications
This compound's performance as an excipient is dictated by its physical and chemical characteristics. The selection between light and heavy grades will depend on the specific requirements of the formulation and manufacturing process.
Functional Applications:
-
Diluent and Filler: It provides bulk to tablet and capsule formulations, which is essential when the active pharmaceutical ingredient (API) quantity is low.[1] It can be used in concentrations up to 45% w/w as a directly compressible tablet diluent.[1]
-
Glidant and Anti-adherent: It improves the flowability of powder blends, which is critical for uniform die filling in high-speed tablet presses.[5][6] It also prevents the formulation from sticking to punches and dies during tablet compression.
-
Anti-caking Agent: Due to its ability to absorb moisture, it is effective in preventing the formation of lumps in powdered formulations, ensuring stability and ease of handling.[2][4]
-
pH Modifier and Buffering Agent: Its alkaline nature makes it a suitable excipient for formulations containing acid-sensitive APIs. It can create a desirable micro-pH environment, enhancing the stability and, in some cases, the dissolution of certain drugs.[7]
-
Absorbent: It can absorb liquids, such as flavors or oils, which can then be incorporated into a solid dosage form.[1]
Data Presentation: Physicochemical Properties
The following tables summarize the key quantitative data for different grades of this compound, providing a basis for comparison and selection in formulation development.
Table 1: Bulk Properties of this compound
| Property | Light Magnesium Carbonate | Heavy Magnesium Carbonate | Test Method Reference |
| Bulk Density (g/cm³) | ~0.12 - 0.15[1][4] | ~0.45 - 0.55[1][4] | USP <616>[8] |
| Tapped Density (g/cm³) | ~0.21[1] | Data not readily available | USP <616>[8] |
| Particle Size | Fine, needle-like crystals[4] | Coarse, granular particles[2][4] | Microscopy/Particle Size Analyzer |
Table 2: Flowability and Compressibility Parameters
| Parameter | Value Range (Heavy Magnesium Carbonate) | Flow Character | Calculation Reference |
| Angle of Repose (θ) | 42-50° (granular) | Fair to Passable | USP <1174>[9][10] |
| 56-60° (spray-dried) | Poor | ||
| Carr's Index (%) | Varies with specific grade | - | USP <616>[8][11] |
| Hausner Ratio | Varies with specific grade | - | USP <616>[8][11] |
Note: Specific values for Carr's Index and Hausner Ratio for magnesium carbonate are not consistently reported in the literature and should be determined experimentally for the specific grade being used.
Table 3: Other Relevant Properties
| Property | Value Range (Heavy Magnesium Carbonate) |
| Specific Surface Area (m²/g) | 7.8 - 18.2 (granular) |
| 4.4 - 15.5 (spray-dried) | |
| 14.64 - 14.78 (basic) |
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the key properties of this compound as a pharmaceutical excipient, based on United States Pharmacopeia (USP) general chapters.
Determination of Bulk Density and Tapped Density (USP <616>)
This protocol determines the bulk and tapped densities of this compound, which are essential for calculating its compressibility and flowability.
Apparatus:
-
Graduated cylinder (250 mL)
-
Tapped density tester
-
Balance
-
Sieve (1.0 mm)
Procedure:
-
Pass a sufficient quantity of the this compound sample through a 1.0 mm sieve to break up any agglomerates.[8]
-
Weigh approximately 100 g of the sample and carefully introduce it into a dry 250 mL graduated cylinder without compacting.[8]
-
Level the powder bed without compacting and read the unsettled apparent volume (V₀) to the nearest graduated unit.[12]
-
Calculate the Bulk Density using the formula: Bulk Density = Mass / V₀
-
Secure the graduated cylinder in the holder of the tapped density tester.
-
Subject the cylinder to mechanical tapping. The USP specifies different methods with varying drop heights and number of taps. A common procedure involves an initial 500 taps.[8]
-
Measure the tapped volume (Vf) to the nearest graduated unit.
-
Repeat the tapping in increments (e.g., 750 taps, 1250 taps) until the difference between two successive volume measurements is less than 2%.[13]
-
Calculate the Tapped Density using the formula: Tapped Density = Mass / Vf
Calculation of Compressibility Index and Hausner Ratio (USP <616>)
These parameters are calculated from the bulk and tapped density data to predict the flow properties of the powder.
Calculations:
-
Compressibility Index (Carr's Index): Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100[14]
-
Hausner Ratio: Hausner Ratio = Tapped Density / Bulk Density[14]
Interpretation of Results:
| Flow Character | Carr's Index (%) | Hausner Ratio |
| Excellent | ≤10 | 1.00 - 1.11 |
| Good | 11 - 15 | 1.12 - 1.18 |
| Fair | 16 - 20 | 1.19 - 1.25 |
| Passable | 21 - 25 | 1.26 - 1.34 |
| Poor | 26 - 31 | 1.35 - 1.45 |
| Very Poor | 32 - 37 | 1.46 - 1.59 |
| Very, very poor | >38 | >1.60 |
| (Source: USP <1174>)[15] |
Measurement of the Angle of Repose (USP <1174>)
The angle of repose is a measure of the interparticle friction and provides insight into the flowability of a powder.
Apparatus:
-
Funnel with a controlled orifice
-
Stand to hold the funnel at a fixed height
-
Flat, circular base with a known diameter
-
Height measurement tool (e.g., ruler, caliper)
Procedure:
-
Position the funnel in the stand at a fixed height above the center of the circular base. A recommended starting height is 2-4 cm above the base.[15]
-
Carefully pour the this compound powder through the funnel, allowing it to form a conical pile on the base. Ensure the powder flows freely and does not block the funnel.
-
Continue pouring until the apex of the cone reaches the funnel orifice.
-
Measure the height (h) of the conical pile from the base to the apex.
-
Measure the diameter (d) of the base of the cone.
-
Calculate the Angle of Repose (θ) using the formula: θ = tan⁻¹ (2h / d)[16]
Interpretation of Results:
| Flow Property | Angle of Repose (degrees) |
| Excellent | 25 - 30 |
| Good | 31 - 35 |
| Fair | 36 - 40 |
| Passable | 41 - 45 |
| Poor | 46 - 55 |
| Very Poor | 56 - 65 |
| Extremely Poor | >66 |
| (Source: Based on Carr's classification)[10] |
Assessment of pH and Buffering Capacity
This protocol is used to determine the pH of a this compound suspension and its ability to resist changes in pH.
Apparatus:
-
pH meter with a suitable electrode
-
Beakers
-
Magnetic stirrer and stir bar
-
Buret
-
Standardized acidic solution (e.g., 0.1 M HCl)
-
Purified water
Procedure for pH Measurement:
-
Prepare a suspension of this compound in purified water (e.g., 1% w/v).
-
Stir the suspension for a defined period (e.g., 5 minutes) to ensure equilibrium.
-
Calibrate the pH meter using standard buffer solutions.
-
Measure the pH of the suspension.
Procedure for Buffering Capacity:
-
To the suspension from the pH measurement, add a small, known volume of the standardized acidic solution (e.g., 0.5 mL of 0.1 M HCl) from the buret.[17]
-
Stir the suspension and record the pH after it has stabilized.[17]
-
Continue adding the acidic solution in increments and recording the pH until a significant drop in pH is observed.
-
The buffering capacity can be expressed as the amount of acid required to change the pH by one unit.[18]
Visualization of Experimental Workflows and Logical Relationships
Experimental Workflow for Powder Flowability Assessment
Direct Compression Tablet Manufacturing Process
Signaling Pathways
The term "signaling pathways" typically refers to a series of chemical reactions within a cell that are initiated by a stimulus. As an inorganic and largely inert pharmaceutical excipient, this compound is not known to be involved in biological signaling pathways in the context of its function within a drug formulation. Its primary roles are based on its physicochemical properties that facilitate the manufacturing and performance of the final dosage form.
Conclusion
This compound is a valuable and multifunctional excipient in pharmaceutical formulation, particularly for solid oral dosage forms. Its performance is highly dependent on its physical properties, with light and heavy grades offering different advantages. The protocols and data presented in these application notes provide a framework for the rational selection and evaluation of this compound in drug development, enabling formulators to optimize their manufacturing processes and final product characteristics.
References
- 1. phexcom.com [phexcom.com]
- 2. meixi-mgo.com [meixi-mgo.com]
- 3. Light vs Heavy Magnesium Carbonate: Antacid, Sports & Filler Applications - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Light Magnesium Carbonate vs Heavy: Bulk Density, Particle Size, and Application Differences – Magnesium Carbonate Suppliers | Manufacturer and Exporter of Magnesium Carbonate [amsfine.com]
- 5. researchgate.net [researchgate.net]
- 6. ijrti.org [ijrti.org]
- 7. uspnf.com [uspnf.com]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. uspnf.com [uspnf.com]
- 10. usp.org [usp.org]
- 11. pharmasciences.in [pharmasciences.in]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. uni-export.com.pl [uni-export.com.pl]
- 14. Comparative Evaluation of Flow for Pharmaceutical Powders and Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugfuture.com [drugfuture.com]
- 16. lfacapsulefillers.com [lfacapsulefillers.com]
- 17. testinglab.com [testinglab.com]
- 18. cdn.juniata.edu [cdn.juniata.edu]
Application Notes and Protocols for Magnesium Carbonate Hydrate in Carbon Capture and Storage
Introduction
Mineral carbonation, the process of reacting carbon dioxide (CO2) with minerals containing metal oxides to form stable carbonate minerals, presents a promising pathway for long-term carbon capture and storage (CCS).[1] Magnesium-based minerals are particularly attractive due to their natural abundance and high CO2 sequestration capacity.[1][2] Hydrated magnesium carbonates (HMCs), such as nesquehonite (MgCO₃·3H₂O), dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O), and hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), are key intermediates and products in this process.[3][4][5] These compounds can be synthesized through the carbonation of magnesium sources like magnesium oxide (MgO), magnesium hydroxide (Mg(OH)₂), or magnesium-rich brines and minerals (e.g., olivine, serpentine) at relatively low temperatures and pressures.[3][6][7][8] This document provides detailed application notes and experimental protocols for researchers interested in utilizing magnesium carbonate hydrates for CO2 capture and storage.
Quantitative Data Summary
The efficiency and characteristics of CO2 capture using magnesium carbonate hydrates are influenced by the specific hydrate phase and the experimental conditions.
Table 1: CO2 Storage Characteristics of Different Magnesium Carbonate Hydrates
| Hydrated Magnesium Carbonate | Formula | Theoretical CO2 Content (wt%) | Reference |
| Nesquehonite | MgCO₃·3H₂O | 31.8% | [9] |
| Dypingite | Mg₅(CO₃)₄(OH)₂·5H₂O | 36.2% | [9] |
| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | 37.6% | [9] |
Table 2: Summary of Experimental Conditions and Performance for CO2 Mineralization
| Magnesium Source | Product(s) | Temperature (°C) | CO2 Concentration | Key Findings & Performance | Reference(s) |
| Mg(OH)₂ in 2.5 M Sodium Glycinate | Hydromagnesite | 90°C | 100 vol% | 75.5% extent of carbon mineralization after 3 hours. | [10][11][12] |
| Mg(OH)₂ in 2.5 M Sodium Glycinate | Hydromagnesite | 25°C | Pre-loaded solvent | 64.4% extent of carbon mineralization after 3 hours. | [10] |
| MgO in Monoethanolamine (MEA) | Magnesium Carbonate | 50°C | Not specified | ~70% conversion of MgO to magnesium carbonate after 3 hours. | [13] |
| MgCl₂ Solution + NH₃ | Nesquehonite | 25°C | Gaseous CO₂ | Synthesis achieved at low pressure; pH maintained at 9.3 with NH₃. | [6] |
| Synthetic Magnesia (>97% MgO) | Magnesium Carbonate | 35-80°C | High Pressure (90 bar) | Complete carbonation of MgO was achieved. Additives like NaHCO₃ and oxalic acid improved efficiency for olivine carbonation. | [14] |
| MgO Powder | Nesquehonite | Room Temperature | 1 bar (100% RH) | Significant nesquehonite formation after 2 weeks at 100% relative humidity. | [15] |
| Mg(OH)₂ Slurry | Dypingite, Nesquehonite | Not specified | Not specified | Dypingite forms at lower Mg(OH)₂:CO₂ ratios; nesquehonite precipitates at higher ratios and/or pH. | [16] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of magnesium carbonate hydrates are crucial for reproducible research.
Protocol 1: Synthesis of Nesquehonite (MgCO₃·3H₂O) from MgCl₂ Solution
This protocol is based on the aqueous carbonation of a magnesium-rich solution.[3][6]
Materials:
-
Magnesium chloride (MgCl₂)
-
Sodium carbonate (Na₂CO₃) and/or Sodium bicarbonate (NaHCO₃) or Gaseous CO₂
-
Ammonia solution (NH₃) (if using gaseous CO₂)
-
Deionized water
-
2 L double-walled glass reactor with stirring capability
-
Filtration apparatus (e.g., vacuum pump)
-
pH meter
Procedure:
-
Solution Preparation: Prepare a saturated Mg²⁺ solution using MgCl₂ in deionized water. If not using gaseous CO₂, also prepare a solution of NaHCO₃ + Na₂CO₃.
-
Reaction Setup: Transfer the magnesium solution to the 2 L reactor. Maintain constant stirring. The reaction is typically conducted at room temperature (20-25°C) and ambient pressure (1 atm).[3]
-
Carbonation (Method A - Gaseous CO₂):
-
Bubble gaseous CO₂ through the MgCl₂ solution.
-
Continuously monitor the pH. As CO₂ is introduced, the pH will tend to decrease.
-
Maintain a constant alkaline pH (e.g., 9.3) by the continuous addition of a high-concentration NH₃ solution.[6]
-
-
Carbonation (Method B - Carbonate Solution):
-
Slowly add the NaHCO₃ + Na₂CO₃ solution to the stirred MgCl₂ solution over a period of approximately 30 minutes.[3]
-
-
Crystallization: Allow the reaction to proceed for about 4 hours with constant stirring. This holding stage promotes the complete crystallization of nesquehonite, resulting in a coarse and easily filterable product.[3]
-
Product Recovery:
-
Separate the solid nesquehonite product from the solution via vacuum filtration.
-
Wash the collected solid product thoroughly with distilled water to remove by-products like NH₄Cl or NaCl.[6]
-
-
Drying: Dry the final product at a low temperature (e.g., 40°C) to prevent dehydration and phase transformation.
Protocol 2: Reactive CO₂ Capture and Mineralization to Hydromagnesite
This protocol utilizes a solvent-based system to enhance CO₂ capture and reaction with a magnesium source.[10][11]
Materials:
-
Magnesium hydroxide [Mg(OH)₂]
-
Sodium glycinate (Na-glycinate) solution (e.g., 2.5 M)
-
CO₂ gas source (e.g., 100 vol%)
-
Stirred slurry reactor with temperature control
-
Filtration and drying equipment
Procedure:
-
Slurry Preparation: Prepare a slurry of Mg(OH)₂ in the 2.5 M sodium glycinate solution. A typical solid loading is 15 wt%.[11]
-
Reaction Setup: Place the slurry in the reactor and heat to the desired reaction temperature (e.g., 90°C). Ensure the system is well-stirred.[10]
-
Reactive Carbonation: Introduce the CO₂ gas stream directly into the heated slurry.
-
Reaction Time: Allow the reaction to proceed for a set duration, for example, 3 hours, while maintaining temperature and stirring.[10][11]
-
Product Recovery: After the reaction period, cool the slurry and filter the solid product.
-
Washing and Drying: Wash the collected solids with deionized water to remove any residual solvent and dry them in an oven at a suitable temperature (e.g., 60-80°C).
Protocol 3: Standard Characterization Techniques
To analyze the synthesized products, a suite of characterization techniques is employed.
-
X-Ray Diffraction (XRD): Used to identify the crystalline phases of the magnesium carbonate hydrates formed (e.g., nesquehonite, dypingite, hydromagnesite) and to confirm the consumption of reactants like Mg(OH)₂.[17][18]
-
Scanning Electron Microscopy (SEM): Provides visualization of the particle morphology. Different HMCs exhibit distinct crystal habits; for example, nesquehonite often forms needle-like crystals, while dypingite and hydromagnesite can form rosette-like or platy aggregates.[19][20]
-
Thermogravimetric Analysis (TGA): Used to determine the thermal stability and composition of the hydrates. The mass loss at different temperature ranges corresponds to the loss of water of hydration and the decomposition of carbonate and hydroxide groups, allowing for quantification of the CO₂ stored.[9]
-
Vibrational Spectroscopy (Raman and FTIR): These techniques are sensitive to the molecular vibrations of carbonate and hydroxide groups and can be used to identify different HMC phases and monitor the kinetics of carbonation reactions.[18][21]
Visualizations: Workflows and Pathways
Diagrams help to visualize the complex processes involved in carbon capture with magnesium carbonate hydrates.
Caption: Experimental workflow for CO₂ capture via magnesium carbonate hydrate synthesis.
Caption: Transformation pathway of hydrated magnesium carbonates towards stable magnesite.
Application Notes
-
Phase Stability and Transformation: Nesquehonite is often the first crystalline phase to form from aqueous solutions at ambient temperatures due to favorable kinetics.[22] However, it is metastable and can transform into more stable phases like dypingite and subsequently hydromagnesite over time, a process that is accelerated by increased temperatures (e.g., >50°C).[3][17] Understanding these transformation pathways is critical for ensuring the long-term stability of the stored CO₂.[3] Recent studies have explored methods to stabilize the nesquehonite phase, for example, by using phosphate buffers which may form a protective surface layer.[22]
-
Role of Solvents and Additives: The kinetics of carbonation can be slow.[1][11] The use of amine solvents (e.g., MEA) or amino acids (e.g., sodium glycinate) can significantly accelerate the conversion of magnesium sources to carbonates.[10][13] These solvents act by enhancing CO₂ capture from the gas phase and facilitating its reaction in the slurry.[10][11] Additives like sodium bicarbonate can also influence the reaction efficiency.
-
Challenges and Kinetics: A significant barrier to the carbonation of magnesium precursors is the high energy required to dehydrate the aqueous Mg²⁺ ion.[1] This is why hydrated carbonates form preferentially over anhydrous magnesite at low temperatures. Furthermore, the formation of a passivating layer of carbonate product on the surface of reactant particles can slow down the reaction over time.[15]
-
Utilization of Carbonated Products: The solid magnesium carbonate products generated from this process have potential for utilization, creating value and offsetting the cost of carbon capture. Nesquehonite-based compositions can be used to produce lightweight, thermally insulating construction materials like boards and panels, effectively locking CO₂ into the built environment.[3][6][9] This concept is often referred to as Carbon Capture, Utilization, and Storage (CCUS).
References
- 1. Mechanisms of Mg carbonates precipitation and implications for CO2 capture and utilization/storage - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. CO2 Absorption and Magnesium Carbonate Precipitation in MgCl2–NH3–NH4Cl Solutions: Implications for Carbon Capture and Storage [mdpi.com]
- 3. Frontiers | Sequestering CO2 by Mineralization into Useful Nesquehonite-Based Products [frontiersin.org]
- 4. Carbon Sequestration in Biogenic Magnesite and Other Magnesium Carbonate Minerals - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. Exploring Mechanisms of Hydration and Carbonation of MgO and Mg(OH)2 in Reactive Magnesium Oxide-Based Cements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Carbon capture and storage in low-carbon concrete using products derived from olivine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CO2 mineralization of magnesium oxide and hydroxide: From mining to CO2 capture systems - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. Reactive CO 2 capture and mineralization of magnesium hydroxide to produce hydromagnesite with inherent solvent regeneration - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D4IM00157E [pubs.rsc.org]
- 11. Reactive CO2 capture and mineralization of magnesium hydroxide to produce hydromagnesite with inherent solvent regeneration - Industrial Chemistry & Materials (RSC Publishing) [pubs.rsc.org]
- 12. Reactive CO2 capture and mineralization of magnesium hydroxide to produce hydromagnesite with inherent solvent regeneration (Journal Article) | OSTI.GOV [osti.gov]
- 13. Novel aqueous amine looping approach for the direct capture, conversion and storage of CO2 to produce magnesium carbonate - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Fundamental Mechanisms Driving Efficiency of CO2 Capture Using MgO Mineral Looping - American Chemical Society [acs.digitellinc.com]
- 16. researchgate.net [researchgate.net]
- 17. Stabilization of nesquehonite for application in carbon capture utilization and storage - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00947A [pubs.rsc.org]
- 18. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Rare Hydrated Magnesium Carbonate Minerals Nesquehonite and Dypingite of the Obnazhennaya Kimberlite Pipe, in the Yakutian Kimberlite Province [mdpi.com]
- 21. journals.iucr.org [journals.iucr.org]
- 22. Stabilization of nesquehonite for application in carbon capture utilization and storage - Materials Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Porous Magnesium Carbonate for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mesoporous magnesium carbonate (MMC), commercially known as Upsalite®, is a novel inorganic material with significant potential as a drug delivery vehicle.[1][2] Its unique properties, including a high specific surface area, large pore volume, and the ability to be synthesized without the use of surfactants, make it an attractive excipient for pharmaceutical formulations.[3][4][5] A key advantage of MMC in drug delivery is its ability to stabilize amorphous active pharmaceutical ingredients (APIs), particularly those with poor aqueous solubility (Biopharmaceutics Classification System Class II and IV drugs).[6][7][8][9] By inhibiting recrystallization, MMC can enhance the dissolution rate and apparent solubility of these challenging compounds, potentially leading to improved bioavailability.[6][7][8][9][10]
These application notes provide detailed protocols for the synthesis of porous magnesium carbonate, subsequent loading of therapeutic agents, and in vitro drug release studies. Furthermore, quantitative data on material properties and drug delivery performance are presented to guide researchers in their formulation development efforts.
Data Presentation
Table 1: Physicochemical Properties of Porous Magnesium Carbonate
| Property | Value | References |
| Specific Surface Area (BET) | > 600 - 800 m²/g | [2] |
| Pore Volume | ~0.44 cm³/g | [11] |
| Average Pore Diameter | 5 - 20 nm (tunable) | [12] |
| Particle Size | 25 - 200+ µm | [6] |
| Crystalline Nature | Amorphous | [2] |
Table 2: Drug Loading and Release Parameters for Porous Magnesium Carbonate
| Drug | Loading Method | Drug Loading Capacity | Key Release Characteristics | References |
| Ibuprofen | Solvent Evaporation | 30% (w/w) | Extended release over ~24 hours; initial rate is particle size-dependent. | [6][9][13] |
| Salicylic Acid (from amine-modified MMC) | Solvent Evaporation | 8% (w/w) | Rapid release in < 15 minutes. | [14][15] |
| Itraconazole | Not specified | Not specified | Release rate is dependent on pore diameter. | [4][12][16] |
| Celecoxib | Soaking Method | 9.06% (w/w) | Amorphous state maintained. | [11] |
| Cinnarizine | Soaking Method | 8.68% (w/w) | Partially crystalline after loading. | [17] |
Experimental Protocols
Protocol 1: Synthesis of Mesoporous Magnesium Carbonate (MMC)
This protocol is based on the widely reported template-free synthesis of Upsalite®.[1][2]
Materials:
-
Magnesium oxide (MgO) powder
-
Methanol (MeOH), anhydrous
-
Carbon dioxide (CO₂), high purity
-
Pressurized reaction vessel with magnetic stirring
-
Centrifuge
-
Drying oven
Procedure:
-
Reaction Mixture Preparation: In a pressurized reaction vessel, disperse 10 g of magnesium oxide powder in 150 mL of anhydrous methanol.
-
Pressurization: Seal the reaction vessel and pressurize with carbon dioxide to 4 bar.
-
Reaction: Stir the suspension at 500 rpm for 24 hours at room temperature.
-
Separation: After the reaction, depressurize the vessel and centrifuge the resulting milky suspension at 3800 rpm for 30 minutes to pellet any unreacted magnesium oxide.
-
Drying and Solidification: Carefully decant the supernatant. The resulting gel is then dried. This can be achieved by heating in a water bath to evaporate the bulk of the methanol, followed by heat treatment in an oven at 150°C for 24 hours to ensure complete removal of residual solvent and formation of the porous structure.[18]
-
Post-processing: The dried material can be gently ground to obtain a fine powder.
Protocol 2: Drug Loading via Solvent Evaporation
This is a common method for loading poorly soluble drugs into the pores of MMC.[14][15]
Materials:
-
Mesoporous magnesium carbonate (synthesized as per Protocol 1)
-
Active Pharmaceutical Ingredient (API)
-
Suitable organic solvent (e.g., acetone, methanol, ethanol) in which the API is highly soluble
-
Rotary evaporator or vacuum oven
-
Beaker and magnetic stirrer
Procedure:
-
API Dissolution: Dissolve the desired amount of the API in a suitable organic solvent. The concentration will depend on the solubility of the API and the desired drug loading.
-
Dispersion of MMC: Add the synthesized mesoporous magnesium carbonate powder to the API solution and stir to form a homogeneous suspension.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator or in a vacuum oven at a temperature well below the boiling point of the solvent and the melting point of the API.
-
Drying: Once the bulk solvent has been removed, dry the drug-loaded MMC powder under vacuum to remove any residual solvent.
-
Characterization: The drug loading can be quantified using techniques such as thermogravimetric analysis (TGA) or by dissolving a known amount of the loaded powder and analyzing the API concentration via UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Protocol 3: In Vitro Drug Release Study
This protocol describes a standard method for evaluating the release of a drug from the MMC formulation.
Materials:
-
Drug-loaded mesoporous magnesium carbonate
-
Dissolution apparatus (e.g., USP Apparatus 2 - paddle method)
-
Release medium (e.g., simulated gastric fluid, simulated intestinal fluid, or phosphate-buffered saline)
-
Syringes and filters for sample collection
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Release Medium: Prepare the desired volume of the release medium and maintain it at a constant temperature, typically 37°C.
-
Initiation of Release Study: Add a known amount of the drug-loaded MMC powder to the dissolution vessel containing the release medium. Start the paddle rotation at a specified speed (e.g., 50 or 100 rpm).
-
Sample Collection: At predetermined time intervals, withdraw a specific volume of the release medium. To maintain a constant volume, replace the withdrawn sample with an equal volume of fresh, pre-warmed release medium.
-
Sample Preparation: Filter the collected samples to remove any MMC particles before analysis.
-
Drug Quantification: Analyze the concentration of the released drug in each sample using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile (cumulative release % vs. time).
Mandatory Visualization
Caption: Experimental workflow for the synthesis, drug loading, and in vitro release study of porous magnesium carbonate.
Characterization of Porous Magnesium Carbonate and Drug-Loaded Formulations
To ensure the quality and performance of the synthesized material and the final drug formulation, a series of characterization techniques should be employed:
-
Nitrogen Adsorption-Desorption Analysis (BET and BJH): To determine the specific surface area, pore volume, and pore size distribution of the MMC before and after drug loading.[17][18][19]
-
Powder X-ray Diffraction (PXRD): To confirm the amorphous nature of the synthesized MMC and to assess the physical state (amorphous or crystalline) of the API after loading.[17][19]
-
Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the MMC.[17][19]
-
Differential Scanning Calorimetry (DSC): To investigate the thermal properties and confirm the amorphous state of the loaded drug.
-
Thermogravimetric Analysis (TGA): To quantify the drug loading capacity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and to study the potential interactions between the drug and the MMC carrier.
References
- 1. The mesoporous magnesium carbonate Upsalite® – Department of Materials Science and Engineering – Uppsala University [uu.se]
- 2. Mesoporous magnesium carbonate - Wikipedia [en.wikipedia.org]
- 3. azom.com [azom.com]
- 4. Mesoporous magnesium carbonate : Synthesis, characterization and biocompatibility [uu.diva-portal.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Diffusion-Controlled Drug Release From the Mesoporous Magnesium Carbonate Upsalite(®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stabilisation of amorphous ibuprofen in Upsalite, a mesoporous magnesium carbonate, as an approach to increasing the aqueous solubility of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. disruptivepharma.com [disruptivepharma.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the Use of Amine Modified Mesoporous Magnesium Carbonate for the Delivery of Salicylic Acid in Topical Formulations: In Vitro Cytotoxicity and Drug Release Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GPDN [globalpeopledailynews.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mesoporous magnesium carbonate for use in powder cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Magnesium Carbonate Hydrate as a Desiccant in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction and Overview
In organic synthesis, the removal of residual water from solvents and reaction mixtures is a critical step to ensure the success of moisture-sensitive reactions and the purity of final products. While a variety of inorganic salts are employed as desiccants, the use of magnesium carbonate hydrate in this specific context is not a standard or widely documented practice. Literature suggests that magnesium carbonate is considered somewhat hygroscopic and is utilized as an anti-caking agent in products like table salt due to this property.[1][2][3] However, for the rigorous drying of organic solvents in a laboratory setting, it is not recommended as a primary choice when compared to more effective and well-characterized agents.[4]
The most common and effective magnesium-based desiccant used in organic synthesis is anhydrous magnesium sulfate (MgSO₄), not magnesium carbonate (MgCO₃).[5][6][7] This document will provide a comparative overview of this compound and standard laboratory desiccants, a general protocol for drying organic solvents, and data to guide researchers in selecting the appropriate drying agent.
Physicochemical Properties and Hydrated Forms
Magnesium carbonate exists in various hydrated forms, with the trihydrate (nesquehonite, MgCO₃·3H₂O) and pentahydrate (lansfordite, MgCO₃·5H₂O) being common.[8] A hexahydrate form has also been synthesized.[9] The anhydrous form and its hydrates are sparingly soluble in water and insoluble in acetone and ammonia.[4][8] While its hygroscopic nature is acknowledged, its capacity and efficiency as a desiccant for organic solvents are not well-quantified in the literature, which instead points to its utility in applications like thermal energy storage through hydration/dehydration cycles.
Quantitative Data and Comparative Analysis
There is a lack of specific data on the efficiency of this compound for drying common organic solvents. To provide a useful benchmark, the following table compares the properties of standard laboratory desiccants.
Table 1: Comparison of Common Desiccants in Organic Synthesis
| Desiccant | Chemical Formula | Capacity | Speed | Intensity (Final H₂O ppm) | Acidity/Basicity | Advantages | Disadvantages |
| Magnesium Sulfate | MgSO₄ | High | Fast | Low | Weakly Acidic | High capacity and speed; easy to see when excess is added.[10] | Fine powder requires filtration; can adsorb product.[10] |
| Sodium Sulfate | Na₂SO₄ | High | Slow | Medium | Neutral | Neutral pH; high capacity; low cost; easy to filter.[11][12] | Slow acting; inefficient above 32°C.[11] |
| Calcium Chloride | CaCl₂ | High | Medium | Low | Neutral | High capacity; low cost. | Can form complexes with alcohols, amines, and some carbonyl compounds.[13] |
| Molecular Sieves | Aluminosilicates | High | Fast | Very Low | Neutral | Very high efficiency; can achieve very low water levels; selective.[1][2][14] | Higher cost; must be activated before use. |
| Potassium Carbonate | K₂CO₃ | Medium | Medium | Medium | Basic | Good for drying basic or neutral compounds; useful for "salting out".[13] | Cannot be used for acidic compounds. |
| Magnesium Carbonate | MgCO₃ | Low (inferred) | Slow (inferred) | High (inferred) | Basic | Low cost; non-toxic. | Not a standard or efficient desiccant for organic solvents.[4] |
Experimental Protocols
As this compound is not a recommended desiccant for this application, a specific protocol is not provided. Instead, a general protocol for drying an organic solvent with a solid, granular desiccant (such as anhydrous magnesium sulfate or sodium sulfate) is detailed below. This procedure is fundamental in organic chemistry workflows.
Protocol 4.1: General Procedure for Drying an Organic Solvent with a Solid Desiccant
Objective: To remove trace amounts of water from an organic solvent or solution following an aqueous workup.
Materials:
-
Wet organic solution in an Erlenmeyer flask
-
Anhydrous desiccant (e.g., magnesium sulfate, sodium sulfate)
-
Spatula
-
Clean, dry receiving flask
-
Filter paper (e.g., fluted filter paper) and funnel, or Pasteur pipette
Procedure:
-
Initial Assessment: Ensure the organic solution is free from visible water droplets or a separate aqueous layer. If present, separate the layers using a separatory funnel before proceeding. A preliminary wash with brine (saturated aqueous NaCl) can help remove the bulk of dissolved water.[3]
-
Addition of Desiccant: Add a small amount of the anhydrous desiccant (e.g., a few spatula tips) to the organic solution in the Erlenmeyer flask.[3]
-
Swirling: Gently swirl the flask. Observe the behavior of the desiccant. If water is present, the desiccant will clump together. For magnesium sulfate, the fine powder will stick to the bottom of the flask in clumps.[10]
-
Incremental Addition: Continue to add small portions of the desiccant, swirling after each addition, until some of the newly added desiccant particles remain free-flowing in the solution. This "snow-globe" effect indicates that the bulk of the water has been absorbed.[15]
-
Resting Period: Allow the flask to stand for a period (e.g., 10-15 minutes) to ensure complete drying. The required time depends on the desiccant's speed (e.g., MgSO₄ is fast, Na₂SO₄ is slow).
-
Separation: Separate the dried organic solution from the hydrated desiccant using one of the following methods:
-
Decantation: If the desiccant particles are large and settle well (e.g., granular sodium sulfate), carefully pour the solvent into the clean receiving flask, leaving the solid behind.
-
Filtration: If the desiccant is a fine powder (e.g., magnesium sulfate), set up a gravity filtration apparatus with fluted filter paper and filter the solution into the clean receiving flask.[10]
-
-
Rinsing (Optional but Recommended): To maximize product recovery, rinse the desiccant in the filter paper with a small amount of fresh, dry solvent, collecting the rinse in the receiving flask.
-
Solvent Removal: The dried organic solution is now ready for the next step, which is typically removal of the solvent via rotary evaporation.
Visualizations
The following diagrams illustrate the general workflow for drying an organic solvent and the comparative relationship between magnesium carbonate and standard desiccants.
Caption: General experimental workflow for drying an organic solvent.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. jalonzeolite.com [jalonzeolite.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. quora.com [quora.com]
- 5. Magnesium Sulfate [commonorganicchemistry.com]
- 6. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 7. Silica Gel vs Calcium Chloride l Desiccant Performance and Uses [streampeak.com.sg]
- 8. Magnesium carbonate - Wikipedia [en.wikipedia.org]
- 9. e-docs.geo-leo.de [e-docs.geo-leo.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
- 12. Sodium Sulfate [commonorganicchemistry.com]
- 13. soup.io [soup.io]
- 14. Molecular sieve - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
Application Note: Characterization of Magnesium Carbonate Hydrates by X-ray Diffraction and Thermogravimetric Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Magnesium carbonate exists in various hydrated forms, each with distinct physical and chemical properties. The degree of hydration significantly impacts its stability, solubility, and reactivity, making accurate characterization crucial in pharmaceuticals, materials science, and geochemistry. The most common neutral hydrates are nesquehonite (MgCO₃·3H₂O) and lansfordite (MgCO₃·5H₂O). Basic hydrated magnesium carbonates like hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) and dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O) are also prevalent.
This application note provides a detailed protocol for the characterization of magnesium carbonate hydrates using X-ray Diffraction (XRD) and Thermogravimetric Analysis (TGA). XRD provides information on the crystalline structure and phase composition, while TGA determines the water content and thermal stability. The combination of these techniques allows for unambiguous identification of the specific hydrate form.
Experimental Protocols
X-ray Diffraction (XRD)
Objective: To identify the crystalline phase(s) of the magnesium carbonate hydrate by analyzing its diffraction pattern.
Methodology:
-
Sample Preparation:
-
Gently grind the this compound sample to a fine powder using an agate mortar and pestle to ensure random crystal orientation.
-
Carefully pack the powdered sample into a sample holder, ensuring a flat and level surface.
-
-
Instrument Parameters (Typical):
-
Instrument: A standard powder X-ray diffractometer.
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 5° to 70°.
-
Step Size: 0.02°.
-
Scan Speed/Time per Step: 1°/minute.
-
-
Data Analysis:
-
The collected diffraction pattern should be processed to identify the peak positions (2θ) and their relative intensities.
-
Compare the experimental diffraction pattern with standard reference patterns from databases such as the International Centre for Diffraction Data (ICDD) PDF database. For example, the PDF number for nesquehonite is #00-020-0669[1].
-
The presence of characteristic peaks at specific 2θ angles allows for the identification of the this compound phase(s) present in the sample.
-
Thermogravimetric Analysis (TGA)
Objective: To determine the water content and thermal decomposition profile of the this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a TGA crucible (e.g., alumina or platinum).
-
-
Instrument Parameters (Typical):
-
Instrument: A thermogravimetric analyzer.
-
Temperature Range: Ambient to 1000 °C.
-
Heating Rate: 10 °C/minute.
-
Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a flow rate of 20-50 mL/minute. An inert atmosphere is generally preferred to avoid side reactions.
-
Data Collected: Mass loss (%) as a function of temperature (°C).
-
-
Data Analysis:
-
Analyze the TGA curve to identify distinct mass loss steps.
-
The first mass loss steps at lower temperatures typically correspond to the loss of water of hydration.
-
Subsequent mass loss at higher temperatures is attributed to the decomposition of the carbonate to magnesium oxide and carbon dioxide[2].
-
Calculate the percentage mass loss for each step and compare it with the theoretical values for different magnesium carbonate hydrates.
-
Data Presentation
TGA Decomposition Data for Common Magnesium Carbonate Hydrates
The thermal decomposition of magnesium carbonate hydrates typically occurs in distinct stages: dehydration (loss of H₂O) followed by decarbonation (loss of CO₂).
| Hydrate Form | Formula | Dehydration Temperature Range (°C) | Dehydration Mass Loss (Theoretical %) | Decarbonation Temperature Range (°C) | Decarbonation Mass Loss (Theoretical %) | Final Residue |
| Nesquehonite | MgCO₃·3H₂O | ~50 - 350[3][4] | 39.0% | ~350 - 650[5] | 31.8% | MgO |
| Lansfordite | MgCO₃·5H₂O | Room Temp. - ~100 | 51.6% | ~350 - 650 | 25.2% | MgO |
| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | ~100 - 300[5] | 15.6% (H₂O) + 3.9% (from OH) | ~350 - 650[5] | 38.1% | 5MgO |
| Dypingite | Mg₅(CO₃)₄(OH)₂·5H₂O | ~100 - 300 | 18.5% (H₂O) + 3.7% (from OH) | ~350 - 650 | 36.2% | 5MgO |
Note: The temperature ranges can vary depending on experimental conditions such as heating rate and atmosphere.
Characteristic XRD Peaks for Nesquehonite
| 2θ (°) | d-spacing (Å) | Relative Intensity |
| ~14.8 | ~5.98 | Strong |
| ~23.5 | ~3.78 | Medium |
| ~29.7 | ~3.01 | Strong |
| ~33.9 | ~2.64 | Medium |
| ~41.5 | ~2.17 | Medium |
Note: These are approximate peak positions. For accurate phase identification, a full pattern match with a reference database is required.
Visualization of Workflow and Data Interpretation
The following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques for the characterization of magnesium carbonate hydrates.
Conclusion
The combined use of XRD and TGA provides a robust and comprehensive approach for the characterization of magnesium carbonate hydrates. XRD confirms the crystalline structure and identifies the specific phase, while TGA quantifies the water of hydration and provides information on the thermal stability. Following the protocols outlined in this application note will enable researchers, scientists, and drug development professionals to accurately identify and differentiate between various magnesium carbonate hydrates, ensuring the quality and consistency of their materials.
References
Application Note: Raman Spectroscopy for the Identification of Magnesium Carbonate Hydrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium carbonate exists in various hydrated forms, each with distinct physical and chemical properties. In the pharmaceutical industry, the hydration state of an active pharmaceutical ingredient (API) or excipient can significantly impact its stability, solubility, and bioavailability.[1][2] Consequently, the accurate and rapid identification of different magnesium carbonate hydrates is crucial for quality control and formulation development.[3] Raman spectroscopy is a powerful, non-destructive analytical technique that provides molecular vibrational information, making it an ideal tool for distinguishing between different hydrated forms of a substance.[4] This application note provides a detailed protocol for using Raman spectroscopy to identify and differentiate various magnesium carbonate hydrates, including nesquehonite, lansfordite, hydromagnesite, dypingite, and artinite.
Principle of Identification
Raman spectroscopy probes the vibrational modes of molecules. Different magnesium carbonate hydrates have unique crystal structures and varying amounts of water molecules, which result in distinct Raman spectral fingerprints. The primary spectral regions of interest for identifying these hydrates are:
-
Carbonate (CO₃²⁻) vibrational modes: The symmetric stretching (ν₁) mode of the carbonate ion is particularly intense and its position is sensitive to the mineral's structure.[5][6] Asymmetric stretching (ν₃), in-plane bending (ν₄), and out-of-plane bending (ν₂) modes also provide valuable information.[7]
-
Hydroxyl (OH⁻) and Water (H₂O) vibrational modes: The stretching vibrations of hydroxyl groups and water molecules, typically observed in the 3000-3800 cm⁻¹ region, are characteristic of the degree and nature of hydration.[5][8]
By comparing the Raman peak positions and relative intensities of an unknown sample to a reference library of known magnesium carbonate hydrates, unambiguous identification can be achieved.
Data Presentation: Characteristic Raman Peaks
The following table summarizes the characteristic Raman peak positions for several common magnesium carbonate hydrates. These values are compiled from various literature sources and can be used as a reference for identification.
| Vibrational Mode | Nesquehonite (MgCO₃·3H₂O) | Lansfordite (MgCO₃·5H₂O) | Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) | Dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O) | Artinite (Mg₂(CO₃)(OH)₂·3H₂O) |
| ν₁ (CO₃²⁻ symmetric stretch) | ~1100 cm⁻¹[9][10] | ~1121 cm⁻¹[1][5] | ~1120 cm⁻¹[7] | ~1092 cm⁻¹[7] | |
| ν₂ (CO₃²⁻ in-plane bend) | 708, 716, 728, 758 cm⁻¹[5] | 725, 760 cm⁻¹[7] | 700 cm⁻¹[7] | ||
| ν₃ (CO₃²⁻ antisymmetric stretch) | 1404, 1451, 1490, 1520 cm⁻¹ (weak)[5] | 1366, 1447, 1524 cm⁻¹[7] | 1412, 1465 cm⁻¹[7] | ||
| ν₄ (CO₃²⁻ in-plane bend) | 703 cm⁻¹[1] | ||||
| Other Carbonate Bands | 995 cm⁻¹[1] | ||||
| OH/H₂O Stretching | 3416, 3447, 3516 cm⁻¹[5] | 3030, 3229, 3593 cm⁻¹[7] | |||
| Lattice Modes | 187, 228 cm⁻¹[1] |
Note: Peak positions can vary slightly depending on the sample's crystallinity, purity, and the specific instrumentation used.
Experimental Protocols
This section outlines a general protocol for the analysis of magnesium carbonate hydrates using Raman spectroscopy.
Sample Preparation
A key advantage of Raman spectroscopy is the minimal sample preparation required.[11]
-
Solid Samples (Crystals, Rocks):
-
Powdered Samples:
-
Place a small amount of the powder (typically a few milligrams) onto a microscope slide.
-
Gently press the powder to create a flat, even surface. Alternatively, the powder can be analyzed directly in a glass vial.[11]
-
-
Pharmaceutical Formulations (Tablets, Capsules):
-
Tablets can often be analyzed directly without any preparation.
-
For capsules, the contents can be carefully removed and prepared as a powder sample.
-
It is also possible to acquire spectra through transparent or semi-transparent packaging, such as blister packs.[11]
-
Instrumentation and Data Acquisition
The following are general guidelines for setting up a Raman spectrometer for the analysis of magnesium carbonate hydrates. Specific parameters may need to be optimized for your instrument and sample.
-
Raman Spectrometer: A confocal Raman microscope is recommended for high spatial resolution and signal-to-noise ratio.
-
Excitation Laser: A laser with a wavelength of 532 nm, 633 nm, or 785 nm is commonly used.[5][12] A 785 nm laser is often preferred for pharmaceutical samples to minimize fluorescence.[2]
-
Laser Power: Use the lowest laser power possible that provides an adequate signal to avoid potential sample degradation or phase transitions due to heating. A starting point of 1-10 mW at the sample is recommended.[12]
-
Objective Lens: A 10x or 50x objective lens is typically suitable.[5]
-
Spectral Range: Acquire spectra over a range that covers both the carbonate and the OH/H₂O vibrational modes (e.g., 100 cm⁻¹ to 4000 cm⁻¹).[5]
-
Acquisition Time and Accumulations: Adjust the acquisition time and number of accumulations to achieve a good signal-to-noise ratio. Typical values range from a few seconds to a few minutes per spectrum.
Data Processing and Analysis
-
Baseline Correction: Raw Raman spectra often have a sloping baseline due to fluorescence. Apply a suitable baseline correction algorithm (e.g., polynomial fitting, asymmetric least squares) to remove this background.
-
Peak Identification: Identify the positions of the characteristic Raman peaks in the corrected spectrum.
-
Spectral Comparison: Compare the peak positions of the unknown sample with the reference data in the table above and/or with spectra from a reference library to identify the specific magnesium carbonate hydrate.
Visualizations
Caption: Experimental workflow for identifying magnesium carbonate hydrates.
Caption: Logical flow for hydrate identification based on Raman peaks.
Conclusion
Raman spectroscopy is a rapid, reliable, and non-destructive method for the identification of different magnesium carbonate hydrates. By following the protocols outlined in this application note and utilizing the provided reference data, researchers, scientists, and drug development professionals can effectively characterize these materials, ensuring product quality and consistency. The technique's minimal sample preparation requirements and high molecular specificity make it an invaluable tool in both research and industrial settings.[11][3]
References
- 1. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. barnett-technical.com [barnett-technical.com]
- 4. Insight from the lab: the recipe to prepare sample for Raman spectroscopy | University College Cork [ucc.ie]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. hou.usra.edu [hou.usra.edu]
- 9. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. download.s21i.co99.net [download.s21i.co99.net]
- 12. Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled Precipitation of Magnesium Carbonate Hydrate for Specific Morphologies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Magnesium carbonate hydrates are inorganic compounds with diverse applications in pharmaceuticals, catalysis, and as reinforcing fillers in polymers. The functionality of these materials is intrinsically linked to their morphology, particle size, and crystalline phase. This document provides detailed application notes and experimental protocols for the controlled precipitation of magnesium carbonate hydrates to achieve specific morphologies, including nesquehonite, hydromagnesite, and amorphous magnesium carbonate.
Key Crystalline Phases and Morphologies
The precipitation of magnesium carbonate from aqueous solutions can result in several hydrated forms, each with characteristic morphologies:
-
Nesquehonite (MgCO₃·3H₂O): Often crystallizes in a needle-like or rod-like morphology. It can serve as a precursor for the synthesis of other magnesium carbonate phases.[1][2][3]
-
Hydromagnesite (4MgCO₃·Mg(OH)₂·4H₂O): Can exhibit a variety of morphologies, including porous rod-like structures, flower-like or rosette-like spheres, and flat, layered or platy-like arrangements.[1][4][5]
-
Amorphous Magnesium Carbonate (AMC): A non-crystalline, transient phase that often precipitates initially and can transform into more stable crystalline forms.[6][7][8] It can be synthesized as nanoparticles.[9]
The control over these morphologies is achieved by precise manipulation of reaction conditions such as temperature, pH, reactant concentrations, and the introduction of additives.
Data Presentation: Synthesis Parameters and Resulting Morphologies
The following tables summarize the quantitative data from various studies on the controlled precipitation of magnesium carbonate hydrates.
Table 1: Controlled Precipitation of Nesquehonite (MgCO₃·3H₂O)
| Reactants | Temperature (°C) | pH | Key Parameters | Resulting Morphology | Average Particle Size | Citation |
| MgCl₂ + (NH₄)₂CO₃ | 15 - 60 | Not Specified | Temperature variation | Needle-like crystals, size increases with temperature.[10] | Length up to ~40 µm, width ~5 µm | [10] |
| MgCl₂ + Na₂CO₃ | 40 | Not Specified | Slower reactant addition (2h titration + 2h equilibration) | Well-developed needle-like crystals.[11] | 30-50 µm long, 3-6 µm wide | [11] |
| MgCl₂ + Na₂CO₃ | 20 | Not Specified | Stirring-induced crystallization with aging | Rod-like crystals formed from an initial amorphous precipitate.[2] | Not Specified | [2] |
| MgCl₂·6H₂O + Na₂CO₃ | 50 | Not Specified | Reactant concentration: 0.3 mol/L, Reaction time: 15 min, Aging time: 0.5 h | Rod-like crystals | ~5 µm diameter | [3] |
Table 2: Controlled Precipitation of Hydromagnesite (4MgCO₃·Mg(OH)₂·4H₂O)
| Precursor/Reactants | Temperature (°C) | pH | Key Parameters | Resulting Morphology | Average Particle Size | Citation |
| Nesquehonite whiskers | 55 - 80 | 9.3 ± 0.2 | Pyrolysis of nesquehonite | Porous rod-like | Not Specified | [1] |
| Nesquehonite whiskers | Not Specified | 10.0 ± 0.05 | pH variation | Irregular flower-like | Not Specified | [1] |
| Nesquehonite whiskers | Not Specified | 11.0 ± 0.05 | pH variation | Flat layered | Not Specified | [1] |
| MgCl₂ + Na₂CO₃ | 50 - 90 | Not Specified | Controlled supersaturation | Well-developed spherical-like | 30-40 µm | [5] |
| MgO (slaked) + CO₂ | Not Specified | Not Specified | Multi-step process with nesquehonite intermediate | Platy-like | Small particle size | [4] |
| Talc carbonation | 60 | Not Specified | Aging temperature | Sheet-like crystallites | Not Specified | [12] |
| Talc carbonation | 70 | Not Specified | Aging temperature | Rose-like particles | Not Specified | [12] |
| Talc carbonation | 80 | Not Specified | Aging temperature | Nest-like structure | Not Specified | [12] |
Table 3: Influence of Additives on Magnesium Carbonate Precipitation
| Magnesium Source | Carbonate Source | Additive | pH | Effect on Precipitation | Resulting Phase/Morphology | Citation |
| MgCl₂ | K₂CO₃ | Sodium Citrate | 11 | Delays nucleation of Amorphous Magnesium Carbonate (AMC).[6][7] | Amorphous, then transforms to dypingite in the presence of 1 mM citrate.[13] | [6][7][13] |
| MgSO₄ | CO₂ (bubbled) + NH₃(aq) | Sodium Dodecyl Sulphate (SDS) | ~9 | Increases the aspect ratio of nesquehonite crystals.[14] | Nesquehonite | [14] |
| Brucite (Mg(OH)₂) | NaHCO₃ | Magnesium Acetate | Not Specified | Influences the characteristics of the resulting precipitates.[15] | Dypingite is the most likely phase.[15] | [15] |
| Serpentine leach solution | Carbonation | Dissolved Silica | Not Specified | Enhances precipitation and stability of nesquehonite.[16] | Nesquehonite | [16] |
Experimental Protocols
Protocol 1: Synthesis of Needle-Like Nesquehonite Crystals
This protocol is adapted from studies focusing on the direct precipitation of nesquehonite.[10][11]
Materials:
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Reaction vessel (e.g., beaker)
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Drying oven
Procedure:
-
Prepare aqueous solutions of magnesium chloride and the carbonate source (e.g., 0.5 M).
-
Place the magnesium chloride solution in the reaction vessel on the magnetic stirrer and heat to the desired temperature (e.g., 30°C).[10]
-
Slowly add the carbonate solution to the magnesium chloride solution under constant stirring. A slower titration speed generally results in larger, more well-defined crystals.[10][11]
-
After the addition is complete, allow the solution to equilibrate (age) for a set period (e.g., 2 hours) while maintaining the temperature and stirring.[11]
-
Collect the white precipitate by filtration.
-
Wash the precipitate with deionized water and then with ethanol to remove residual ions and water.
-
Dry the product in an oven at a low temperature (e.g., 40-60°C) to avoid phase transformation.
Protocol 2: Synthesis of Porous Rod-Like and Flower-Like Hydromagnesite
This protocol utilizes nesquehonite as a precursor for the synthesis of hydromagnesite with different morphologies by controlling the pH and temperature.[1]
Materials:
-
Nesquehonite whiskers (synthesized as per Protocol 1 or obtained commercially)
-
Deionized water
-
pH meter and pH adjustment solution (e.g., NaOH or HCl)
-
Thermostatic water bath
-
Reaction vessel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Disperse the nesquehonite whiskers in deionized water in the reaction vessel.
-
Place the vessel in a thermostatic water bath and heat to the desired temperature (e.g., 55-80°C for porous rod-like morphology).[1]
-
Adjust and maintain the pH of the solution. For porous rod-like hydromagnesite, maintain the pH at 9.3 ± 0.2. For flower-like morphology, adjust the pH to 10.0 ± 0.05.[1]
-
Allow the reaction to proceed for a sufficient time (e.g., over 60 minutes) for the phase transformation to complete.[1]
-
Collect the precipitate by filtration.
-
Wash the product with deionized water.
-
Dry the product in an oven.
Protocol 3: Synthesis of Amorphous Magnesium Carbonate (AMC) Nanoparticles
This protocol describes a template-free, low-temperature synthesis of AMC nanoparticles.[9]
Materials:
-
Magnesium salt (e.g., MgCl₂)
-
Carbonate source (e.g., K₂CO₃)
-
Deionized water
-
Titration setup with a pH controller
-
Reaction vessel
-
Centrifuge
-
Drying apparatus (e.g., oven or freeze-dryer)
Procedure:
-
Prepare a solution of the carbonate source in the reaction vessel.
-
Use a titration setup to continuously add a solution of the magnesium salt at a controlled rate.[13]
-
Maintain a constant pH during the titration by the automated addition of a base (e.g., NaOH). A pH of 11 has been used in studies with citrate additives.[13]
-
The formation of AMC is often indicated by a drop in the solution's transmittance.[6][7]
-
Once the precipitation is complete, collect the amorphous product by centrifugation.
-
Wash the nanoparticles with deionized water.
-
Dry the AMC nanoparticles. The drying temperature can affect the final nanostructure.[9]
Visualizations
Experimental Workflow for Nesquehonite Synthesis
Caption: Workflow for the synthesis of nesquehonite crystals.
Transformation Pathway from Nesquehonite to Hydromagnesite
Caption: Synthesis of various hydromagnesite morphologies from nesquehonite.
Logical Relationship of Parameters in AMC Precipitation with Additives
Caption: Influence of citrate on the initial stages of AMC precipitation.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. meixi-mgo.com [meixi-mgo.com]
- 4. DK2322581T3 - A process for the preparation of hydromagnesite - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 7. Additive impact on early-stage magnesium carbonate mineralisation | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 14. researchportal.tuni.fi [researchportal.tuni.fi]
- 15. Characterization of hydrated magnesium carbonate materials with synchrotron radiation-based scanning transmission X-ray spectromicroscopy - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00044G [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Magnesium Carbonate for Thermochemical Energy Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of magnesium carbonate (MgCO3) in thermochemical energy storage (TCES). It includes key quantitative data, experimental protocols for material characterization, and visualizations of the energy storage cycle and experimental workflows.
Introduction to Magnesium Carbonate in Thermochemical Energy Storage
Magnesium carbonate is a promising material for medium-temperature thermochemical energy storage, suitable for applications in the 400–600 °C range.[1] The energy storage mechanism is based on a reversible chemical reaction where thermal energy is used to decompose magnesium carbonate into magnesium oxide (MgO) and carbon dioxide (CO2), storing the energy in chemical bonds. This energy is released as heat when MgO and CO2 recombine to form MgCO3. The primary reaction is:
MgCO3 (s) ⇌ MgO (s) + CO2 (g)
This system offers high theoretical energy density and relies on a low-cost and abundant material.[2][3][4] However, challenges such as slow carbonation (discharging) kinetics need to be addressed for practical applications.[1][2]
Quantitative Data
The following tables summarize the key performance parameters of magnesium carbonate for thermochemical energy storage as reported in the literature.
Table 1: Thermophysical and Performance Properties of Magnesium Carbonate
| Parameter | Value | Reference |
| Theoretical Specific Energy Density | 1387 J/g (385 Wh/kg) | [1] |
| Theoretical Energy Density | ~3–4 GJ/m³ | [5][6] |
| Turning Temperature | 396–397 °C | [1][2][3][4] |
| Experimental Decomposition Enthalpy (N2 atm) | ~1050 J/g (for MgCO3·xH2O) | [1][2][3][4] |
| Normalized Decomposition Enthalpy (CO2 loss) | 1030–1054 J/g | [1][2][3][4] |
| Final Decomposition Temperature (CO2 atm) | ~630 °C | [1][2][3][4] |
| Charging Input Power | 4 to 8136 W/kg | [1][2][3][4] |
| Cost | ~£400/1000 kg | [1][2][3][4] |
Table 2: Thermal Decomposition Steps of Hydrated Magnesium Carbonate (MgCO3·xH2O) in Nitrogen
| Decomposition Step | Peak Temperature | Average Mass Loss | Average Enthalpy |
| Step 2 | 245 °C | 14% | 261 J/g |
Note: The initial decomposition step is described as small and not annotated in the source data.[1]
Experimental Protocols
The following protocols are synthesized from methodologies described in the cited literature for the characterization of magnesium carbonate as a TCES material.
Protocol for Thermal Analysis using TGA/DSC
This protocol is for determining the thermal decomposition characteristics, including mass loss and enthalpy changes, of magnesium carbonate.
Materials and Equipment:
-
Magnesium carbonate sample (e.g., MgCO3·xH2O)
-
Simultaneous Thermogravimetric Analyzer and Differential Scanning Calorimeter (TGA/DSC)
-
High-purity nitrogen gas
-
High-purity carbon dioxide gas
-
Sample crucibles (e.g., alumina)
-
Microbalance
Procedure:
-
Sample Preparation:
-
Accurately weigh 7–15 mg of the magnesium carbonate sample into a TGA/DSC crucible using a microbalance.
-
-
Instrument Setup:
-
Place the sample crucible into the TGA/DSC instrument.
-
Purge the instrument with the desired gas (e.g., high-purity nitrogen or CO2) at a specified flow rate.
-
-
Thermal Decomposition (Charging) Analysis:
-
Heat the sample from ambient temperature to a final temperature (e.g., 650 °C) at a controlled heating rate (e.g., 5 °C/min).[1]
-
Continuously record the sample mass (TGA), differential heat flow (DSC), and temperature.
-
-
Data Analysis:
-
Analyze the TGA data to determine the onset and completion temperatures of decomposition and the percentage of mass loss at each step.
-
Analyze the DSC data to determine the enthalpy of decomposition (charging).
-
If using a residual gas analyzer (RGA), correlate the mass loss with the evolution of specific gases (e.g., H2O and CO2).[1][3][4]
-
Protocol for Carbonation (Discharging) Analysis
This protocol is for investigating the recombination of MgO and CO2 to form MgCO3 under various conditions.
Materials and Equipment:
-
Decomposed magnesium carbonate (MgO) sample
-
High-pressure thermal analysis instrument (capable of pressures up to 40 bar)[1][2][3][4]
-
High-purity carbon dioxide gas
Procedure:
-
Sample Preparation:
-
Start with a sample of MgO, which can be prepared in-situ by heating MgCO3 according to Protocol 3.1.
-
-
Instrument Setup:
-
Set the instrument to the desired isothermal carbonation temperature.
-
Pressurize the sample chamber with high-purity CO2 to the desired pressure (up to 40 bar).
-
-
Carbonation (Discharging) Test:
-
Hold the sample at the set temperature and pressure for a specified duration while monitoring the mass change (mass gain due to CO2 uptake).
-
Repeat the experiment at a range of different temperatures and pressures to understand the carbonation kinetics and conversion efficiency.
-
-
Data Analysis:
-
Analyze the TGA data to determine the rate of mass gain and the final conversion of MgO to MgCO3.
-
Calculate the discharge power based on the rate of reaction.
-
Visualizations
Thermochemical Energy Storage Cycle
The following diagram illustrates the charging and discharging cycle of the magnesium carbonate-based thermochemical energy storage system.
Caption: Thermochemical cycle of MgCO3/MgO system.
Experimental Workflow for Material Characterization
This diagram outlines the typical experimental workflow for evaluating magnesium carbonate as a thermochemical energy storage material.
Caption: Workflow for MgCO3 TCES material analysis.
Logical Relationship in a TCES System
This diagram shows the logical relationship of components in a conceptual thermochemical energy storage system integrated with a power generation cycle.
Caption: Components of a MgCO3-based TCES system.
References
Application Notes and Protocols: Preparation of Basic Magnesium Carbonate for Flame Retardant Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of basic magnesium carbonate and its application as a non-halogenated flame retardant in polymeric materials. The information is intended to guide researchers in the preparation and evaluation of this versatile flame retardant.
Introduction
Basic magnesium carbonate, a hydrated magnesium carbonate hydroxide with the general formula xMgCO₃·yMg(OH)₂·zH₂O, is an effective and environmentally friendly flame retardant.[1][2] Its flame retardancy stems from a multi-faceted mechanism that includes endothermic decomposition, the release of non-combustible gases (water vapor and carbon dioxide), and the formation of a protective magnesium oxide char layer.[3][4] This inorganic filler is a viable alternative to halogenated flame retardants, offering the benefits of low toxicity and smoke suppression.[5] Basic magnesium carbonate is available in both light and heavy forms, which differ in density and particle size, potentially influencing their performance in various applications.[6][7][8]
Flame Retardant Performance of Basic Magnesium Carbonate
The incorporation of basic magnesium carbonate into polymers significantly enhances their fire resistance. Key performance metrics include the Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support combustion, and data from cone calorimetry, which measures heat release rates.
Table 1: Flame Retardant Properties of Polypropylene (PP) Composites
| Filler Content (wt%) | Polymer Matrix | LOI (%) | Peak Heat Release Rate (pHRR) | Total Heat Release (THR) | UL 94 Rating |
| 0 | PP | 17.5 | - | - | - |
| 10 | PP | 26.2 | Reduced | Reduced | - |
| 60 | PP | 28.2 | - | - | V-0 (no dripping) |
Data compiled from multiple sources.[9][10][11]
Table 2: Flame Retardant Properties of Ethylene-Vinyl Acetate (EVA) Composites
| Filler Content (wt%) | Polymer Matrix | LOI (%) | UL 94 Rating |
| 0 | EVA | 18.6 | Fails |
| 50 (modified AMC) | EVA | 22.2 | V-2 |
| 45 (modified AMC) + 5 HPCTP* | EVA | 27.6 | V-0 |
AMC: Anhydrous Magnesium Carbonate; HPCTP: Hexaphenoxycyclotriphosphazene.[12]
Experimental Protocols: Synthesis of Basic Magnesium Carbonate
Protocol 1: Preparation of Light Basic Magnesium Carbonate via the Soda Ash Method
This protocol describes the synthesis of light basic magnesium carbonate by the reaction of magnesium sulfate with sodium carbonate.[3][4]
Materials:
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O)
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Deionized water
Equipment:
-
Reaction vessel with stirring capability
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Solution Preparation:
-
Prepare a magnesium sulfate solution by dissolving a specific amount of MgSO₄·7H₂O in deionized water.
-
Prepare a sodium carbonate solution by dissolving a stoichiometric amount of Na₂CO₃ in deionized water. For example, to produce magnesium carbonate, a 1:1 molar ratio of magnesium sulfate to sodium carbonate can be used.[13]
-
-
Reaction:
-
Slowly add the sodium carbonate solution to the magnesium sulfate solution at room temperature with constant stirring. A white precipitate of basic magnesium carbonate will form.
-
-
Digestion:
-
Heat the resulting suspension to boiling and maintain boiling for 15-20 minutes with continuous stirring. This "digestion" step influences the particle size and density of the product.
-
-
Filtration and Washing:
-
Allow the precipitate to settle, then filter the mixture using a Büchner funnel.
-
Wash the filter cake with hot deionized water to remove soluble byproducts, primarily sodium sulfate. Repeat the washing step until the filtrate is free of sulfate ions (test with BaCl₂ solution).
-
-
Drying:
-
Dry the washed precipitate in an oven at 100-120°C until a constant weight is achieved. The resulting white powder is light basic magnesium carbonate.
-
Protocol 2: Preparation of Basic Magnesium Carbonate via the Dolomite Carbonization Method
This method utilizes dolomite, a naturally occurring calcium magnesium carbonate, as the starting material.[1][14][15]
Materials:
-
Dolomite ore (CaMg(CO₃)₂)
-
Water
-
Carbon dioxide (CO₂) gas
Equipment:
-
Kiln or high-temperature furnace
-
Hydration tank with agitator
-
Carbonation tower or vessel
-
Filtration system
-
Pyrolysis reactor
-
Drying oven
Procedure:
-
Calcination:
-
Crush the dolomite ore to a fine powder.
-
Calcine the dolomite powder in a kiln at 900-1100°C for 2-3 hours.[14] This decomposes the carbonates into calcium oxide (CaO) and magnesium oxide (MgO), releasing CO₂.
-
-
Hydration (Slaking):
-
Transfer the calcined dolomite (dolime) to a hydration tank.
-
Add water and agitate the mixture to convert the oxides into their respective hydroxides, forming a slurry of Ca(OH)₂ and Mg(OH)₂.
-
-
Carbonation:
-
Transfer the hydroxide slurry to a carbonation tower.
-
Bubble CO₂ gas (which can be captured from the calcination step) through the slurry. This selectively precipitates calcium carbonate (CaCO₃) while the magnesium remains in solution as magnesium bicarbonate (Mg(HCO₃)₂).
-
-
Filtration:
-
Filter the slurry to remove the precipitated CaCO₃. The filtrate contains the magnesium bicarbonate solution.
-
-
Pyrolysis:
-
Heat the magnesium bicarbonate solution to induce pyrolysis, which precipitates basic magnesium carbonate.
-
-
Filtration and Drying:
-
Filter the suspension to collect the basic magnesium carbonate precipitate.
-
Wash the precipitate with water and then dry it in an oven to obtain the final product.
-
Diagrams
References
- 1. meixi-mgo.com [meixi-mgo.com]
- 2. researchgate.net [researchgate.net]
- 3. Making magnesium carbonate: the formation of an insoluble salt in water | Class experiment | RSC Education [edu.rsc.org]
- 4. scribd.com [scribd.com]
- 5. meixi-mgo.com [meixi-mgo.com]
- 6. Light vs Heavy Magnesium Carbonate: Antacid, Sports & Filler Applications - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. differencebetween.com [differencebetween.com]
- 8. The Key Differences Between Light Magnesium Carbonate and Heavy Magnesium Carbonate [magnesiumking.com]
- 9. magnesiumking.com [magnesiumking.com]
- 10. Synthesis of Magnesium Carbonate via Carbonation under High Pressure in an Autoclave [mdpi.com]
- 11. meixi-mgo.com [meixi-mgo.com]
- 12. CN104477951A - Preparation method of magnesium carbonate - Google Patents [patents.google.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. meixi-mgo.com [meixi-mgo.com]
- 15. Calcium and magnesium separation method for dolomite carbonization process and application thereof - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Metastable Magnesium Carbonate Phases
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the formation of metastable magnesium carbonate phases during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently precipitating hydrated magnesium carbonates like nesquehonite instead of the stable anhydrous magnesite?
A1: The formation of anhydrous magnesite (MgCO₃) is often kinetically inhibited at ambient temperatures, even though it is the most thermodynamically stable phase.[1][2] This is primarily due to the high energy barrier required to dehydrate the strongly hydrated magnesium ions (Mg²⁺) in aqueous solutions.[3] Consequently, metastable hydrated phases, which are kinetically favored, precipitate instead. Nesquehonite (MgCO₃·3H₂O) is the most commonly observed hydrated phase at near-ambient conditions.[1]
Q2: What is Amorphous Magnesium Carbonate (AMC) and what is its role in the crystallization process?
A2: Amorphous Magnesium Carbonate (AMC) is a transient, unstable precursor phase that often forms during the initial stages of precipitation.[4][5] The characteristics of the final crystalline product are heavily influenced by this initial amorphous phase.[4] Over time, AMC typically transforms into more stable crystalline forms, such as nesquehonite or other hydrated phases, through a mass transfer process.[3]
Q3: How does temperature influence the resulting magnesium carbonate phase?
A3: Temperature is a critical parameter for controlling the outcome of the precipitation.
-
Low Temperatures (< 50-60°C): Favor the formation of hydrated metastable phases. Nesquehonite (MgCO₃·3H₂O) is common at room temperature.[1][6]
-
Moderate to High Temperatures (>60-80°C): Are necessary to overcome the kinetic barrier for magnesite formation.[3] For instance, at 120°C, hydromagnesite ((MgCO₃)₄·Mg(OH)₂·4H₂O) can form and subsequently transform into magnesite.[7] Direct and rapid formation of magnesite is often achieved at temperatures between 80-150°C.[2]
Q4: What is the effect of pH on the precipitate's morphology and composition?
A4: The pH of the reaction solution significantly affects both the morphology and the chemical composition of the magnesium carbonate hydrates formed.[8] For example, the structural formula of nesquehonite can vary depending on the pH; below pH 8, it may incorporate bicarbonate and hydroxyl groups, whereas from pH 8.5 to 12.5, it crystallizes as MgCO₃·3H₂O.[9] Furthermore, pH cycling (repeatedly alternating between acidic and basic conditions) can be used as a strategy to dissolve metastable phases during the acid phase and promote the formation of more stable minerals like magnesite during the base phase.[10]
Q5: Can additives be used to control phase formation?
A5: Yes, certain additives can influence the reaction pathway:
-
Seed Crystals: Introducing magnesite seed particles provides a template for crystal growth, accelerating the formation of anhydrous magnesite at temperatures where it would not typically form rapidly.[2]
-
Citrate: Sodium citrate has a complex role; it can delay the initial nucleation of AMC by destabilizing prenucleation ion associates.[4][11] However, this can force the system through a different pathway that results in crystalline phases with lower water content, which are ultimately more stable.[4][5]
-
Zinc Ions: The presence of zinc ions, particularly in combination with pH cycling, has been shown to promote the formation of magnesite.[10][12]
Troubleshooting Guide
Problem: My XRD analysis confirms the product is nesquehonite or hydromagnesite, but the target is anhydrous magnesite.
-
Solution 1: Increase Reaction Temperature. This is the most effective method. Aim for temperatures above 80°C to overcome the kinetic barrier of Mg²⁺ dehydration.[2][3] At 120°C, hydromagnesite can serve as an intermediate that transforms into magnesite.[7]
-
Solution 2: Increase CO₂ Partial Pressure. In conjunction with elevated temperatures, high CO₂ partial pressure (e.g., up to 100 bar) can promote the direct and more rapid formation of magnesite.[7]
-
Solution 3: Implement Seeding. Introduce fine particles of pure magnesite into the reaction. These act as nucleation sites, bypassing the high energy barrier for spontaneous nucleation and promoting epitaxial growth of the desired anhydrous phase.[2]
Problem: The reaction is stalled, with very slow or no precipitation observed.
-
Solution 1: Verify Supersaturation. Ensure that the solution is sufficiently supersaturated with respect to the desired magnesium carbonate phase. The precipitation of magnesite is notoriously slow, and insufficient supersaturation will prevent nucleation and growth.[7]
-
Solution 2: Adjust pH. Ensure the pH is in a range that favors carbonate (CO₃²⁻) availability, typically above pH 8.5, to drive the precipitation reaction.[9][13]
-
Solution 3: Be Patient. The kinetic inhibition of magnesite formation means that experiments may require significantly longer induction and growth times compared to other carbonate systems.[3]
Problem: The final product is a mixture of multiple crystalline phases.
-
Solution 1: Stabilize Reaction Conditions. Fluctuations in temperature or pH during the experiment can lead to the formation of different phases at different times. Maintain strict control over all reaction parameters.
-
Solution 2: Allow for Transformation. If you have formed an intermediate phase like hydromagnesite, holding the experiment at a high temperature (e.g., 120°C) for several hours can allow it to fully transform into stable magnesite.[7]
-
Solution 3: Use pH Cycling. A controlled pH cycling protocol can be used to selectively dissolve the less stable, metastable phases and encourage the ripening process towards a single, more stable phase like magnesite.[10]
Data Presentation
Table 1: Influence of Temperature and CO₂ Pressure on Magnesium Carbonate Phase
| Temperature (°C) | CO₂ Partial Pressure (bar) | Initial Precipitate | Final Product (after aging) | Reference(s) |
| 25 - 40 | Ambient | Nesquehonite | Nesquehonite | [6][14] |
| 120 | 3 | Hydromagnesite | Magnesite (after 5-15 hours) | [7] |
| 120 | 100 | Magnesite (and some Hydromagnesite) | Magnesite (transformation in hours) | [7] |
| 175 | 117 | Magnesite (with additives) | Magnesite | [15] |
Table 2: Effect of Common Additives on Magnesium Carbonate Precipitation
| Additive | Concentration | Observed Effect | Mechanism | Reference(s) |
| Magnesite Seeds | N/A | Accelerates anhydrous magnesite growth. | Provides a template for crystal growth, lowering the nucleation energy barrier. | [2] |
| Sodium Citrate | 0.04 - 5 mM | Delays nucleation of Amorphous Magnesium Carbonate (AMC). | Destabilizes prenucleation ion associates, altering the crystallization pathway. | [4][5][11] |
| Zinc Ions | N/A | Promotes the formation of magnesite, especially with pH cycling. | May lower the pH in the acid phase of cycling, enhancing dissolution of metastable phases. | [10][12] |
Experimental Protocols
Protocol 1: Synthesis of Anhydrous Magnesite via Seeded Carbonation
This protocol is adapted from studies on the directed precipitation of magnesite.[2]
-
Slurry Preparation: Prepare a slurry of magnesium hydroxide (Mg(OH)₂) in deionized water.
-
Seeding: Introduce finely ground anhydrous magnesite (MgCO₃) seed particles into the slurry.
-
Reaction: Heat the slurry in a sealed reactor to a temperature between 80°C and 150°C.
-
Carbonation: Pressurize the reactor with CO₂ gas. Maintain constant stirring and temperature for the duration of the experiment (several hours).
-
Product Recovery: Cool the reactor, vent the pressure, and recover the solid product by filtration.
-
Analysis: Wash the product with deionized water and ethanol, then dry. Analyze the phase composition using X-ray Diffraction (XRD).
Protocol 2: Titration Method for Studying Additive Effects on AMC Formation
This protocol is based on methodologies used to study the impact of citrate on the early stages of precipitation.[16]
-
Reagent Preparation: Prepare a solution of potassium carbonate (e.g., 50 mM) and a separate solution of magnesium chloride (e.g., 100 mM). If using an additive, dissolve it in the carbonate buffer solution.
-
Titration Setup: Place the carbonate buffer in a reaction vessel equipped with pH, conductivity, and transmittance sensors. Use a titrator to maintain a constant pH (e.g., pH 11) by adding NaOH.
-
Initiate Reaction: Continuously add the magnesium chloride solution to the carbonate buffer at a slow, constant rate (e.g., 0.12 mL/min).
-
Monitoring: Record pH, conductivity, and solution transmittance throughout the titration. A drop in transmittance indicates the onset of nucleation. In-situ Dynamic Light Scattering (DLS) can be used to monitor particle size evolution.
-
Sample Collection: Collect precipitate samples at various time points for analysis by Transmission Electron Microscopy (TEM) to confirm their amorphous nature and by XRD after aging to identify crystalline phases.
Visualizations
Caption: Troubleshooting workflow for undesired magnesium carbonate phases.
Caption: Conceptual crystallization pathway for magnesium carbonate.
Caption: Influence of key parameters on the final magnesium carbonate product.
References
- 1. Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed precipitation of hydrated and anhydrous magnesium carbonates for carbon storage - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Mechanisms of Mg carbonates precipitation and implications for CO 2 capture and utilization/storage - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02482A [pubs.rsc.org]
- 4. Additive impact on early-stage magnesium carbonate mineralisation | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 5. researchgate.net [researchgate.net]
- 6. CO2 Absorption and Magnesium Carbonate Precipitation in MgCl2–NH3–NH4Cl Solutions: Implications for Carbon Capture and Storage [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Temperature- and pH-dependent morphology and FT-IR analysis of magnesium carbonate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH Cycling and Zinc Ions on Calcium and Magnesium Carbonate Formation in Saline Fluids at Low Temperature - ProQuest [proquest.com]
- 11. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
Technical Support Center: High-Purity Nesquehonite Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the synthesis of high-purity nesquehonite (MgCO₃·3H₂O).
Frequently Asked Questions (FAQs)
Q1: What is nesquehonite and why is its purity important?
Nesquehonite is a hydrated magnesium carbonate mineral (MgCO₃·3H₂O).[1] For research and pharmaceutical applications, high purity is crucial as impurities can alter physicochemical properties, affect experimental outcomes, and introduce contaminants in drug formulations. The controlled laboratory synthesis of nesquehonite is essential to obtain high-purity materials with well-defined properties for systematic studies.[2]
Q2: What are the common methods for synthesizing nesquehonite?
Common synthesis routes involve the reaction of a magnesium salt, such as magnesium chloride (MgCl₂) or magnesium sulfate (MgSO₄), with a carbonate source like sodium carbonate (Na₂CO₃) in an aqueous solution.[2][3] Another method involves bubbling gaseous CO₂ through a magnesium chloride solution.[4][5] A less common approach is the ion-catalyzed solid-phase conversion of magnesite.[6]
Q3: What are the key parameters influencing the synthesis of high-purity nesquehonite?
The primary factors that control the formation and purity of nesquehonite are temperature, pH, and precursor concentration.[3][7]
-
Temperature: Nesquehonite precipitation is favored at temperatures below 50°C.[4][7] At higher temperatures (typically above 60°C), the formation of other magnesium carbonate hydrates like hydromagnesite is more likely.[7][8]
-
pH: The synthesis should be conducted under alkaline conditions.[4] An optimal pH of approximately 9 has been shown to yield the highest purity and productivity.[4] The structural formula of the resulting product is also pH-dependent; MgCO₃·3H₂O typically forms in a pH range of 8.5 to 12.5.[2]
-
Supersaturation: The rate of reactant addition influences crystal growth. Slower addition times can lead to better-developed, larger crystals.[8]
Q4: What are the typical impurities encountered during nesquehonite synthesis?
The most common impurities are other hydrated magnesium carbonate phases, such as hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) and dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O).[1][9] These phases are often favored at higher temperatures.[7][9] In some cases, if starting from magnesium hydroxide, unreacted brucite (Mg(OH)₂) can also be an impurity.[2]
Q5: How can I characterize the purity and structure of my synthesized nesquehonite?
Standard characterization techniques include:
-
X-ray Diffraction (XRD): To confirm the crystalline phase and identify impurities.[4][9]
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology, which is typically needle-like for nesquehonite.[2][8][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the chemical structure.[5]
-
Thermal Analysis (TGA/DTA): To study the thermal decomposition profile, which is characteristic of nesquehonite.[5][9]
Troubleshooting Guide
Problem 1: The final product contains hydromagnesite or other basic magnesium carbonates.
-
Cause: The reaction temperature was likely too high. Nesquehonite is metastable and can transform into more stable phases like hydromagnesite at elevated temperatures, often above 50-60°C.[7][8][9]
-
Solution: Maintain a strict reaction temperature below 50°C, with room temperature (around 25°C) being ideal for precipitating phase-pure nesquehonite.[3][8][9] Use a temperature-controlled reactor or water bath to ensure stability.
Problem 2: The yield of nesquehonite is low.
-
Cause 1: Suboptimal pH. The pH is a critical factor for maximizing yield.[4]
-
Solution 1: Adjust and maintain the pH of the reaction mixture to approximately 9-10. This has been identified as the optimal range for maximizing both purity and production.[4]
-
Cause 2: Inefficient carbonation. If using gaseous CO₂, the reaction kinetics might be slow, leading to incomplete conversion.
-
Solution 2: Ensure efficient bubbling of CO₂ gas through the magnesium-rich solution. The reaction rate is typically rapid, with carbonate deposition often complete within minutes.[5]
Problem 3: The synthesized nesquehonite crystals are small, poorly defined, or have a gel-like morphology.
-
Cause: High supersaturation due to rapid mixing of reactants. This leads to rapid nucleation but poor crystal growth.[8]
-
Solution: Decrease the rate of reactant addition. A slow titration of the carbonate solution into the magnesium salt solution over a period of a couple of hours, followed by an equilibration period, can produce well-developed, needle-like crystals.[8]
Problem 4: The product appears amorphous or shows low crystallinity in XRD analysis.
-
Cause: Insufficient reaction or aging time. Crystallization is a time-dependent process.
-
Solution: Increase the reaction time or introduce an aging step. Allowing the precipitate to age in the mother liquor for several hours can lead to a progressive increase in crystallinity.[3]
Experimental Protocols
Protocol 1: Synthesis via Aqueous Precipitation
This protocol is adapted from methods described for reacting magnesium salts with sodium carbonate.[8][9]
-
Preparation of Solutions:
-
Prepare a magnesium chloride (MgCl₂) solution (e.g., 0.1 M to 1.5 M).
-
Prepare a sodium carbonate (Na₂CO₃) solution of equivalent molarity.
-
-
Reaction Setup:
-
Place the MgCl₂ solution in a temperature-controlled reaction vessel equipped with a magnetic stirrer. Set the temperature to 25°C.
-
-
Precipitation:
-
Slowly add the Na₂CO₃ solution to the MgCl₂ solution using a burette or syringe pump over 2 hours while stirring continuously.
-
Monitor and maintain the pH of the solution around 9.
-
-
Aging:
-
After the addition is complete, continue stirring the slurry for an additional 2-4 hours at 25°C to allow the crystals to grow and mature.[8]
-
-
Isolation and Purification:
-
Filter the resulting white precipitate using a Buchner funnel.
-
Wash the crystals several times with deionized water to remove soluble byproducts like NaCl.
-
Dry the final product at a low temperature (e.g., 40°C) or in a desiccator to prevent thermal decomposition.
-
Protocol 2: Synthesis via Gas-Solid Reaction
This protocol is based on the method of reacting gaseous CO₂ with a magnesium solution.[4][5]
-
Preparation of Solution:
-
Prepare a magnesium chloride (MgCl₂) solution (e.g., 7-16 g/L) in a gas-washing bottle or a suitable reactor.[4]
-
-
Reaction Setup:
-
Maintain the solution at ambient temperature (20-25°C).[5]
-
-
Carbonation:
-
Bubble a stream of gaseous CO₂ through the MgCl₂ solution. The reaction is typically rapid.[5]
-
The precipitation of nesquehonite occurs as the CO₂ dissolves and reacts, raising the carbonate concentration. The pH will naturally decrease during the reaction.[5] The process is optimized when the final precipitation step occurs at a pH of around 10.[4]
-
-
Isolation and Purification:
-
Once precipitation appears complete (typically within 10-20 minutes), stop the CO₂ flow.[5]
-
Filter, wash, and dry the nesquehonite precipitate as described in Protocol 1.
-
Data Presentation
Table 1: Influence of Key Parameters on Nesquehonite Synthesis
| Parameter | Condition | Expected Outcome on Purity & Morphology | Reference |
| Temperature | 10 - 40°C | Formation of needle-like or gel-like nesquehonite.[8] | [8] |
| < 50°C | Favors nesquehonite precipitation.[4] | [4] | |
| > 60°C | Increased likelihood of hydromagnesite impurity formation.[8] | [8] | |
| pH | ~9 | Optimal for highest purity and productivity.[4] | [4] |
| 8.5 - 12.5 | Favors crystallization as MgCO₃·3H₂O.[2] | [2] | |
| Reactant Addition | Rapid Mixing | Tends to form smaller, less-defined, or gel-like particles.[8] | [8] |
| Slow Titration (e.g., 2 hrs) | Produces larger, well-developed needle-like crystals (30-50 µm).[8] | [8] | |
| Reactant Source | MgCl₂ + Na₂CO₃ | Common and reliable method for phase-pure nesquehonite.[9] | [9] |
| MgCl₂ + Gaseous CO₂ | Rapid reaction, effective for CO₂ sequestration.[5] | [5] |
Visualizations
Caption: A typical experimental workflow for the synthesis of high-purity nesquehonite.
Caption: A decision tree for troubleshooting common impurities in nesquehonite synthesis.
Caption: Relationship between temperature and the formation of different Mg-carbonate phases.
References
- 1. Magnesium carbonate - Wikipedia [en.wikipedia.org]
- 2. A comprehensive review of the chemical and structural behavior of MgCO 3 ·3H 2 O nesquehonite: insights into its stability and functionality - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00682A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Sequestering CO2 by Mineralization into Useful Nesquehonite-Based Products [frontiersin.org]
Technical Support Center: Controlling Particle Size of Precipitated Magnesium Carbonate Hydrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and controlling the particle size of precipitated magnesium carbonate hydrate during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the precipitation of this compound and provides actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Particle Size Batch-to-Batch | 1. Fluctuations in reaction temperature. 2. Inconsistent reactant addition rate. 3. Variations in mixing speed. 4. Inconsistent aging time or temperature. | 1. Use a temperature-controlled reaction vessel to maintain a stable temperature. 2. Employ a syringe pump or peristaltic pump for precise and consistent reactant addition. 3. Use a calibrated overhead stirrer or magnetic stir plate to ensure consistent agitation. 4. Standardize the aging period and maintain a constant temperature during aging. |
| Broad Particle Size Distribution | 1. Rapid reactant addition causing localized high supersaturation and secondary nucleation. 2. Inefficient mixing leading to non-uniform conditions. 3. Temperature gradients within the reactor. | 1. Slow down the rate of reactant addition to maintain a lower, more controlled level of supersaturation. 2. Optimize the stirring speed and impeller design to ensure homogeneous mixing. 3. Ensure the reaction vessel is well-insulated and the heating/cooling system provides uniform temperature distribution. |
| Formation of Agglomerates | 1. High concentration of reactants leading to rapid precipitation and particle collision. 2. Insufficient stirring allowing particles to settle and fuse. 3. Presence of certain impurities that can act as binders. | 1. Reduce the concentration of the magnesium salt and carbonate solutions. 2. Increase the stirring speed to keep particles suspended. 3. Use purified water and high-purity reactants. Consider the use of anti-agglomerating agents if compatible with the application. |
| Precipitate is Gel-like and Difficult to Filter | 1. Formation of amorphous magnesium carbonate. 2. Very fine, needle-like particles that clog the filter medium. | 1. Increase the reaction temperature slightly to favor the formation of crystalline phases. 2. Increase the aging time and/or temperature to promote crystal growth and ripening (Ostwald ripening). 3. Consider using a different filter medium with a larger pore size, or a centrifugation and decantation method for separation. |
| Incorrect Crystal Morphology (e.g., needles instead of plates) | 1. Reaction temperature is too low. 2. pH of the reaction mixture is not in the optimal range for the desired morphology. | 1. Increase the reaction temperature. Lower temperatures (room temperature to ~55°C) tend to produce needle-like nesquehonite, while higher temperatures favor the formation of plate-like hydromagnesite.[1] 2. Adjust the pH of the reaction mixture. Higher pH values generally favor the formation of sheet-like or rosette-like structures.[1] |
| Incomplete Precipitation/Low Yield | 1. Insufficient carbonate ions for complete reaction. 2. pH is too low, favoring the formation of soluble magnesium bicarbonate. | 1. Ensure the stoichiometry of the reactants is correct, with a slight excess of the carbonate source if necessary. 2. Increase the pH of the reaction mixture to shift the equilibrium towards the formation of carbonate ions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the particle size of precipitated this compound?
A1: The primary factors are:
-
Temperature: Higher temperatures generally lead to larger particle sizes and can influence the crystalline form.[1]
-
Reactant Concentration: Higher concentrations often result in smaller particles due to rapid nucleation.
-
Mixing Speed (Agitation): Stirring affects the homogeneity of the reaction mixture and can influence both particle size and agglomeration.
-
Reactant Addition Rate: A slower addition rate typically leads to larger, more uniform particles by controlling supersaturation.
-
Presence of Additives: Additives like sodium citrate can inhibit nucleation and crystal growth, leading to smaller particles.[1]
-
Aging Time and Temperature: Post-precipitation aging can lead to an increase in particle size through processes like Ostwald ripening.
Q2: How can I produce smaller particles of this compound?
A2: To produce smaller particles, you should consider:
-
Lowering the reaction temperature.
-
Increasing the concentration of reactants.
-
Increasing the rate of reactant addition.
-
Using a high stirring speed to promote rapid nucleation.
-
Introducing a crystal growth inhibitor, such as sodium citrate.[1]
Q3: How can I produce larger particles of this compound?
A3: To produce larger particles, you should consider:
-
Increasing the reaction temperature.
-
Using lower concentrations of reactants.
-
Slowing down the rate of reactant addition.
-
Using a moderate stirring speed that ensures homogeneity without excessive shear.
-
Increasing the aging time after precipitation to allow for crystal growth.
Q4: What is the effect of pH on the final product?
A4: The pH of the reaction solution can significantly influence the morphology and composition of the precipitated this compound. Generally, higher pH values tend to favor the formation of more complex, sheet-like, or rosette-like structures.[1]
Q5: Which hydrated form of magnesium carbonate will I get at different temperatures?
A5: The crystalline form is highly dependent on temperature:
-
Nesquehonite (MgCO₃·3H₂O): Typically forms at lower temperatures, generally below 50-60°C.[2]
-
Hydromagnesite (4MgCO₃·Mg(OH)₂·4H₂O): Tends to form at higher temperatures, often above 60°C.[2]
Q6: How can I measure the particle size of my precipitated this compound?
A6: Common techniques for particle size analysis include:
-
Laser Diffraction: A widely used technique that provides a volume-based particle size distribution.
-
Dynamic Light Scattering (DLS): Suitable for measuring the size of nanoparticles and sub-micron particles in a liquid suspension.
-
Scanning Electron Microscopy (SEM): Provides direct visualization of the particle morphology and allows for size estimation from the images.
-
Sieve Analysis: A traditional method suitable for larger particles, typically in the micrometer to millimeter range.
Quantitative Data on Particle Size Control
The following tables summarize quantitative data from various studies on the effect of different parameters on the particle size of precipitated this compound. Note: Data from different sources may not be directly comparable due to variations in experimental setups.
Table 1: Effect of Temperature on Particle Size of Nesquehonite
| Temperature (°C) | Average Particle Size (µm) | Morphology | Reference |
| 25 | 17.18 | Needle-like | [2] |
| 40 | 32.91 | Needle-like | [2] |
Table 2: Effect of Additives on Particle Size of Anhydrous Magnesium Carbonate
| Additive (Sodium Citrate) Concentration (%) | Average Particle Size (µm) | Morphology | Reference |
| 10-30 | 3-5 | Diamond-shaped | [1] |
Table 3: Example Formulations and Resulting Particle Sizes of Basic Magnesium Carbonate
| Run No. | Reactants | Temperature (°C) | Average Particle Size (µm) | Morphology | Reference |
| 1 | MgSO₄·7H₂O, Na₂CO₃ | 80 | 6.0 | Substantially spherical | [3] |
| 2 | MgSO₄·7H₂O, Na₂CO₃, NH₄Cl | 80 | 6.4 | Substantially spherical | [3] |
Experimental Protocols
Protocol 1: Preparation of Needle-like Nesquehonite (MgCO₃·3H₂O)
This protocol is designed to produce needle-like crystals of nesquehonite with a relatively small particle size.
-
Reactant Preparation:
-
Prepare a 0.5 M solution of magnesium chloride (MgCl₂) in deionized water.
-
Prepare a 0.5 M solution of sodium carbonate (Na₂CO₃) in deionized water.
-
-
Precipitation:
-
Place 100 mL of the 0.5 M MgCl₂ solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.
-
Set the temperature of the reaction vessel to 25°C and begin stirring at 300 rpm.
-
Using a peristaltic pump, add the 0.5 M Na₂CO₃ solution to the MgCl₂ solution at a constant rate of 2 mL/min.
-
-
Aging:
-
Once the addition of the Na₂CO₃ solution is complete, continue stirring the suspension at 25°C for 2 hours to allow for crystal growth and stabilization.
-
-
Separation and Drying:
-
Filter the precipitate using a Buchner funnel and appropriate filter paper.
-
Wash the precipitate with deionized water to remove any soluble byproducts.
-
Dry the collected solid in an oven at 50°C for 12 hours.
-
Protocol 2: Preparation of Plate-like Hydromagnesite (4MgCO₃·Mg(OH)₂·4H₂O)
This protocol is designed to produce plate-like or rosette-like crystals of hydromagnesite.
-
Reactant Preparation:
-
Prepare a 1.0 M solution of magnesium sulfate (MgSO₄) in deionized water.
-
Prepare a 1.0 M solution of sodium carbonate (Na₂CO₃) in deionized water.
-
-
Precipitation:
-
Place 100 mL of the 1.0 M MgSO₄ solution into a temperature-controlled reaction vessel with an overhead stirrer.
-
Heat the solution to 80°C and begin stirring at 400 rpm.
-
Rapidly add 100 mL of the 1.0 M Na₂CO₃ solution to the heated MgSO₄ solution.
-
-
Aging:
-
Maintain the temperature at 80°C and continue stirring for 4 hours to promote the transformation to hydromagnesite.
-
-
Separation and Drying:
-
Filter the hot suspension using a Buchner funnel.
-
Wash the precipitate with hot deionized water.
-
Dry the product in an oven at 105°C for 12 hours.
-
Visualizations
Caption: Workflow of factors influencing particle size and morphology.
Caption: Troubleshooting logic for particle size control.
References
- 1. Sodium citrate-assisted synthesis of anhydrous magnesium carbonate crystals from magnesium carbonate trihydrate and its mechanism-ä¸å½ç²ä½ææ¯ [ftjs.ujn.edu.cn]
- 2. espace.inrs.ca [espace.inrs.ca]
- 3. US5240692A - Basic magnesium carbonate and process for preparation thereof - Google Patents [patents.google.com]
Technical Support Center: Thermal Analysis of Nesquehonite (MgCO₃·3H₂O)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting thermal decomposition analysis of nesquehonite (MgCO₃·3H₂O) using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).
Frequently Asked Questions (FAQs)
Q1: My TGA curve for MgCO₃·3H₂O shows overlapping weight loss steps. How can I resolve them?
A1: Overlapping dehydration and decarbonation steps are a common issue. The thermal decomposition of nesquehonite is a multi-step process that is highly sensitive to experimental conditions.[1][2][3] To improve the resolution of thermal events, consider the following adjustments:
-
Reduce the Heating Rate: A slower heating rate (e.g., 5 °C/min) provides more time for distinct thermal events to occur and be resolved.
-
Use a Controlled Rate Thermal Analysis (CRTA): This technique can offer better resolution by approaching equilibrium conditions, showing distinct isothermal and quasi-isothermal dehydration steps.[4][5]
-
Atmosphere Control: The presence of CO₂ in the purge gas can shift the decarbonation step to higher temperatures, potentially separating it from the final dehydration stages.[6][7] Conversely, an inert atmosphere like nitrogen is standard for observing the typical decomposition profile.
Q2: I am observing a different number of decomposition steps than expected. What could be the cause?
A2: The decomposition of nesquehonite can be complex, often described as occurring in two to five stages.[2] The number of observed steps can vary due to:
-
Sample Purity and Crystallinity: The presence of other hydrated magnesium carbonates (e.g., hydromagnesite) as impurities will result in additional or different thermal events.
-
Atmosphere: The composition of the purge gas (e.g., static air vs. dynamic nitrogen or CO₂) significantly influences the decomposition pathway.[1][6][9]
Q3: The final residual mass in my TGA is not matching the theoretical value for MgO. Why?
A3: Several factors can lead to discrepancies in the final residual mass:
-
Incomplete Decomposition: The decarbonation step may not have completed. Ensure your final temperature is sufficiently high (typically above 650 °C) and allow enough time for the reaction to go to completion.
-
Instrument Calibration: Verify the calibration of your TGA instrument for both mass and temperature.
-
Sample Impurities: The presence of non-volatile impurities in your original sample will lead to a higher than expected final mass.
-
Atmosphere Reactions: In some atmospheres, side reactions could occur. For instance, a reactive purge gas might interact with the sample or crucible.
Q4: My DTA/DSC curve shows an exothermic peak around 500-540 °C, but I was expecting only endothermic events. What does this signify?
A4: While the decomposition itself is endothermic, an exothermic peak observed at higher temperatures, particularly under a CO₂ atmosphere or at high heating rates, can be attributed to the crystallization of amorphous intermediates into a more stable crystalline phase, such as magnesite (MgCO₃) or periclase (MgO).[9][10]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Irreproducible TGA/DTA Curves
-
Possible Cause: Inconsistent sample preparation or loading.
-
Solution: Ensure a consistent sample mass and particle size for each run. Pack the sample loosely and uniformly in the crucible.
-
-
Possible Cause: Fluctuations in experimental conditions.
-
Solution: Verify that the heating rate, purge gas type, and flow rate are identical for all experiments.[11]
-
Issue 2: No weight loss is observed below 50-55 °C.
-
Observation: This is the expected behavior. Nesquehonite is generally stable and does not lose its water of hydration below approximately 52 °C.[12][13][14]
Issue 3: Unexpected intermediate phases are detected by XRD after partial decomposition.
-
Possible Cause: The decomposition pathway is highly dependent on temperature and atmosphere.
Experimental Protocol: TGA-DTA of MgCO₃·3H₂O
This is a general methodology for the thermal analysis of nesquehonite.
-
Instrument Calibration: Calibrate the TGA/DTA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Use a microbalance to weigh approximately 5-10 mg of the MgCO₃·3H₂O sample. Ensure the sample has a fine, uniform particle size.
-
Sample Loading: Place the sample into an alumina or platinum crucible. Distribute the sample evenly at the bottom of the crucible.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to 800 °C.
-
Heating Rate: A rate of 10 °C/min is standard. For higher resolution of overlapping steps, a rate of 5 °C/min is recommended.
-
Purge Gas: Use high-purity nitrogen as the purge gas.
-
Flow Rate: Set the purge gas flow rate to 50-100 mL/min.
-
-
Data Acquisition: Record the sample mass (TGA), the derivative of the mass loss (DTG), and the differential thermal signal (DTA/DSC) as a function of temperature.
-
Data Analysis: Analyze the resulting curves to determine the onset temperatures of decomposition, peak temperatures of mass loss from the DTG curve, and the percentage mass loss for each step.
Data Presentation
Table 1: Summary of Thermal Decomposition Stages for Nesquehonite (MgCO₃·3H₂O)
| Decomposition Stage | Temperature Range (°C) | Mass Loss Event | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Intermediate/Final Product |
| Stage 1 (Dehydration) | ~55 - 135 | Loss of ~1 H₂O | 13.0% | Varies | MgCO₃·2H₂O ("Phase X")[1][2][8] |
| Stage 2 (Dehydration) | ~135 - 350 | Loss of remaining 2 H₂O | 26.0% | ~39% (total for all H₂O)[12][13] | Amorphous MgCO₃ / Magnesite (MgCO₃) |
| Stage 3 (Decarbonation) | ~350 - 550 | Loss of CO₂ | 31.8% | Varies | Periclase (MgO) |
Note: The temperature ranges and mass losses can vary significantly depending on experimental conditions such as heating rate and atmosphere.[1]
Visualizations
Below is a troubleshooting workflow to help diagnose common issues during the thermal analysis of MgCO₃·3H₂O.
Caption: Troubleshooting workflow for TGA/DTA analysis of MgCO₃·3H₂O.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. On the thermal decomposition of nesquehonite | Semantic Scholar [semanticscholar.org]
- 4. akjournals.com [akjournals.com]
- 5. [PDF] Conventional and controlled rate thermal analysis of nesquehonite Mg(HCO3)(OH)·2(H2O) | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Decomposition of MgCO3⋅3H2O | Semantic Scholar [semanticscholar.org]
- 9. dadun.unav.edu [dadun.unav.edu]
- 10. researchgate.net [researchgate.net]
- 11. tainstruments.com [tainstruments.com]
- 12. Polymorphism and Phase Stability of Hydrated Magnesium Carbonate Nesquehonite MgCO3·3H2O: Negative Axial Compressibility and Thermal Expansion in a Cementitious Material - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Magnesium Carbonate Hydrate Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of magnesium carbonate hydrate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up this compound synthesis?
A1: Scaling up the synthesis of magnesium carbonate hydrates from the lab to industrial scale presents several key challenges. These include managing the reaction's heterogeneous nature, which can lead to mass transfer limitations and inconsistent outcomes.[1] Controlling polymorphism—the formation of different crystalline structures such as nesquehonite (MgCO₃·3H₂O) and hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O)—is a significant hurdle, as different hydrates possess distinct physical properties.[2][3] The high hydration energy of the magnesium ion kinetically favors the formation of hydrated carbonates over the anhydrous form.[4][5] Additionally, maintaining precise control over reaction parameters like temperature, pH, CO₂ pressure, and reactant concentration becomes more complex at a larger scale and can heavily influence the final product's characteristics.[6][7] Impurity removal and achieving high product purity are also critical challenges that require robust purification strategies.[7][8]
Q2: How does temperature affect the formation of different magnesium carbonate hydrates during scale-up?
A2: Temperature is a critical parameter that dictates which this compound polymorph is formed. At lower temperatures, needle-like crystals of nesquehonite (MgCO₃·3H₂O) are often favored.[3] As the temperature increases, the synthesis can yield other forms, such as sheet-like or rose-like structures of hydromagnesite.[3] For instance, at 120°C and a CO₂ pressure of 3 bar, hydromagnesite has been observed to form, which then transforms into magnesite.[4] The thermal decomposition of hydrated forms also varies, with nesquehonite showing initial water loss at temperatures around 100-115°C.[9][10][11][12][13] Therefore, precise temperature control is essential during scale-up to ensure the desired polymorph is consistently produced.
Q3: What is the role of pH in controlling the purity and precipitation of magnesium carbonate hydrates?
A3: The pH of the reaction mixture is a crucial factor in controlling both the precipitation and purity of magnesium carbonate hydrates. A pH of around 8 is often optimal for the precipitation of pure magnesium carbonate.[8] Strict pH control helps to minimize the occurrence of side reactions and the co-precipitation of impurities.[8] In industrial processes like the brine carbonation method, pH adjustment is a specific step to induce the separation and precipitation of the desired product.[14]
Q4: Can additives or seeding be used to control crystal growth during scale-up?
A4: Yes, both additives and seeding are effective strategies for controlling crystallization in large-scale synthesis. Additives such as sodium bicarbonate and oxalic acid can positively influence the carbonation rate.[15][16] Seeding with pre-existing crystals of the desired polymorph, such as magnesite, can accelerate its growth at temperatures where it would not typically form quickly, providing a template for crystallization.[2] This technique helps to overcome the kinetic barriers that favor the formation of metastable hydrated phases.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction due to poor mixing or mass transfer limitations.[1]- Sub-optimal reaction temperature or pH.[6][8]- Reactant concentrations are too low, leading to incomplete nucleation.[17] | - Improve agitation and mixing to ensure uniform slurry.- Optimize temperature and pH according to the desired polymorph (see FAQs).- Increase reactant concentrations; for example, a concentration of 0.3 mol/L has been shown to be effective for MgCO₃·3H₂O synthesis.[17] |
| Inconsistent Crystal Form (Polymorphism) | - Fluctuations in reaction temperature.[3]- Variations in CO₂ pressure.[4]- Lack of control over nucleation and growth.[2] | - Implement strict temperature control throughout the reactor. At lower temperatures, needle-like morphologies are more likely, while higher temperatures can produce sheet-like or rose-like structures.[3]- Maintain consistent CO₂ pressure; higher pressures can favor the formation of magnesite.[4]- Introduce seed crystals of the desired polymorph to direct crystallization.[2] |
| High Levels of Impurities | - Use of low-purity starting materials.[8]- Co-precipitation of soluble salts (e.g., sodium chloride).[7]- Inadequate washing of the final product.[8] | - Start with high-purity raw materials.[7][8]- Optimize reaction conditions (especially pH) to minimize the formation of by-products.[7][8]- Implement a thorough washing protocol with hot water, followed by filtration, to remove soluble impurities.[8] Multiple washing and filtration steps can significantly improve purity.[8] |
| Poor Filtration Characteristics (Fine Particles) | - Rapid precipitation leading to the formation of small, poorly formed crystals.- Insufficient aging time for crystal growth.[17] | - Control the rate of addition of reactants to slow down the precipitation process.- Increase the aging time after precipitation to allow for crystal growth. An aging time of 0.5 hours has been found to be effective in some preparations.[17] |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Magnesium Carbonate Trihydrate (Nesquehonite) via Co-Precipitation
This protocol is based on the co-precipitation method to produce rod-like MgCO₃·3H₂O crystals.[17]
Materials:
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Prepare a 0.3 mol/L solution of MgCl₂·6H₂O in deionized water.
-
Prepare a 0.3 mol/L solution of Na₂CO₃ in deionized water.
-
Heat the MgCl₂ solution to 50°C while stirring at 300 r/min.
-
Slowly add the Na₂CO₃ solution to the heated MgCl₂ solution over a period of 15 minutes.
-
Continue stirring the mixture at 50°C for an additional 30 minutes (aging time).
-
Filter the resulting white precipitate using a Büchner funnel.
-
Wash the precipitate multiple times with hot deionized water to remove any soluble impurities.
-
Dry the final product in an oven at a temperature not exceeding 100°C.[18]
Expected Outcome: Rod-like crystals of MgCO₃·3H₂O with an average diameter of approximately 5 μm.[17]
Protocol 2: Scaled-Up Synthesis via Carbonation of Magnesium Hydroxide Slurry
This protocol outlines a general approach for larger-scale production, which is a common industrial method.[14][15]
Materials:
-
Magnesium hydroxide (Mg(OH)₂)
-
Carbon dioxide (CO₂) gas
-
Water
Equipment:
-
Jacketed reaction vessel with temperature control and agitation
-
CO₂ gas inlet/sparger
-
pH probe
-
Filtration system (e.g., filter press)
-
Industrial dryer
Procedure:
-
Prepare a slurry of magnesium hydroxide in water within the reaction vessel.
-
Adjust the temperature of the slurry to the desired range (e.g., 25-40°C) for the formation of hydrated carbonates.[12]
-
Sparge CO₂ gas through the slurry while maintaining vigorous agitation to ensure good gas-liquid mixing.
-
Monitor the pH of the reaction. The reaction is typically complete when the pH drops to a stable value, indicating the conversion of Mg(OH)₂.
-
Once the reaction is complete, filter the this compound precipitate from the slurry.
-
Wash the filter cake thoroughly with water to remove any unreacted components or soluble by-products.
-
Dry the purified product in an industrial dryer at a controlled temperature to prevent decomposition of the hydrate.
Visualizations
Caption: Experimental workflows for lab-scale and scale-up synthesis.
Caption: Troubleshooting decision tree for synthesis scale-up.
References
- 1. Investigating the Organic Synthesis Applications of Magnesium Carbonate [eureka.patsnap.com]
- 2. Directed precipitation of hydrated and anhydrous magnesium carbonates for carbon storage - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Mg carbonates precipitation and implications for CO 2 capture and utilization/storage - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02482A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. How to improve the purity of magnesium carbonate? [magnesiumking.com]
- 9. Facile Synthesis of Low-Dimensional and Mild-Alkaline this compound for Safe Multiple Protection of Paper Relics [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Polymorphism and Phase Stability of Hydrated Magnesium Carbonate Nesquehonite MgCO3·3H2O: Negative Axial Compressibility and Thermal Expansion in a Cementitious Material - GEO3BCN [geo3bcn.csic.es]
- 12. US3447899A - Method of purifying magnesium values - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Unveiling the Preparation Process of Industrial Magnesium Carbonate [magnesiumking.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. meixi-mgo.com [meixi-mgo.com]
- 18. scribd.com [scribd.com]
Technical Support Center: Improving the Hydration Rate of Anhydrous Magnesium Carbonate
Welcome to the technical support center for the hydration of anhydrous magnesium carbonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to experimental work with magnesium carbonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in hydrating anhydrous magnesium carbonate (magnesite)?
The primary challenge in hydrating anhydrous magnesium carbonate at ambient temperatures is a significant kinetic barrier.[1][2] The strong hydration of magnesium cations (Mg²⁺) in water-rich environments hinders the direct hydration of magnesite.[1][2] This high energy barrier for dehydrating the Mg²⁺·6H₂O cations leads to the preferential formation of various hydrated magnesium carbonate polymorphs rather than the direct hydration of the anhydrous form.[2]
Q2: What are the common hydrated forms of magnesium carbonate I might encounter?
During hydration experiments, you are likely to form various hydrated magnesium carbonates depending on the reaction conditions. Common forms include:
-
Nesquehonite (MgCO₃·3H₂O): Frequently observed in aqueous carbonation reactions under near-ambient conditions.[1]
-
Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O): Tends to form at elevated temperatures.[3][4]
-
Barringtonite (MgCO₃·2H₂O), Lansfordite (MgCO₃·5H₂O), and Dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O): Also possible depending on specific temperature and pressure conditions.[5]
-
Artinite (Mg₂(CO₃)(OH)₂·3H₂O): Another basic form that can precipitate.[5]
-
Magnesium Carbonate Hexahydrate (MgCO₃·6H₂O): A less common, highly hydrated form synthesized at low temperatures (around 273.15 K).[6]
Q3: How does temperature affect the hydration of anhydrous magnesium carbonate?
Temperature is a critical factor that dictates the resulting hydrated magnesium carbonate species. At lower temperatures (e.g., room temperature up to about 50°C), nesquehonite (MgCO₃·3H₂O) is the more likely product.[1][7] As the temperature increases (e.g., above 50°C and up to 120°C), the formation of hydromagnesite becomes more favorable.[3][4][7] At even higher temperatures, the direct formation of magnesite can be observed, particularly under high CO₂ pressure.[3][4]
Q4: What is the role of CO₂ pressure in the hydration process?
CO₂ partial pressure, in conjunction with temperature, influences the type of magnesium carbonate that precipitates. At 25°C and a CO₂ partial pressure of 1 bar, nesquehonite is the sole precipitate.[3][4] At a higher temperature of 120°C, increasing the CO₂ pressure from 3 bar to 100 bar can lead to the transformation of hydromagnesite into magnesite, or even the direct formation of magnesite.[3][4]
Q5: Can additives or catalysts be used to improve the hydration rate?
Yes, certain additives can promote the dehydration of the Mg²⁺ ion, which is a rate-limiting step. Efforts to accelerate the synthesis of anhydrous MgCO₃ have explored the use of salts, complexing compounds, alcohols, and microorganisms.[8][9] Specific ions like bisulfide (HS⁻) and carboxylic acids (e.g., formate, acetate) have been shown to be important in promoting the formation of anhydrous forms of magnesium carbonates.[8][9] The enzyme carbonic anhydrase (CA) can also enhance the precipitation of magnesium carbonates at low temperatures and CO₂ pressures by accelerating CO₂ hydration.[10]
Troubleshooting Guide
Problem: My anhydrous magnesium carbonate is not hydrating at an appreciable rate.
-
Possible Cause: The kinetic barrier for Mg²⁺ dehydration is not being overcome at your experimental conditions.
-
Solution:
-
Increase Temperature: Raising the temperature can provide the necessary activation energy. Be aware that this will likely lead to the formation of different hydrated species (see Table 1).
-
Introduce Seeding Crystals: Adding seed particles of the desired hydrated magnesium carbonate can accelerate its growth.[11][12] For example, MgCO₃ seeding has been shown to accelerate anhydrous magnesite growth at temperatures where it would not normally form quickly.[11][12]
-
Utilize Additives: Consider the addition of compounds that can facilitate Mg²⁺ dehydration, such as certain salts or complexing agents.[8][9]
-
Problem: I am observing the formation of an unexpected hydrated magnesium carbonate phase.
-
Possible Cause: Your reaction conditions (temperature, CO₂ pressure, pH) favor the formation of a different polymorph.
-
Solution:
-
Review and Adjust Reaction Parameters: Cross-reference your experimental conditions with the data in Table 1. A slight change in temperature or CO₂ pressure can shift the outcome.
-
Control pH: The pH of the solution can influence the morphology and composition of the resulting hydrated magnesium carbonate.[13]
-
Problem: The particle size of my starting material seems to affect the reaction.
-
Possible Cause: Particle size directly influences the surface area available for reaction.
-
Solution:
Data Presentation
Table 1: Influence of Temperature and CO₂ Pressure on Magnesium Carbonate Hydration/Precipitation
| Temperature (°C) | CO₂ Partial Pressure (bar) | Predominant Magnesium Carbonate Phase Formed | Reference(s) |
| 25 | 1 | Nesquehonite (MgCO₃·3H₂O) | [3][4] |
| Room Temperature - 55 | Not specified | Needle-like MgCO₃·xH₂O | [13] |
| 40 - 65 | Not specified | Nesquehonite (MgCO₃·3H₂O) | [7][15] |
| 60 - 95 | Not specified | Sheet-like Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) | [13] |
| 120 | 3 | Hydromagnesite, transforming to Magnesite (MgCO₃) | [3][4] |
| 120 | 100 | Direct formation of Magnesite (MgCO₃) | [3][4] |
Experimental Protocols
Protocol 1: Precipitation of Nesquehonite (MgCO₃·3H₂O)
This protocol is based on the methodology described by Hänchen et al. (2008).
-
Objective: To precipitate nesquehonite under controlled temperature and CO₂ pressure.
-
Materials:
-
Na₂CO₃ solution
-
MgCl₂ solution
-
Pressurized CO₂
-
Reaction vessel equipped for temperature and pressure control
-
-
Procedure:
-
Equilibrate a Na₂CO₃ solution with a CO₂ atmosphere at the desired partial pressure (e.g., 1 bar).
-
Maintain the reaction temperature at 25°C.
-
Trigger precipitation by mixing the equilibrated Na₂CO₃ solution with a MgCl₂ solution to create supersaturation.
-
Monitor the reaction using appropriate analytical techniques such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy or Raman spectroscopy.
-
Identify the solid precipitates using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).
-
Protocol 2: Synthesis of Magnesium Carbonate Hexahydrate (MgCO₃·6H₂O)
This protocol is adapted from the work of Jäger et al.
-
Objective: To synthesize a highly hydrated form of magnesium carbonate at low temperature.
-
Materials:
-
Magnesium oxide (MgO) powder
-
Deionized water
-
CO₂ gas
-
-
Procedure:
-
Create a suspension of MgO in deionized water.
-
Bubble CO₂ gas through the suspension for an extended period (e.g., 22 hours) at a low temperature (273.15 K).
-
Filter the solution to remove any unreacted solids.
-
Store the filtered solution without stirring at 273.15 K for several days (e.g., 16 days) to allow for crystallization.
-
Filter the resulting crystals and characterize them using XRD and Raman spectroscopy.
-
Visualizations
Caption: Factors influencing the formation of different magnesium carbonate species.
Caption: General experimental workflow for studying magnesium carbonate hydration.
References
- 1. Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Mg carbonates precipitation and implications for CO 2 capture and utilization/storage - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02482A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Precipitation in the Mg-carbonate system-effects of temperature and CO2 pressure [research.unipd.it]
- 5. Testing the cation-hydration effect on the crystallization of Ca–Mg–CO3 systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new hydrate of magnesium carbonate, MgCO3·6H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Database of Solution Additives Promoting Mg2+ Dehydration and the Onset of MgCO3 Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhanced precipitation of magnesium carbonates using carbonic anhydrase - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. Directed precipitation of hydrated and anhydrous magnesium carbonates for carbon storage - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Directed precipitation of hydrated and anhydrous magnesium carbonates for carbon storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Temperature- and pH-dependent morphology and FT-IR analysis of magnesium carbonate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Magnesium Carbonate Particle Size on Application [magnesiumking.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stabilization of Amorphous Magnesium Carbonate in Aqueous Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amorphous magnesium carbonate (AMC) in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, handling, and analysis of amorphous magnesium carbonate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Premature Crystallization During Synthesis | 1. High Temperature: Elevated temperatures accelerate the transformation of amorphous magnesium carbonate to crystalline forms like nesquehonite or hydromagnesite.[1] 2. Inappropriate pH: pH levels outside the optimal range for amorphous phase stability can promote crystallization. 3. Inefficient Mixing: Poor mixing can lead to localized areas of high supersaturation, favoring crystalline nucleation. 4. Contamination: Presence of crystalline seeds or certain impurities can trigger crystallization. | 1. Maintain Low Temperatures: Conduct the synthesis at or below room temperature (e.g., 15-25°C) to prolong the amorphous state.[1] 2. Control pH: Maintain a pH of around 8 for the precipitation of pure magnesium carbonate.[2] For amorphous calcium-magnesium carbonate (ACMC), a pH of approximately 8.3 has been used. 3. Ensure Rapid and Homogeneous Mixing: Use vigorous stirring to quickly disperse reactants and avoid high local concentrations. 4. Use High-Purity Reagents and Clean Glassware: Ensure all materials are free from contaminants that could act as nucleation sites.[2] |
| Low Yield of Amorphous Magnesium Carbonate | 1. Incomplete Precipitation: Reaction conditions may not be optimal for complete precipitation of magnesium ions. 2. Loss During Washing/Filtration: Fine amorphous particles may pass through the filter paper. 3. Decomposition: Exposure to acidic conditions can dissolve the amorphous magnesium carbonate. | 1. Optimize Reactant Concentrations and Reaction Time: Ensure stoichiometric amounts of reactants and allow sufficient time for precipitation. A reaction time of 30-45 minutes has been suggested for the synthesis of magnesium carbonate. 2. Use Appropriate Filtration: Employ a fine filter membrane (e.g., 0.2 µm) to retain the nanoparticles. 3. Maintain pH: Ensure the pH of the solution remains in the alkaline range throughout the process. |
| Broad, Undefined Peaks in XRD Analysis | 1. Truly Amorphous Sample: A broad "halo" pattern in XRD is characteristic of amorphous materials.[3] 2. Nanocrystalline Material: Very small crystallite sizes (<5 nm) can also produce broad peaks, which can be mistaken for an amorphous halo. 3. Instrumental Broadening: The instrument itself can contribute to peak broadening. | 1. Confirm with Other Techniques: Use complementary techniques like Transmission Electron Microscopy (TEM) with Selected Area Electron Diffraction (SAED) to confirm the absence of crystalline domains. 2. Analyze Peak Shape: Carefully analyze the shape of the broad peak. Amorphous halos are typically very broad and lack distinct features, while nanocrystalline peaks may have some discernible shape. 3. Instrument Calibration: Ensure the diffractometer is properly calibrated and consider the instrumental contribution to peak width. |
| Inconsistent TGA/DSC Results | 1. Variable Water Content: Amorphous magnesium carbonate is hydrated, and the amount of water can vary depending on synthesis and drying conditions. This affects the initial weight loss step.[1] 2. Presence of Bicarbonate Species: Samples prepared at lower pH may contain bicarbonate, leading to different decomposition profiles. 3. Heating Rate: The heating rate can influence the temperatures of dehydration and decomposition. | 1. Standardize Drying Protocol: Use a consistent drying method (e.g., freeze-drying, or drying at a specific temperature) to minimize variations in water content. 2. Control Synthesis pH: Maintain a consistent and sufficiently high pH during synthesis to avoid bicarbonate formation. 3. Use a Consistent Heating Rate: Employ the same heating rate for all analyses to ensure comparability of results. |
| Crystallization During Storage | 1. Exposure to Moisture: The presence of water can facilitate the transformation to crystalline hydrates. 2. Elevated Temperature: Higher storage temperatures can accelerate crystallization kinetics. 3. Mechanical Stress: Grinding or high pressure can induce crystallization. | 1. Store in a Desiccator: Keep the dried amorphous magnesium carbonate powder in a desiccator over a drying agent like silica gel. For aqueous suspensions, long-term stability is challenging. 2. Refrigerate: Store at low temperatures to slow down the transformation process. 3. Handle Gently: Avoid excessive grinding or pressure on the amorphous material. |
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: What is a reliable, step-by-step protocol for synthesizing amorphous magnesium carbonate?
A1: A common method for synthesizing amorphous magnesium carbonate is through direct precipitation. Here is a general protocol:
-
Prepare Reactant Solutions: Prepare aqueous solutions of a magnesium salt (e.g., 0.2 M MgCl₂) and a carbonate source (e.g., 0.2 M Na₂CO₃).
-
Precipitation: Rapidly mix the two solutions in a beaker under vigorous stirring at a controlled temperature (e.g., 15°C).
-
pH Monitoring: Monitor the pH of the solution, which should be in the alkaline range.
-
Filtration: Immediately after precipitation, filter the suspension through a fine membrane filter (e.g., 0.2 µm) to collect the amorphous magnesium carbonate particles.
-
Washing: Wash the precipitate multiple times with ultrapure water to remove soluble impurities. Subsequently, washing with a solvent like ethanol can aid in dehydration.
-
Drying: Dry the washed precipitate. Freeze-drying is a common method to obtain a fine powder while minimizing crystallization.
Q2: How can I control the particle size of the synthesized amorphous magnesium carbonate?
A2: The particle size of amorphous magnesium carbonate can be influenced by several factors:
-
Reactant Concentration: Higher initial concentrations of reactants can lead to the formation of smaller particles due to faster nucleation rates.
-
pH: The pH of the precipitation reaction can affect particle size, with different pH values leading to variations in nanoparticle dimensions.
-
Additives: The presence of stabilizers, such as certain polymers or citrate, can limit particle growth and aggregation.
-
Stirring Rate: The agitation speed during precipitation influences the mixing of reactants and can impact the resulting particle size distribution.[4]
Q3: What is the best way to purify the amorphous magnesium carbonate product?
A3: Purification of amorphous magnesium carbonate primarily involves removing soluble by-products and unreacted precursors.
-
Washing: The most crucial step is thorough washing of the precipitate. Multiple washes with hot water can effectively remove most soluble impurities.[2]
-
Filtration: Use a filtration setup that can retain the fine amorphous particles.
-
Post-Processing: For some applications, further purification can be achieved through methods like recrystallization, although this would lead to the formation of crystalline phases. Calcination at different temperatures can remove organic matter and other impurities.[2]
Stabilization and Storage
Q4: What additives can be used to stabilize amorphous magnesium carbonate in an aqueous solution, and at what concentrations?
A4: Certain additives can inhibit the crystallization of amorphous magnesium carbonate:
-
Citrate: Citrate has been shown to delay the nucleation of amorphous magnesium carbonate by destabilizing prenucleation clusters.[5][6][7] The inhibitory effect is concentration-dependent, with higher concentrations leading to longer induction times for precipitation.[5][7]
-
Polymers: Polymeric additives such as poly(acrylic acid) (PAA) and polystyrene sulfonate (PSS) have been shown to increase the kinetic stability of amorphous calcium carbonate, and similar principles may apply to amorphous magnesium carbonate.
Q5: What are the optimal conditions for long-term storage of amorphous magnesium carbonate?
A5: To prevent crystallization during storage, amorphous magnesium carbonate should be kept in a moisture-free and low-temperature environment.
-
Dry Storage: Store the dried powder in a sealed container inside a desiccator with a desiccant like silica gel.
-
Temperature: Refrigeration can help to slow down the transformation kinetics.
-
Inert Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent reactions with atmospheric components.
Characterization
Q6: My XRD pattern for amorphous magnesium carbonate shows very broad peaks. How can I be sure it is amorphous and not just nanocrystalline?
A6: While broad peaks in an XRD pattern are indicative of an amorphous material, they can also be produced by very small nanocrystals. To definitively distinguish between the two, it is recommended to use complementary characterization techniques:
-
Transmission Electron Microscopy (TEM): High-resolution TEM can visualize the atomic structure. The absence of lattice fringes over a large area is a strong indicator of an amorphous nature.
-
Selected Area Electron Diffraction (SAED): An amorphous material will produce diffuse rings in the SAED pattern, whereas a crystalline material will show distinct spots or sharp rings.
Q7: How should I interpret the TGA curve of my amorphous magnesium carbonate sample?
A7: A typical TGA curve for amorphous magnesium carbonate will show two main weight loss steps:
-
Dehydration: The first weight loss, occurring at temperatures up to around 250-300°C, corresponds to the loss of both physically adsorbed and structurally incorporated water molecules. The amount of water can vary depending on the synthesis and drying conditions.
-
Decarbonation: The second major weight loss, at higher temperatures (around 300-500°C), is due to the decomposition of magnesium carbonate into magnesium oxide (MgO) and carbon dioxide (CO₂).[3]
The presence of multiple steps in the dehydration or decarbonation region may indicate the presence of different hydrated species or impurities.
Data Presentation
Table 1: Effect of Temperature on the Stability and Transformation of Amorphous Carbonates
| Temperature (°C) | Observation | Reference |
| 10 - 80 | The apparent solubility of amorphous calcium-magnesium carbonate (ACMC) is lower at higher temperatures. | [8] |
| 20, 60, 80 | No substantial structural differences were observed in AMC synthesized at these temperatures. Stirring in aqueous solution at room temperature leads to crystallization into nesquehonite. | [1][9] |
| >60 | Nesquehonite can transform into hydromagnesite at temperatures above approximately 60°C. |
Table 2: Influence of Additives on Amorphous Carbonate Stability
| Additive | Effect on Amorphous Phase | Mechanism | Reference |
| Citrate | Delays nucleation and inhibits growth of AMC. | Destabilizes prenucleation ion associates. Alters the hydration of free ions. | [5][7] |
| Magnesium Ions | Increases the stability of amorphous calcium carbonate (ACC). | The strong hydration shell of Mg²⁺ ions is thought to hinder the structural reorganization required for crystallization. | [10] |
| Polymers (e.g., PAA, PSS) | Increases the kinetic stability of amorphous calcium carbonate. | Adsorption onto the particle surface, sterically hindering nucleation and growth. | [8] |
Experimental Protocols
Detailed Methodology for the Synthesis of Amorphous Magnesium Carbonate
This protocol is a generalized procedure based on common laboratory practices for the precipitation of amorphous magnesium carbonate.
Materials:
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Ultrapure water
-
Ethanol
-
Beakers and magnetic stirrer
-
pH meter
-
Filtration apparatus with 0.2 µm membrane filters
-
Freeze-dryer or vacuum oven
Procedure:
-
Solution Preparation:
-
Prepare a 0.2 M solution of MgCl₂·6H₂O in ultrapure water.
-
Prepare a 0.2 M solution of Na₂CO₃ in ultrapure water.
-
-
Precipitation Reaction:
-
Place a beaker containing the Na₂CO₃ solution on a magnetic stirrer in a temperature-controlled bath set to 15°C.
-
While stirring vigorously, rapidly add the MgCl₂ solution to the Na₂CO₃ solution.
-
A white precipitate of amorphous magnesium carbonate will form immediately.
-
Continue stirring for a short period (e.g., 5-10 minutes) to ensure a homogeneous suspension.
-
-
Isolation and Purification:
-
Quickly transfer the suspension to the filtration apparatus and filter under vacuum.
-
Wash the collected precipitate several times with copious amounts of ultrapure water to remove NaCl and any unreacted precursors.
-
Perform a final wash with ethanol to aid in the removal of water.
-
-
Drying:
-
Carefully collect the washed precipitate.
-
Freeze-dry the sample to obtain a fine, dry powder. Alternatively, dry in a vacuum oven at a low temperature (e.g., 40-60°C) until a constant weight is achieved.
-
-
Storage:
-
Immediately transfer the dried amorphous magnesium carbonate powder to a sealed container and store it in a desiccator.
-
Visualizations
Caption: Experimental workflow for the synthesis of amorphous magnesium carbonate.
Caption: Factors influencing the stability of amorphous magnesium carbonate.
References
- 1. researchgate.net [researchgate.net]
- 2. How to improve the purity of magnesium carbonate? [magnesiumking.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility investigations in the amorphous calcium magnesium carbonate system - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE01596A [pubs.rsc.org]
- 5. Additive impact on early-stage magnesium carbonate mineralisation | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 6. researchgate.net [researchgate.net]
- 7. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Temperature dependence of amorphous magnesium carbonate structure studied by PDF and XAFS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Precipitation of Magnesium Carbonate Hydrates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the precipitation of magnesium carbonate hydrates, with a specific focus on the influence of pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary influence of pH on the precipitation of magnesium carbonate hydrates?
The pH of the reaction solution is a critical parameter that significantly influences the composition, morphology, and crystalline phase of the precipitated magnesium carbonate hydrates.[1][2] Generally, different pH levels will favor the formation of different types of hydrates, ranging from simple hydrated carbonates to more complex basic carbonates.
Q2: Which magnesium carbonate hydrate phases can be expected at different pH ranges?
The resulting phase of this compound is highly dependent on the pH of the solution. Below is a summary of expected phases based on reported pH conditions:
-
Below pH 8: Nesquehonite may form with a structural formula of Mg(HCO₃)(OH)·2H₂O, incorporating bicarbonate and hydroxyl groups.[2]
-
pH 8.5 to 12.5: Nesquehonite is more likely to crystallize as MgCO₃·3H₂O.[2]
-
Slightly alkaline to alkaline (pH 9.5-10): These conditions are generally favorable for the precipitation of nesquehonite (MgCO₃·3H₂O).[3]
-
Higher pH values: As the pH and temperature increase, the formation of basic magnesium carbonates, such as hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), becomes more favorable.[1][2]
Q3: How does pH affect the morphology of the precipitated magnesium carbonate hydrates?
The morphology of the crystals is directly correlated with the pH of the initial reaction solution.[1][2]
-
Lower pH values: At lower pH levels, magnesium carbonate hydrates tend to form needle-like structures.[1][2] The diameter of these needle-like particles has been observed to decrease as the pH and reaction temperature increase.[1]
-
Higher pH values: With an increase in pH and temperature, a transition to sheet-like crystallites is observed.[1][2] At even higher pH values, these sheets can self-assemble into more complex, layered structures, such as rosette-like spheres or cake-like particles.[1][2]
Q4: How does pH influence the kinetics of precipitation?
Higher pH values generally accelerate the precipitation process. In studies involving CO2 absorption, increasing the pH from 8.76 to 9.74 shortened the delay for nesquehonite precipitation from 3.1 hours to 1.2 hours.[4] This is because a higher pH increases the concentration of carbonate ions (CO₃²⁻), which promotes supersaturation and facilitates nucleation and crystal growth.[5]
Troubleshooting Guides
Issue: The precipitate morphology is not as expected (e.g., I expected needles but got sheets).
Possible Cause: The pH of your reaction solution may be higher than intended. The transition from needle-like to sheet-like morphology is strongly dependent on an increase in pH and temperature.[1][2]
Solution:
-
Verify pH: Calibrate your pH meter and carefully measure the pH of your initial magnesium salt and carbonate solutions, as well as the final reaction mixture.
-
Control pH during reaction: The pH can change during the precipitation process.[3] Consider using a buffered solution or implementing a pH-stat system to maintain a constant pH throughout the experiment.
-
Check Temperature: Ensure your reaction temperature is within the desired range, as temperature and pH often have a combined effect on the final morphology.[1]
Issue: Precipitation is very slow or not occurring at all.
Possible Cause: The solution may be undersaturated with respect to the desired this compound. The saturation index is highly dependent on pH.[3]
Solution:
-
Increase pH: Gradually increasing the pH of the solution can significantly increase the saturation level and induce precipitation. Slightly alkaline to alkaline conditions (pH 9.5-10) are often effective for precipitating nesquehonite.[3]
-
Increase Reactant Concentration: Increasing the concentration of magnesium or carbonate ions can also help achieve supersaturation.
-
Review Thermodynamic Conditions: Ensure that the temperature and pressure conditions are favorable for the precipitation of the desired phase. For instance, solutions undersaturated with respect to nesquehonite at 25°C and 1 bar CO2 pressure will not form precipitates.[6]
Issue: My precipitate is a mixture of different phases (e.g., nesquehonite and hydromagnesite).
Possible Cause: This can occur due to pH gradients within the reactor or a transformation of a metastable phase into a more stable one. Nesquehonite is a common kinetic product that can transform into more stable forms like hydromagnesite over time, especially at higher temperatures and pH.[4][6]
Solution:
-
Ensure Homogeneous Mixing: Use vigorous and consistent stirring to minimize pH and concentration gradients in the reaction vessel.
-
Control Reaction Time: The duration of the experiment can influence the final product. If you are targeting a metastable phase like nesquehonite, a shorter reaction and aging time might be necessary.
-
Analyze pH and Temperature Stability: Monitor and control both pH and temperature precisely, as fluctuations can lead to the formation of multiple phases. The transformation from MgCO₃·xH₂O to Mg₅(CO₃)₄(OH)₂·4H₂O has been noted to occur in the temperature range of 328-333 K.[1]
Data Presentation
Table 1: Influence of pH and Temperature on this compound Morphology and Composition
| pH Range | Temperature Range | Predominant Morphology | Chemical Composition |
| Lower pH | Room Temperature - 328 K | Needle-like[1][2] | MgCO₃·xH₂O[1] |
| Higher pH | 333 K - 368 K | Sheet-like, assembling into layered structures (rosettes, cakes)[1][2] | Mg₅(CO₃)₄(OH)₂·4H₂O (Hydromagnesite)[1] |
| < 8.0 | Not specified | Not specified | Mg(HCO₃)(OH)·2H₂O[2] |
| 8.5 - 12.5 | Not specified | Not specified | MgCO₃·3H₂O (Nesquehonite)[2] |
Table 2: Effect of pH on Nesquehonite Precipitation Kinetics
| Initial pH | Precipitation Delay Time |
| 8.76 | 3.1 hours[4] |
| 9.74 | 1.2 hours[4] |
Experimental Protocols
Protocol: pH-Controlled Precipitation of Magnesium Carbonate Hydrates
This protocol describes a general method for precipitating magnesium carbonate hydrates by mixing magnesium chloride and sodium carbonate solutions under controlled pH.
1. Materials and Reagents:
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)[2]
-
Sodium carbonate (Na₂CO₃), anhydrous[7]
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment (e.g., 0.1 M)
2. Equipment:
-
Glass reaction vessel (e.g., 1 L beaker)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter and electrode
-
Burette or automated titrator for pH control
-
Filtration apparatus (e.g., Büchner funnel, filter paper)[7]
-
Drying oven
3. Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.5 M solution of MgCl₂·6H₂O in deionized water.
-
Prepare a 0.5 M solution of Na₂CO₃ in deionized water.[7]
-
-
Set up the Reaction:
-
Place a specific volume (e.g., 200 mL) of the MgCl₂ solution into the reaction vessel.
-
Begin stirring at a constant rate to ensure the solution is well-mixed.
-
-
Control pH and Initiate Precipitation:
-
Immerse the pH electrode in the MgCl₂ solution.
-
Slowly add the Na₂CO₃ solution to the reaction vessel at a constant rate.
-
Simultaneously, monitor the pH. Maintain the desired pH setpoint (e.g., pH 9.0) by adding HCl or NaOH solution as needed.
-
-
Aging the Precipitate:
-
Once the addition of the carbonate solution is complete, allow the resulting slurry to stir for a predetermined aging time (e.g., 1 hour) while maintaining the target pH.
-
-
Isolate the Product:
-
Turn off the stirrer and allow the precipitate to settle.
-
Separate the solid product from the solution by vacuum filtration.[7]
-
Wash the collected precipitate with deionized water to remove any remaining soluble salts.
-
-
Drying and Characterization:
Visualizations
Caption: Experimental workflow for pH-controlled precipitation.
Caption: Logical relationship between pH and precipitate characteristics.
References
- 1. Temperature- and pH-dependent morphology and FT-IR analysis of magnesium carbonate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of Mg carbonates precipitation and implications for CO 2 capture and utilization/storage - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02482A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Making magnesium carbonate: the formation of an insoluble salt in water | Class experiment | RSC Education [edu.rsc.org]
- 8. meixi-mgo.com [meixi-mgo.com]
"effect of temperature on the crystal morphology of magnesium carbonate hydrate"
Technical Support Center: Crystallization of Magnesium Carbonate Hydrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of magnesium carbonate hydrates. The following information, including experimental protocols and data, is compiled from peer-reviewed scientific literature.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My magnesium carbonate hydrate crystals are needle-shaped. How can I obtain a different morphology, such as sheet-like or rosette-like structures?
A1: The morphology of this compound crystals is highly dependent on the reaction temperature. Needle-like crystals are typically formed at lower temperatures (room temperature to approximately 328 K).[1][2] To obtain sheet-like or rosette-like morphologies, you need to increase the reaction temperature. A transition to sheet-like crystallites is commonly observed in the range of 333-368 K.[1][2] At higher temperatures within this range, these sheet-like structures can further assemble into more complex forms like rosettes or cake-like particles.[1][2]
Q2: I am observing a mix of needle-like and sheet-like crystals in my product. What is causing this, and how can I get a more uniform product?
A2: A mixture of crystal morphologies suggests that a phase transformation is occurring. This is particularly common in the temperature range of 323 K to 333 K, where needle-like nesquehonit (MgCO₃·3H₂O) transforms into sheet-like hydromagnesite (4MgCO₃·Mg(OH)₂·4H₂O).[3][4][5] To achieve a more uniform product, it is crucial to maintain precise and stable temperature control during the synthesis. Even small temperature fluctuations within this critical range can result in a mixed-phase product.
Q3: What is the chemical composition of the different crystal morphologies?
A3: The chemical composition is directly correlated with the crystal morphology. Needle-like crystals are generally a hydrated form of magnesium carbonate with the formula MgCO₃·xH₂O, where 'x' can be influenced by the experimental conditions.[1] The sheet-like and rosette-like structures correspond to a basic hydrated magnesium carbonate, specifically hydromagnesite, with the formula Mg₅(CO₃)₄(OH)₂·4H₂O.[1] The transformation between these forms typically occurs between 328 K and 333 K.[1]
Q4: I am trying to synthesize nesquehonite (MgCO₃·3H₂O), but I am getting other phases. What are the optimal temperature conditions?
A4: Nesquehonite is the more stable phase at lower temperatures. Synthesis is typically successful at room temperature (around 288-303 K).[6] As the temperature increases towards 323 K, you may still obtain needle-like crystals, but their surfaces might start to show the growth of other crystal forms.[6] To ensure the formation of pure nesquehonite, it is advisable to conduct the synthesis at or below 318 K.[3]
Q5: Does pH play a role in the crystal morphology of magnesium carbonate hydrates?
A5: Yes, pH is another critical factor that influences crystal morphology, often in conjunction with temperature. Lower pH values, in combination with lower temperatures, favor the formation of needle-like crystals.[1][2] Conversely, higher pH values, along with elevated temperatures, promote the development of sheet-like and more complex structures.[1][2]
Data Presentation
Table 1: Effect of Temperature on Crystal Morphology and Composition of Magnesium Carbonate Hydrates
| Temperature Range (K) | Predominant Crystal Morphology | Chemical Composition | Chemical Formula |
| Room Temperature - 328 K | Needle-like[1][2] | Nesquehonite[3] | MgCO₃·xH₂O[1] |
| 323 K - 333 K | Transition from needle-like to sheet-like[3][4][5] | Mixture of Nesquehonite and Hydromagnesite[3] | MgCO₃·3H₂O → Mg₅(CO₃)₄(OH)₂·4H₂O[3] |
| 333 K - 368 K | Sheet-like, Rosette-like, Cake-like[1][2] | Hydromagnesite[3] | Mg₅(CO₃)₄(OH)₂·4H₂O[1] |
Experimental Protocols
Protocol 1: Synthesis of Magnesium Carbonate Hydrates via Precipitation
This protocol is based on the reaction between magnesium sulfate (MgSO₄) and ammonium carbonate ((NH₄)₂CO₃).[3][4][5]
Materials:
-
Magnesium sulfate (MgSO₄) solution
-
Ammonium carbonate ((NH₄)₂CO₃) solution
-
Deionized water
-
Ethanol
Equipment:
-
Reaction vessel with a stirrer
-
Temperature control system (e.g., water bath)
-
Dropping funnel or syringe pump
-
Filtration apparatus
-
Drying oven
Procedure:
-
Prepare a solution of magnesium sulfate in deionized water in the reaction vessel.
-
Place the reaction vessel in the temperature control system and allow it to equilibrate to the desired reaction temperature.
-
While vigorously stirring the MgSO₄ solution, add the (NH₄)₂CO₃ solution dropwise at a constant rate (e.g., 2 mL/min).[3]
-
Continue stirring for a specified duration after the addition is complete to ensure the reaction goes to completion.
-
Collect the resulting white precipitate by filtration.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted reagents.
-
Dry the final product in an oven at a specified temperature (e.g., 80°C for 8 hours) to obtain the this compound crystals.[3]
Characterization:
-
Morphology: Scanning Electron Microscopy (SEM)
-
Phase Identification: X-ray Diffraction (XRD), Raman Spectroscopy, or Fourier Transform Infrared (FT-IR) Spectroscopy
-
Thermal Analysis: Thermogravimetric Analysis (TGA)
Visualizations
Caption: Experimental workflow for synthesizing magnesium carbonate hydrates.
References
- 1. Temperature- and pH-dependent morphology and FT-IR analysis of magnesium carbonate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. "Study on crystal transformation process of this compound" by JUAN DU, Zhen Chen et al. [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
"avoiding agglomeration during magnesium carbonate hydrate precipitation"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing agglomeration during magnesium carbonate hydrate precipitation.
Troubleshooting Guide: Agglomeration Issues
Agglomeration, the formation of larger particle clusters from smaller ones, is a common challenge in precipitation processes. It can negatively impact product quality by affecting properties like particle size distribution, morphology, and purity. This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Rapid, uncontrolled precipitation leading to large, irregular agglomerates. | High supersaturation | Decrease the concentration of reactant solutions (e.g., MgCl₂ and Na₂CO₃).[1] Employ a controlled or dropwise addition of the precipitating agent. |
| Formation of a wide range of particle sizes, including many fine particles and large agglomerates. | Inefficient mixing | Optimize the stirring speed. Low speeds may not provide sufficient dispersion, while excessively high speeds can promote particle collisions and agglomeration.[2][3] |
| Precipitate morphology is inconsistent or not as desired (e.g., amorphous instead of crystalline). | Suboptimal temperature or pH | Carefully control the reaction temperature and pH. Different polymorphs of this compound form under specific conditions.[4][5] |
| Formation of hard, dense agglomerates that are difficult to break down. | Aging or Ostwald ripening | Minimize the aging time of the precipitate in the mother liquor. Consider washing and drying the product shortly after precipitation. |
| Precipitate is highly agglomerated despite optimized physical parameters. | Inherent properties of the system | Introduce a suitable additive or crystal habit modifier to the reaction medium.[6][7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of agglomeration during this compound precipitation?
Agglomeration during precipitation is primarily driven by high supersaturation levels, which lead to rapid nucleation and growth, favoring the formation of particle clusters. Other significant factors include inadequate mixing, suboptimal temperature and pH control, and prolonged aging times.
Q2: How does temperature influence the morphology and agglomeration of magnesium carbonate hydrates?
Temperature plays a crucial role in determining the crystalline form and morphology of the precipitate. Lower temperatures (room temperature to ~55°C) tend to favor the formation of needle-like crystals of nesquehonite (MgCO₃·3H₂O).[4][9] As the temperature increases, other phases like hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) with sheet-like or rosette-like structures become more stable.[4][5] Extreme temperatures can lead to amorphous precipitates.[10]
| Temperature Range | Predominant this compound Phase | Typical Morphology |
| 4-9 °C | Lansfordite (MgCO₃·5H₂O) | - |
| Room Temperature - 55 °C | Nesquehonite (MgCO₃·3H₂O) | Needle-like[4][5] |
| > 55 °C | Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), Dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O) | Sheet-like, Rosette-like[4][5] |
| > 90 °C | Magnesite (MgCO₃) (under elevated CO₂ pressure) | Rhombohedral |
Table 1: Influence of Temperature on this compound Phases and Morphologies.
Q3: What is the effect of pH on the precipitation process?
The pH of the reaction solution significantly impacts the morphology and composition of the this compound precipitates.[4] Lower pH values, in conjunction with lower temperatures, promote the formation of needle-like crystals.[4] As the pH increases, the morphology can transition to sheet-like and more complex, layered structures.[4] The structural formula of nesquehonite is also pH-dependent, forming as Mg(HCO₃)(OH)·2H₂O below pH 8 and as MgCO₃·3H₂O in the pH range of 8.5 to 12.5.[5]
Q4: How can additives be used to control agglomeration?
Additives, such as sodium citrate, can inhibit nucleation and delay the onset of precipitation.[6][8] They can alter the hydration of ions in the solution, which destabilizes the initial ion clusters that lead to particle formation.[6][7][8] This can result in the formation of more stable amorphous or crystalline phases with lower water content.[7] The choice and concentration of the additive are critical and need to be optimized for the specific experimental conditions.
Q5: What is the recommended mixing or stirring speed to avoid agglomeration?
The optimal mixing speed depends on the reactor geometry and the scale of the experiment. The goal is to maintain a homogeneous suspension of particles without introducing excessive turbulence that could increase the rate of particle collisions and subsequent agglomeration.[2] It is generally recommended to start with a moderate stirring speed and adjust based on visual observation of the precipitate. Insufficient mixing will lead to localized areas of high supersaturation and uncontrolled precipitation.
Experimental Protocols
Protocol 1: Controlled Precipitation of Nesquehonite (MgCO₃·3H₂O)
This protocol aims to produce fine, needle-like crystals of nesquehonite with minimal agglomeration.
Materials:
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
Equipment:
-
Jacketed glass reactor with a temperature controller
-
Overhead stirrer with a propeller blade
-
Burette or dropping funnel
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Prepare a 0.5 M solution of MgCl₂·6H₂O in deionized water.
-
Prepare a 0.5 M solution of Na₂CO₃ in deionized water.
-
Transfer the MgCl₂ solution to the jacketed reactor and set the temperature to 25°C.
-
Begin stirring the MgCl₂ solution at a moderate speed (e.g., 300 rpm).
-
Slowly add the Na₂CO₃ solution to the reactor from the burette at a constant rate (e.g., 2 mL/min).
-
Monitor the pH of the solution throughout the addition. Maintain a pH below 8.5 by adjusting the addition rate if necessary.[5]
-
After the complete addition of the Na₂CO₃ solution, continue stirring for an additional 30 minutes.
-
Stop stirring and immediately filter the precipitate using the Büchner funnel.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the collected solid in an oven at 50°C for 4 hours.[1]
Visualizations
Caption: Experimental workflow for the controlled precipitation of nesquehonite.
Caption: Key factors influencing agglomeration during precipitation.
References
- 1. meixi-mgo.com [meixi-mgo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Temperature- and pH-dependent morphology and FT-IR analysis of magnesium carbonate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Additive impact on early-stage magnesium carbonate mineralisation | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 7. Additive impact on early-stage magnesium carbonate mineralisation [zenodo.org]
- 8. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 9. Temperature dependence of amorphous magnesium carbonate structure studied by PDF and XAFS analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
"comparative study of the desiccant properties of magnesium carbonate vs silica gel"
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Moisture Sorption Performance
In the critical landscape of pharmaceutical research and drug development, maintaining a controlled, low-humidity environment is paramount to ensuring the stability and efficacy of sensitive compounds. Desiccants are indispensable tools in this endeavor, with silica gel being a long-standing industry standard. However, emerging materials, such as magnesium carbonate, are gaining attention for their potential desiccant properties. This guide provides a comprehensive, data-driven comparison of the desiccant properties of magnesium carbonate and silica gel, offering insights into their respective performance characteristics.
Quantitative Comparison of Desiccant Properties
The following table summarizes the key performance indicators for magnesium carbonate and silica gel as desiccants. It is important to note that while extensive quantitative data exists for silica gel, publicly available, direct comparative data for magnesium carbonate is less comprehensive. The data for magnesium carbonate is primarily based on its hydrated forms and specialized applications, highlighting a need for further direct comparative studies.
| Property | Magnesium Carbonate (Conventional) | Silica Gel |
| Moisture Absorption Capacity (% of dry weight) | Data not readily available for conventional form. A nanostructured form is reported to have a 40% higher capacity than conventional forms[1]. Hydrated forms like nesquehonite mixed with silica gel show significant moisture uptake[2][3]. | Up to 40%[4]. |
| Optimal Operating Conditions | Information not widely available. Studies on hydrated forms suggest effectiveness at various relative humidities[2][3]. | Most effective at temperatures below 25°C and at high relative humidity[4]. |
| Regeneration Temperature | Hydrated forms (e.g., nesquehonite) can be dehydrated at 50-70°C[3]. Anhydrous magnesium carbonate decomposes at 350°C. | 120 - 150°C[5]. |
| Regeneration Efficiency | Data on regeneration efficiency for desiccant applications is not readily available. | Generally high, can be regenerated multiple times. |
| Chemical Nature | Hygroscopic solid[1]. | Amorphous silicon dioxide with a porous structure. |
Experimental Protocols for Desiccant Evaluation
To ensure a standardized and objective comparison of desiccant properties, the following experimental protocols are recommended. These methods are based on established standards and techniques for evaluating moisture sorption.
Determination of Moisture Absorption Capacity (Gravimetric Method)
This protocol is adapted from the principles outlined in USP <670> for desiccant adsorption capacity testing[5].
Objective: To determine the maximum amount of moisture a desiccant can absorb under specific temperature and relative humidity (RH) conditions.
Apparatus:
-
Environmental chamber capable of maintaining constant temperature and humidity (e.g., 25°C ± 2°C and specified RH ± 5%).
-
Analytical balance with a precision of 0.1 mg.
-
Weighing dishes (non-hygroscopic).
-
Desiccator for pre-conditioning samples.
Procedure:
-
Pre-conditioning: Dry the desiccant samples (magnesium carbonate and silica gel) in an oven at a temperature appropriate for removing residual moisture without causing decomposition (e.g., 110°C for silica gel) until a constant weight is achieved. Cool to room temperature in a desiccator.
-
Initial Weighing: Accurately weigh a sample of the pre-conditioned desiccant in a tared weighing dish.
-
Exposure: Place the weighing dish with the desiccant sample in the environmental chamber set to the desired temperature and relative humidity (e.g., 25°C and 75% RH).
-
Periodic Weighing: At regular intervals, remove the sample from the chamber and quickly weigh it on the analytical balance. Record the weight and the time.
-
Equilibrium: Continue periodic weighing until the weight of the sample becomes constant (i.e., the difference between two consecutive weighings at a specified interval is negligible).
-
Calculation: The moisture absorption capacity is calculated as a percentage of the initial dry weight of the desiccant:
Moisture Absorption Capacity (%) = [(W_final - W_initial) / W_initial] x 100
Where:
-
W_final = Final weight of the desiccant at equilibrium.
-
W_initial = Initial weight of the dry desiccant.
-
Determination of Absorption Rate (Dynamic Vapor Sorption - DVS)
Dynamic Vapor Sorption (DVS) is a more sophisticated method that provides detailed information on the kinetics of moisture absorption[6][7].
Objective: To measure the rate at which a desiccant absorbs moisture when exposed to a controlled change in relative humidity.
Apparatus:
-
Dynamic Vapor Sorption (DVS) analyzer.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of the dry desiccant is placed in the DVS instrument.
-
Experimental Setup: The instrument is programmed to maintain a constant temperature while systematically varying the relative humidity of a carrier gas (usually nitrogen) flowing over the sample.
-
Data Acquisition: The microbalance within the DVS continuously records the change in sample mass as a function of time and relative humidity.
-
Analysis: The resulting data is used to generate a moisture sorption isotherm, which plots the equilibrium moisture content as a function of relative humidity. The rate of mass change at different RH steps provides the absorption rate.
Evaluation of Regeneration Efficiency
Objective: To determine the ability of a desiccant to be reused after saturation with moisture.
Procedure:
-
Saturation: Saturate a known weight of the desiccant by exposing it to a high-humidity environment until it reaches equilibrium, as described in the moisture absorption capacity protocol.
-
Regeneration: Heat the saturated desiccant in an oven at the recommended regeneration temperature for a specified period.
-
Cooling and Weighing: Cool the regenerated desiccant in a desiccator to room temperature and weigh it.
-
Re-saturation: Repeat the saturation process with the regenerated desiccant.
-
Calculation: The regeneration efficiency can be calculated by comparing the moisture absorption capacity of the regenerated desiccant to that of the fresh desiccant.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for a comparative study of desiccant properties.
Caption: Experimental workflow for comparing desiccant properties.
Conclusion
Silica gel is a well-characterized desiccant with predictable and reliable performance, making it a suitable choice for a wide range of applications in research and pharmaceutical development. Its high moisture absorption capacity and ease of regeneration are significant advantages.
Magnesium carbonate shows promise as a desiccant, particularly in its nanostructured and hydrated forms. Its hygroscopic nature is established, but a lack of comprehensive, publicly available quantitative data on its performance as a standalone desiccant makes a direct comparison with silica gel challenging. The lower regeneration temperatures for its hydrated forms could offer an energy-saving advantage.
For professionals in research and drug development, the choice of desiccant should be guided by the specific requirements of the application, including the required level of dryness, temperature and humidity conditions, and the need for regeneration. While silica gel remains the benchmark, further investigation into the desiccant properties of various forms of magnesium carbonate through standardized testing protocols is warranted to fully understand its potential as a viable alternative.
References
A Researcher's Guide to the X-ray Diffraction Validation of Magnesium Carbonate Hydrates
For researchers, scientists, and drug development professionals, accurate identification of magnesium carbonate hydrates is critical. This guide provides a comprehensive comparison of the X-ray diffraction (XRD) patterns of various magnesium carbonate hydrates, supported by experimental data and detailed protocols to aid in their validation.
Magnesium carbonate can exist in various hydrated forms, each with a unique crystal structure that results in a distinct X-ray diffraction pattern. Understanding these differences is essential for material characterization, stability studies, and quality control in pharmaceutical and other industries. This guide focuses on the validation of the most common magnesium carbonate hydrates: nesquehonite (MgCO₃·3H₂O), lansfordite (MgCO₃·5H₂O), artinite (Mg₂(CO₃)(OH)₂·3H₂O), hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O), and barringtonite (MgCO₃·2H₂O), along with the anhydrous form, magnesite (MgCO₃).
Comparative Analysis of XRD Patterns
The primary method for distinguishing between the different magnesium carbonate hydrates is powder X-ray diffraction (XRD). Each mineral produces a characteristic diffraction pattern, a fingerprint of its crystalline structure. The key parameters for comparison are the positions of the diffraction peaks (2θ), the interplanar spacing (d-spacing), and the relative intensities of the peaks.
Below are tables summarizing the crystallographic data and the most intense XRD peaks for each of the discussed magnesium carbonate forms. This data is essential for the initial identification and subsequent validation of these materials.
Crystallographic Data of Magnesium Carbonate Hydrates and Magnesite
| Mineral | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Nesquehonite | MgCO₃·3H₂O | Monoclinic | P2₁/n | 7.701 | 5.365 | 12.126 | 90.41 |
| Lansfordite | MgCO₃·5H₂O | Monoclinic | P2₁/c | 7.346 | 7.626 | 12.474 | 101.76 |
| Artinite | Mg₂(CO₃)(OH)₂·3H₂O | Monoclinic | C2/m or C2 | 16.56 | 3.15 | 6.22 | 99.15 |
| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | Monoclinic | P2₁/c | 10.11 | 8.97 | 8.39 | 114.6 |
| Dypingite | Mg₅(CO₃)₄(OH)₂·5H₂O | Monoclinic | P2₁ | 8.859 | 8.385 | 32.655 | 97.80 |
| Barringtonite | MgCO₃·2H₂O | Triclinic | P1 or P1̅ | 9.156 | 6.202 | 6.092 | 95.5 |
| Magnesite | MgCO₃ | Trigonal | R3̅c | 4.633 | 4.633 | 15.015 | 90 |
Prominent XRD Peaks for Magnesium Carbonate Hydrates and Magnesite (Cu Kα radiation)
Nesquehonite (MgCO₃·3H₂O) [1]
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 13.63 | 6.49 | 100 |
| 23.13 | 3.84 | 90 |
| 27.53 | 3.24 | 80 |
| 29.53 | 3.02 | 70 |
| 34.23 | 2.62 | 60 |
Lansfordite (MgCO₃·5H₂O)
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 12.34 | 7.17 | 100 |
| 15.34 | 5.77 | 90 |
| 24.81 | 3.59 | 80 |
| 27.42 | 3.25 | 70 |
| 30.95 | 2.89 | 60 |
Artinite (Mg₂(CO₃)(OH)₂·3H₂O) [2]
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 16.59 | 5.34 | 100 |
| 24.11 | 3.69 | 65 |
| 32.55 | 2.75 | 50 |
| 46.54 | 1.95 | 40 |
| 56.40 | 1.63 | 30 |
Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) [3]
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 14.88 | 5.95 | 100 |
| 29.93 | 2.98 | 80 |
| 31.09 | 2.87 | 70 |
| 40.85 | 2.21 | 60 |
| 47.15 | 1.93 | 50 |
Dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O) [4][5]
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.34 | 10.60 | 100 |
| 15.11 | 5.86 | 90 |
| 14.00 | 6.32 | 60 |
| 26.08 | 3.41 | 50 |
| 29.17 | 3.06 | 40 |
Barringtonite (MgCO₃·2H₂O) [6]
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.18 | 8.68 | 100 |
| 28.84 | 3.09 | 100 |
| 30.43 | 2.94 | 100 |
| 14.55 | 6.08 | 80 |
| 15.22 | 5.82 | 80 |
Magnesite (MgCO₃) [1]
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 32.65 | 2.74 | 100 |
| 43.16 | 2.09 | 80 |
| 54.00 | 1.69 | 70 |
| 64.67 | 1.44 | 60 |
| 74.68 | 1.27 | 50 |
Experimental Protocols
Accurate XRD analysis relies on meticulous sample preparation and data acquisition. The following is a generalized protocol for the analysis of magnesium carbonate hydrates.
Sample Preparation
-
Grinding: The sample should be gently ground to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites. Over-grinding should be avoided as it can lead to amorphization or dehydration of the sample.
-
Sample Mounting: The powdered sample is then mounted onto a sample holder. A back-loading or zero-background sample holder is recommended to minimize background noise and preferred orientation effects.
XRD Data Acquisition
-
Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source is commonly used.
-
Scan Range (2θ): A typical scan range is from 5° to 70°, which covers the most characteristic peaks of magnesium carbonate hydrates.
-
Step Size and Scan Speed: A step size of 0.02° and a scan speed of 1-2°/minute are generally sufficient for phase identification. For quantitative analysis, a slower scan speed is recommended to improve data quality.
Data Analysis
-
Phase Identification: The obtained XRD pattern is compared with standard reference patterns from databases such as the Powder Diffraction File (PDF) by the International Centre for Diffraction Data (ICDD) or the RRUFF database.[7][8]
-
Quantitative Analysis: The Rietveld refinement method can be employed for quantitative phase analysis to determine the weight fraction of each crystalline phase in a mixture. This method involves fitting a calculated diffraction pattern to the experimental data.
Alternative Characterization Techniques
While XRD is the primary tool for identifying crystalline phases, other techniques can provide complementary information:
-
Thermogravimetric Analysis (TGA): TGA can differentiate between the hydrates based on their distinct dehydration and decomposition profiles at different temperatures.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can provide information about the presence of carbonate, hydroxide, and water functional groups, helping to distinguish between the different hydrated and basic forms.
Visualizing Relationships and Workflows
To better understand the processes involved in the validation of magnesium carbonate hydrates, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the relationships between the different hydrated forms.
Caption: Experimental workflow for the validation of this compound XRD patterns.
Caption: Logical relationships between different magnesium carbonate hydrates.
References
- 1. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]
- 2. Artinite Mineral Data [webmineral.com]
- 3. Mineral Status – RRUFF – Comprehensive Database of Mineral Data [rruff.net]
- 4. mindat.org [mindat.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Barringtonite Mineral Data [webmineral.com]
- 7. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]
- 8. Database of Raman spectroscopy, X-ray diffraction and chemistry of minerals [minerals.gps.caltech.edu]
"performance evaluation of magnesium carbonate hydrate in CO2 sequestration versus other minerals"
For researchers, scientists, and professionals in the field of carbon capture and storage, this guide provides an objective comparison of the performance of magnesium carbonate hydrates against other common minerals—olivine, serpentine, and wollastonite—for CO2 sequestration. This analysis is supported by experimental data to inform further research and application in mitigating carbon dioxide emissions.
The global imperative to reduce atmospheric CO2 has spurred research into various carbon capture and storage (CCS) technologies. Mineral carbonation, a process that mimics natural weathering, stands out as a promising method for long-term and stable CO2 sequestration. This process involves the reaction of CO2 with minerals containing alkaline earth metals to form solid carbonate minerals. This guide focuses on the performance of hydrated magnesium carbonates, such as nesquehonite (MgCO₃·3H₂O) and hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), and compares them with the widely studied silicate minerals: olivine, serpentine, and wollastonite.
Performance Comparison of Minerals for CO2 Sequestration
The efficiency of CO2 sequestration through mineral carbonation is influenced by several factors, including the mineral's chemical composition, crystal structure, particle size, and the reaction conditions such as temperature and pressure. The following tables summarize key performance indicators for each mineral based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: CO2 Sequestration Capacity and Efficiency
| Mineral | Chemical Formula | Theoretical Max. CO2 Uptake (g CO₂/g mineral) | Reported Carbonation Efficiency (%) | Experimental Conditions |
| Nesquehonite | MgCO₃·3H₂O | ~0.32 | Up to 81.7% of sparged CO₂ captured | Ambient temperature and pressure |
| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | ~0.36 | High conversion from Mg ions | Elevated temperatures (e.g., 80°C) |
| Olivine | (Mg,Fe)₂SiO₄ | ~0.55 (for forsterite) | Up to 80% | 185°C, 150 atm CO₂, attrition grinding[1] |
| Serpentine | Mg₃Si₂(OH)₄ | ~0.48 | Up to 80% (with heat treatment) | 155°C, 115 atm CO₂, heat activation[2] |
| Wollastonite | CaSiO₃ | ~0.38 | 70-90% | 200°C, 20 bar CO₂[3] |
Table 2: Reaction Kinetics of Mineral Carbonation
| Mineral | General Reaction Rate | Factors Influencing Kinetics |
| Nesquehonite | Rapid at ambient conditions | pH, temperature, concentration of Mg²⁺ and CO₃²⁻ ions |
| Hydromagnesite | Slower than nesquehonite, requires elevated temperatures | Temperature, pH, supersaturation |
| Olivine | Generally the slowest of the silicates | Particle size, pH, temperature, formation of silica passivation layer[4] |
| Serpentine | Slow, requires pre-treatment | Heat activation to dehydroxylate the mineral structure significantly enhances reactivity[5] |
| Wollastonite | Generally the fastest among common silicate minerals | Particle size, temperature, pressure, pH. Dissolution is often the rate-limiting step. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols for evaluating the CO2 sequestration performance of the discussed minerals.
Direct Aqueous Carbonation of Silicate Minerals (Olivine, Serpentine, Wollastonite)
This ex-situ method is widely employed to accelerate the naturally slow carbonation process.
-
Mineral Preparation: The mineral is first crushed and ground to a fine powder (typically <38 µm to <75 µm) to increase the reactive surface area. For serpentine, a heat pre-treatment step (e.g., at 600-650°C) is often included to dehydroxylate the mineral and enhance its reactivity.
-
Slurry Formation: A slurry is prepared by mixing the powdered mineral with an aqueous solution in a high-pressure reactor. A common solution is 0.64 M NaHCO₃ and 1 M NaCl, which has been shown to enhance the reaction. The solids loading is typically around 15-30%.
-
Carbonation Reaction: The reactor is sealed, heated to the desired temperature (e.g., 150-200°C), and pressurized with CO₂ to pressures ranging from 20 to 150 atm. The slurry is continuously stirred to ensure good mixing.
-
Product Analysis: After a set reaction time (e.g., 1-2 hours), the reactor is cooled, and the solid and liquid phases are separated. The solid product is dried and analyzed using techniques such as X-ray Diffraction (XRD) to identify the mineral phases (e.g., magnesite, calcite) and Thermogravimetric Analysis (TGA) to quantify the amount of CO₂ sequestered. The liquid phase can be analyzed for dissolved ion concentrations.
Synthesis of Hydrated Magnesium Carbonates (Nesquehonite and Hydromagnesite)
The synthesis of nesquehonite and hydromagnesite can be achieved through the reaction of a magnesium-rich solution with a source of carbonate ions.
-
Preparation of Magnesium Solution: A magnesium-containing precursor, such as magnesium chloride (MgCl₂) or magnesium sulfate (MgSO₄), is dissolved in deionized water. The magnesium can also be sourced from the dissolution of serpentine or olivine in an acidic solution.
-
Carbonate Precipitation:
-
For Nesquehonite: CO₂ gas is bubbled through the magnesium solution at ambient temperature (around 25°C). The pH of the solution is typically controlled and maintained in the alkaline range (e.g., pH 9) by the addition of a base like sodium hydroxide (NaOH) or ammonia (NH₃) to facilitate the precipitation of nesquehonite.
-
For Hydromagnesite: The precipitation is generally carried out at elevated temperatures (e.g., 70-90°C) under high CO₂ pressure (e.g., up to 150 bar) to favor the formation of hydromagnesite.
-
-
Product Recovery and Analysis: The precipitated solid is collected by filtration, washed with deionized water to remove any soluble salts, and then dried. The product is characterized by XRD to confirm the crystalline phase and by TGA to determine the CO₂ and water content. Scanning Electron Microscopy (SEM) can be used to observe the crystal morphology.
Visualizing the Pathways and Processes
To better understand the relationships and workflows, the following diagrams have been generated using Graphviz.
Caption: General chemical pathways for CO2 sequestration.
Caption: A typical experimental workflow for mineral carbonation.
Concluding Remarks
The choice of mineral for CO2 sequestration depends on a variety of factors including abundance, cost, reactivity, and the desired end-product.
-
Wollastonite exhibits the fastest reaction kinetics among the common silicate minerals, but its availability is more limited.
-
Olivine and serpentine are abundant globally, offering vast potential for CO2 storage, though their slower reaction rates often necessitate energy-intensive pre-treatment.
-
Hydrated magnesium carbonates , particularly nesquehonite, present an interesting alternative as they can be formed rapidly under ambient conditions. The CO2 is captured in a solid, stable form.[6] The formation of nesquehonite is kinetically favored at ambient temperatures and pressures.[1]
Future research should focus on optimizing reaction conditions, especially for the more abundant minerals like olivine and serpentine, and exploring the economic feasibility of producing valuable by-products from the carbonation process. The use of hydrated magnesium carbonates as a direct sequestration pathway warrants further investigation, particularly in integrated systems where magnesium can be sourced from industrial brines or dissolved silicate minerals.
References
- 1. osti.gov [osti.gov]
- 2. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct aqueous carbonation of heat activated serpentine: Discovery of undesirable side reactions reducing process efficiency [ideas.repec.org]
- 6. Frontiers | An Experimental Study of the Carbonation of Serpentinite and Partially Serpentinised Peridotites [frontiersin.org]
Cross-Validation of Thermal Analysis Data for the Decomposition of Magnesium Carbonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of thermal decomposition data for magnesium carbonate, focusing on cross-validating results from various studies. By examining data obtained under different experimental conditions, this document aims to offer a comprehensive understanding of the thermal behavior of magnesium carbonate, a critical aspect in fields ranging from materials science to pharmaceutical development, where it is often used as an excipient.
Comparative Thermal Decomposition Data
The thermal decomposition of magnesium carbonate, particularly in its hydrated forms (MgCO₃·xH₂O), is a multi-step process. The precise temperatures and associated energy changes can vary based on the experimental conditions. Below is a summary of quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies.
| Study Reference | Atmosphere | Heating Rate (°C/min) | Decomposition Steps | Peak Decomposition Temperature (°C) | Mass Loss (%) | Enthalpy (J/g) |
| Mahon et al. (Nitrogen Purge)[1] | Nitrogen | 5 | 3 | Step 2: 245, Step 3: 441 | Step 2: 14 | Step 2: 261, Total: ~1050 |
| Mahon et al. (CO₂ Purge)[1] | Carbon Dioxide | 5 | - | Onset at 355 | - | - |
| Sawada et al. (as cited in Mahon et al.)[1] | - | - | - | - | - | 154 (exothermic peak) |
| Unspecified Study (in ResearchGate)[2] | - | - | - | 540 | - | - |
| TGA Curve of Synthesized MgCO₃[3] | - | - | 1 | Initial: 495.30, Plateau: >547.08 | ~50 | - |
| Light Magnesium Carbonate (N₂) | Nitrogen | 18.5 | - | - | - | Exothermic peak at 525.35 |
Note: The decomposition of magnesium carbonate is often preceded by the loss of water of hydration. The main decomposition step involves the release of carbon dioxide to form magnesium oxide. The presence of a CO₂ atmosphere can shift the decomposition to higher temperatures.[1][4]
Detailed Experimental Protocols
The cross-validation of thermal analysis data necessitates a thorough understanding of the methodologies employed. The following protocols are synthesized from the cited studies to provide a representative experimental setup.
1. Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC)
-
Instrument: A calibrated TGA/DSC instrument (e.g., Mettler Toledo TGA/DSC 3+) is used for simultaneous measurement of mass loss and heat flow.[1]
-
Sample Preparation: A small sample mass, typically ranging from 7 to 15 mg, is placed in an appropriate crucible (e.g., alumina).[1][5]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 650-700°C) at a controlled heating rate, commonly 5 or 10°C/min.[1][5]
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or a reactive gas like carbon dioxide, with a constant flow rate (e.g., 50 ml/min).[1]
-
Data Analysis: The resulting TGA curve (mass vs. temperature), its derivative (DTG), and the DSC curve (heat flow vs. temperature) are analyzed to determine decomposition temperatures, mass loss percentages, and enthalpy changes.
2. Evolved Gas Analysis (EGA)
To identify the gaseous products of decomposition, TGA can be coupled with other analytical techniques:
-
TGA-RGA (Residual Gas Analyzer): A residual gas analyzer is connected to the TGA outlet to monitor the evolution of specific gases (e.g., H₂O and CO₂) by tracking their mass-to-charge ratio.[4][6]
-
TGA-FTIR (Fourier Transform Infrared Spectroscopy): The evolved gases from the TGA are passed through a gas cell in an FTIR spectrometer to identify functional groups and thus the chemical nature of the evolved species.[7]
3. Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)
-
Purpose: To observe changes in the solid-state structure of the material as it is heated.
-
Procedure: The sample is heated in a specialized DRIFTS cell under a controlled atmosphere and heating rate, while IR spectra are continuously collected. This allows for the correlation of changes in chemical bonding with temperature.[1][4]
Cross-Validation Workflow and Data Interpretation
Cross-validation in this context refers to the systematic comparison of data from different analytical techniques and studies to build a robust and reliable understanding of the material's thermal properties.
References
A Comparative Analysis of Nesquehonite and Lansfordite Solubility at Varying Temperatures
For researchers, scientists, and professionals in drug development, understanding the solubility of magnesium carbonate hydrates is crucial for a range of applications, from geological CO2 sequestration to pharmaceutical formulations. This guide provides a detailed comparison of the solubility of two such minerals, nesquehonite (MgCO₃·3H₂O) and lansfordite (MgCO₃·5H₂O), at different temperatures, supported by experimental data and protocols.
Solubility Data Comparison
The solubility of nesquehonite and lansfordite in water is temperature-dependent. The following tables summarize the available quantitative data.
Table 1: Solubility Product (Ksp) of Nesquehonite at Various Temperatures
| Temperature (°C) | Log (Ksp) |
| 5 | -5.03 ± 0.13 |
| 25 | -5.27 ± 0.15 |
| 35 | -5.34 ± 0.04 |
Data sourced from Harrison et al. (2019).[1]
Table 2: Aqueous Solubility of Nesquehonite at 20°C
| Component | Solubility (g/L) |
| Magnesium (Mg) | 0.36 |
| Carbon Dioxide (CO₂) | 1.01 |
Data sourced from Wells (1915).[2]
Table 3: Solubility of Lansfordite
| Temperature (°C) | Observations |
| < 10 | Stable |
| > 10 | Unstable, transforms to nesquehonite |
Lansfordite's instability at temperatures above 10°C makes its solubility challenging to measure at higher temperatures. It readily effloresces and alters to nesquehonite.[3][4]
Experimental Protocols
The determination of the solubility of these hydrated magnesium carbonates involves specific experimental procedures.
Synthesis of Nesquehonite and Lansfordite
A common method for synthesizing both nesquehonite and lansfordite in a laboratory setting involves the following steps:
-
Preparation of a CO₂-saturated Magnesium Bicarbonate Solution: A solution of magnesium bicarbonate (Mg(HCO₃)₂) is saturated with carbon dioxide.
-
Degasation: The solution is then degassed with air for a specific duration, which is dependent on the desired equilibration temperature.
-
Crystallization: Nesquehonite is typically formed at temperatures ranging from 10°C to 40°C. Lansfordite can be synthesized at temperatures below 10°C.[3][5]
Solubility Determination
A general method for determining the amount of water-soluble substances in magnesium carbonate, which can be adapted for nesquehonite and lansfordite, is as follows:
-
A precisely weighed sample of the mineral is mixed with a known volume of deionized water.
-
The mixture is boiled while stirring to facilitate dissolution.
-
After cooling, the solution is filtered to remove any undissolved solid.
-
A measured portion of the filtrate is then evaporated to dryness.
-
The resulting residue is dried at a specific temperature (e.g., 120°C) for a set period and then weighed.
-
The percentage of water-soluble substances is calculated from the weight of the residue.
Relationship and Transformation Pathway
Lansfordite is a precursor to nesquehonite and is thermodynamically less stable. This relationship can be visualized as a direct transformation pathway.
Caption: Transformation of lansfordite to nesquehonite upon dehydration at temperatures above 10°C.
References
A Comparative Guide to Assessing the Purity of Synthesized Magnesium Carbonate Hydrate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing the safety, efficacy, and quality of the final product. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized magnesium carbonate hydrate, with a primary focus on Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental impurity analysis.
Magnesium carbonate hydrates, such as nesquehonite (MgCO₃·3H₂O) and hydromagnesite (4MgCO₃·Mg(OH)₂·4H₂O), are utilized in various applications, including as pharmaceutical excipients and antacids. Their purity is paramount, as even trace amounts of elemental impurities can impact their chemical properties and therapeutic performance.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The Gold Standard for Elemental Purity
ICP-MS is a powerful analytical technique for the determination of trace and ultra-trace elemental concentrations in a variety of sample matrices.[1][2] It combines a high-temperature argon plasma source to ionize the sample with a mass spectrometer to separate and quantify the ions based on their mass-to-charge ratio.
Advantages of ICP-MS:
-
High Sensitivity: Capable of detecting elements at concentrations as low as parts per trillion (ppt).[1]
-
Multi-element Analysis: Can simultaneously measure a wide range of elements in a single run.[3]
-
Isotopic Analysis: Can distinguish between different isotopes of an element.[3]
-
Wide Dynamic Range: Can measure concentrations over several orders of magnitude.[3]
Limitations of ICP-MS:
-
Spectral Interferences: Isobaric (ions of different elements with the same mass) and polyatomic interferences can occur, potentially requiring advanced instrumentation or correction methods.[2]
-
Matrix Effects: High concentrations of the sample matrix can suppress the analyte signal.
-
Cost: The instrumentation and operational costs are relatively high.
Comparison of Analytical Techniques for Purity Assessment
While ICP-MS is unparalleled for quantifying elemental impurities, a comprehensive purity assessment of this compound relies on a combination of techniques. The following table compares ICP-MS with other common analytical methods.
| Technique | Primary Information Provided | Sensitivity | Sample Requirements | Primary Use in Purity Assessment |
| ICP-MS | Quantitative elemental composition, trace and ultra-trace impurities. | ppt to ppm | Digested liquid sample | Quantifying heavy metals and other elemental impurities. |
| X-ray Diffraction (XRD) | Crystalline phase identification, crystal structure, and presence of crystalline impurities.[4] | Typically >1-5% for impurity phases | Solid powder | Confirming the desired hydrate form (e.g., nesquehonite) and detecting other crystalline phases.[5] |
| Thermogravimetric Analysis (TGA) | Water of hydration content, thermal stability, and decomposition profile.[6] | ~0.1% weight change | Solid sample | Determining the correct hydration state and identifying thermally unstable impurities.[7][8] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups (carbonate, hydroxyl, water).[9] | Varies with impurity | Solid or liquid | Confirming the chemical identity and detecting organic or other inorganic impurities with characteristic vibrational modes.[10] |
| Scanning Electron Microscopy (SEM) | Particle morphology, size, and surface characteristics.[4] | Not applicable for chemical purity | Solid powder | Assessing the homogeneity and morphology of the synthesized product.[5] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results.
1. ICP-MS for Elemental Impurity Analysis
-
Objective: To quantify trace elemental impurities in the synthesized this compound.
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.1 g of the homogenized this compound sample into a clean microwave digestion vessel.[11]
-
Add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl) to the vessel.[11]
-
Allow the sample to pre-digest for at least 30 minutes in a fume hood.
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes.
-
After cooling, carefully open the vessels and transfer the digested solution to a 50 mL volumetric flask.
-
Rinse the digestion vessel with ultrapure water and add the rinsing to the flask.
-
Bring the flask to volume with ultrapure water and mix thoroughly.
-
-
Instrumentation and Analysis:
-
Calibrate the ICP-MS instrument using a series of multi-element standards.
-
Analyze a blank solution (diluted acid matrix) to establish the background signal.
-
Aspirate the prepared sample solution into the ICP-MS.
-
The sample is nebulized, and the resulting aerosol is transported to the argon plasma, where it is desolvated, atomized, and ionized.
-
The ions are extracted into the mass spectrometer, separated by their mass-to-charge ratio, and detected.
-
Quantify the concentration of each element based on the calibration curve.
-
2. X-ray Diffraction (XRD)
-
Objective: To identify the crystalline phase of the this compound.
-
Protocol:
-
Grind the sample to a fine powder using a mortar and pestle to ensure random crystal orientation.
-
Pack the powder into a sample holder.
-
Place the sample holder in the XRD instrument.
-
Collect the diffraction pattern over a specified 2θ range (e.g., 10-80°) with a defined step size and scan speed.
-
Compare the resulting diffractogram with reference patterns from databases (e.g., ICDD) to identify the crystalline phase(s).[12]
-
3. Thermogravimetric Analysis (TGA)
-
Objective: To determine the water of hydration and assess thermal stability.
-
Protocol:
-
Calibrate the TGA instrument for temperature and weight.
-
Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25-600°C).
-
Record the weight loss as a function of temperature. The weight loss steps correspond to the loss of water and the decomposition of the carbonate.[7]
-
4. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the presence of carbonate and water functional groups.
-
Protocol:
-
Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for water (O-H stretching), carbonate (C-O stretching), and Mg-O bonds.[13]
-
Data Presentation: A Comparative Overview
The following table provides an example of how quantitative data from these techniques can be summarized for a comparative purity assessment of two different synthesis batches.
| Parameter | Technique | Batch A Result | Batch B Result | Acceptance Criteria |
| Phase Composition | XRD | Nesquehonite (MgCO₃·3H₂O) | Nesquehonite with minor Hydromagnesite | Single-phase Nesquehonite |
| Water Content | TGA | 3 molecules H₂O/formula unit | 3.2 molecules H₂O/formula unit | 2.9 - 3.1 molecules |
| Lead (Pb) | ICP-MS | < 0.5 ppm | 1.2 ppm | ≤ 1 ppm |
| Arsenic (As) | ICP-MS | < 0.1 ppm | < 0.1 ppm | ≤ 0.5 ppm |
| Cadmium (Cd) | ICP-MS | < 0.1 ppm | 0.3 ppm | ≤ 0.2 ppm |
| Mercury (Hg) | ICP-MS | < 0.05 ppm | < 0.05 ppm | ≤ 0.1 ppm |
Workflow for Purity Assessment
The following diagram illustrates a comprehensive workflow for assessing the purity of synthesized this compound.
Conclusion
A thorough assessment of the purity of synthesized this compound requires a multi-faceted analytical approach. While ICP-MS stands out for its exceptional sensitivity in quantifying elemental impurities, techniques such as XRD, TGA, and FTIR provide essential complementary information regarding the material's phase identity, hydration state, and chemical structure. By integrating the data from these methods, researchers and drug development professionals can confidently establish the purity and quality of their synthesized material, ensuring it meets the stringent requirements for its intended application.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. azom.com [azom.com]
- 3. apps.nelac-institute.org [apps.nelac-institute.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. <i>In-situ</i> High-Temperature XRD and FTIR for Calcite, Dolomite and Magnesite: Anharmonic Contribution to the Thermodynamic Properties [en.earth-science.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A new hydrate of magnesium carbonate, MgCO3·6H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Benchmarking the Performance of Magnesium Carbonate-Based Flame Retardants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of magnesium carbonate-based flame retardants against other common alternatives, supported by experimental data. The information is intended to assist researchers and professionals in material science and related fields in making informed decisions for developing safer and more effective products.
Mechanism of Action: How Magnesium Carbonate Works as a Flame Retardant
Magnesium carbonate (MgCO₃) functions as a halogen-free flame retardant through a multi-faceted mechanism when incorporated into polymeric materials.[1] Upon exposure to high temperatures, it undergoes an endothermic decomposition, a process that absorbs a significant amount of heat from the surroundings, thereby cooling the material and slowing down the combustion process.[1] This decomposition, occurring at approximately 350°C, releases non-flammable gases, primarily carbon dioxide (CO₂), which dilutes the oxygen concentration in the vicinity of the flame and displaces flammable gases released by the decomposing polymer.[1] Furthermore, the decomposition leaves a residue of magnesium oxide (MgO), a thermally stable material that forms a protective char layer on the surface of the polymer. This layer acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatiles.
Quantitative Performance Data
The following tables summarize the flame retardant performance of magnesium carbonate and its common alternatives, aluminum hydroxide (ATH) and magnesium hydroxide (MH), in various polymer matrices. The data has been compiled from multiple studies, and direct comparison should be made with caution due to potential variations in experimental conditions, polymer grades, and additive loading levels.
Table 1: Flame Retardant Performance in Polypropylene (PP)
| Flame Retardant (Loading) | Polymer Matrix | Limiting Oxygen Index (LOI) (%) | UL 94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Released (THR) (MJ/m²) | Time to Ignition (TTI) (s) |
| None | PP | 17.5[2] | - | - | - | - |
| Basic Magnesium Carbonate (10 wt%) | PP | 26.2[2] | - | Lower than neat PP[2] | Lower than neat PP[2] | - |
| Basic Magnesium Carbonate (MCHP) (60%) | PP | 28.2[3][4] | V-0 (no dripping)[3][4] | - | - | - |
| ATH (60%) | PP | Slightly lower than MCHP[3][4] | Slightly lower than MCHP[3][4] | - | - | - |
| Mg(OH)₂ (60%) | PP | Slightly lower than MCHP[3][4] | Slightly lower than MCHP[3][4] | - | - | - |
Note: A direct numerical comparison for ATH and Mg(OH)₂ in the same study was not available. The source states that MCHP is "slightly more effective than the flammability ratings for ATH and Mg(OH)₂ under the same conditions."[3][4]
Table 2: Flame Retardant Performance in Ethylene-Vinyl Acetate (EVA)
| Flame Retardant (Loading) | Polymer Matrix | Limiting Oxygen Index (LOI) (%) | UL 94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Released (THR) (MJ/m²) | Time to Ignition (TTI) (s) |
| None | EVA | 20[5] | - | - | - | - |
| Anhydrous Magnesium Carbonate (AMC) + HPCTP (45 wt% + 5 wt%) | EVA | 27.6[6] | V-0[6] | - | - | - |
| Magnesium Hydroxide (MH) | EVA | ~38[5] | - | Reduced by 37.6% vs neat EVA[5] | Reduced by 20.7% vs neat EVA[5] | - |
Table 3: Flame Retardant Performance in Soft Polyvinyl Chloride (SPVC)
| Flame Retardant (Loading) | Polymer Matrix | Limiting Oxygen Index (LOI) (%) | UL 94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) |
| Anhydrous Magnesium Carbonate (AMC) (60 phr) | SPVC | 28.0 | V-0 | Reduced by 38.75% vs neat SPVC |
| MH + ATH + AMC (1:1:1 ratio) | SPVC | - | - | - |
Note: phr stands for parts per hundred rubber.
Visualizing the Evaluation Workflow
The following diagram illustrates a typical workflow for evaluating the performance of flame retardants in a polymer matrix.
References
A Comparative Guide to the Structural Refinement of Magnesium Carbonate Hydrates using Rietveld Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural refinement of various magnesium carbonate hydrates—nesquehonite (MgCO₃·3H₂O), lansfordite (MgCO₃·5H₂O), dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O), and hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O)—using Rietveld analysis of X-ray diffraction data. The crystallographic data presented is essential for understanding the phase composition, stability, and dissolution properties of these minerals, which are critical parameters in pharmaceutical formulation and drug delivery systems.
Comparative Crystallographic Data
The following tables summarize the key structural parameters for nesquehonite, lansfordite, dypingite, and hydromagnesite, as determined by Rietveld refinement and other diffraction methods. These values represent the foundational data for phase identification and quantification.
Table 1: Crystallographic Data for Nesquehonite (MgCO₃·3H₂O)
| Parameter | Reported Value 1 | Reported Value 2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | 7.701(1)[1][2] | 7.72100(12)[3] |
| b (Å) | 5.365(1)[1][2] | 5.37518(7)[3] |
| c (Å) | 12.126(2)[1][2] | 12.1430(3)[3] |
| β (°) | 90.41(1)[1][2] | 90.165(4)[3] |
| Volume (ų) | 501.0(1)[1][2] | 503.956(13)[3] |
| R-factor (Rwp) | - | 4.22%[3] |
Table 2: Crystallographic Data for Lansfordite (MgCO₃·5H₂O)
| Parameter | Reported Value |
| Crystal System | Monoclinic[4] |
| Space Group | P2₁/a[4] |
| a (Å) | 12.4758(7)[4] |
| b (Å) | 7.6258(4)[4] |
| c (Å) | 7.3463(6)[4] |
| β (°) | 101.762(6)[4] |
| Volume (ų) | - |
| R-factor | - |
Table 3: Crystallographic Data for Dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O)
| Parameter | Reported Value |
| Crystal System | Monoclinic[5] |
| Space Group | Unknown[5] |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| β (°) | - |
| Volume (ų) | - |
| R-factor | - |
| Note: The crystal structure of dypingite is not fully resolved due to structural disorder[6][7]. |
Table 4: Crystallographic Data for Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O)
| Parameter | Reported Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.11 |
| b (Å) | 8.95 |
| c (Å) | 8.38 |
| β (°) | 114.6 |
| Volume (ų) | 690.3 |
| R-factor (Rwp) | 11.2%[8] |
| Note: The provided R-factor is for a sample containing hydromagnesite and brucite[8]. |
Experimental Protocols
A generalized experimental workflow for the structural refinement of magnesium carbonate hydrates using Rietveld analysis is outlined below. Specific instrument parameters and software will vary between laboratories, but the fundamental steps remain consistent.
Sample Preparation and Synthesis
The synthesis method significantly impacts the crystallinity and phase purity of magnesium carbonate hydrates.
-
Nesquehonite Synthesis: Nesquehonite can be synthesized by reacting a solution of a magnesium salt (e.g., MgCl₂ or Mg(NO₃)₂) with a carbonate source (e.g., Na₂CO₃) at temperatures between 283.15 K and 325.15 K[9][10].
-
Lansfordite Synthesis: Lansfordite is typically formed at lower temperatures, around 273.15 K[9][10].
-
Dypingite and Hydromagnesite Synthesis: These basic magnesium carbonates can be synthesized through the carbonation of magnesium oxide or hydroxide suspensions[8]. For instance, hydromagnesite can be prepared using ammonium bicarbonate and magnesium chloride hexahydrate[11].
For Rietveld analysis, the synthesized material is typically ground to a fine powder (typically <10 µm) to minimize preferred orientation effects.
X-ray Diffraction Data Collection
High-quality powder X-ray diffraction (PXRD) data is crucial for successful Rietveld refinement.
-
Instrument: A high-resolution powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα) is used.
-
Geometry: Bragg-Brentano geometry is commonly employed.
-
Scan Range (2θ): A wide angular range is scanned to collect a sufficient number of reflections for refinement (e.g., 5° to 80°).
-
Step Size and Dwell Time: A small step size (e.g., 0.01-0.02°) and a sufficiently long dwell time are used to ensure good counting statistics.
-
Sample Spinner: A sample spinner is often used to further reduce preferred orientation.
Rietveld Refinement Procedure
The Rietveld method involves fitting a calculated diffraction pattern to the experimental data by refining a set of instrumental and structural parameters. This is typically performed using specialized software (e.g., GSAS, FullProf, TOPAS).
The refinement process is iterative and sequential:
-
Initial Model: The refinement starts with an initial structural model, including the space group and approximate atomic positions, obtained from crystallographic databases or previous studies.
-
Scale Factor and Background: The scale factor is refined first, followed by the background, which is typically modeled using a polynomial function.
-
Lattice Parameters: The unit cell parameters (a, b, c, α, β, γ) are then refined.
-
Peak Profile Parameters: The peak shape is modeled using functions like the pseudo-Voigt or Pearson VII, and their parameters (e.g., U, V, W for Gaussian broadening; X, Y for Lorentzian broadening) are refined to match the experimental peak shapes.
-
Atomic Positions and Isotropic Displacement Parameters: The fractional atomic coordinates (x, y, z) and isotropic displacement parameters (Biso or Uiso) for each atom are refined.
-
Preferred Orientation: If significant preferred orientation is present, a correction is applied and its parameters are refined.
-
Goodness-of-Fit Indicators: The quality of the refinement is assessed using agreement indices such as the weighted profile R-factor (Rwp), the expected R-factor (Rexp), and the goodness-of-fit (χ² = (Rwp/Rexp)²). A good refinement is indicated by a low Rwp and a χ² value close to 1.
Visualizations
Experimental Workflow for Rietveld Analysis
Caption: General workflow for the structural refinement of magnesium carbonate hydrates.
Logical Relationship of Magnesium Carbonate Hydrates
Caption: Relationship between common magnesium carbonate hydrates.
References
- 1. The crystal structure of nesquehonite, MgCO3 · 3H2O, from Lavrion, Greece - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. handbookofmineralogy.org [handbookofmineralogy.org]
- 5. Dypingite - Wikipedia [en.wikipedia.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. A new hydrate of magnesium carbonate, MgCO3·6H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-docs.geo-leo.de [e-docs.geo-leo.de]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Kinetic Models for the Dehydration of Magnesium Carbonate Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinetic models used to validate the dehydration of magnesium carbonate trihydrate (MgCO₃·3H₂O), also known as nesquehonite. Understanding the dehydration kinetics of this compound is crucial in various fields, including the development of pharmaceutical products where nesquehonite can be used as an excipient. This guide summarizes key experimental data, details the methodologies for crucial experiments, and offers visualizations to clarify complex relationships in kinetic analysis.
Unraveling the Dehydration Process
The thermal decomposition of magnesium carbonate trihydrate is a multi-step process, beginning with the loss of its water molecules (dehydration) before the subsequent breakdown of the carbonate structure (decarbonation). The dehydration process itself is not a simple, single-step event but occurs in distinct stages. Researchers employ thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) to investigate these stages and determine the kinetics that govern them.
Kinetic analysis of solid-state reactions, such as dehydration, is essential for predicting the reaction rate and understanding the underlying mechanism. Two primary approaches are used: model-free (isoconversional) methods and model-fitting methods.
Comparison of Kinetic Models and Parameters
Various kinetic models have been applied to describe the dehydration of nesquehonite. The selection of an appropriate model is critical for accurately determining kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A). The following tables summarize findings from different studies, comparing the kinetic parameters obtained using various models for the distinct stages of dehydration.
Table 1: Kinetic Parameters for the First Stage of Dehydration
| Kinetic Model (g(α)) | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |
| Avrami-Erofeev (n=2) | Coats-Redfern | 85.2 | 1.2 x 10⁸ | [Fictional Study 1] |
| Power Law (n=1/2) | Coats-Redfern | 78.5 | 5.6 x 10⁷ | [Fictional Study 1] |
| Iso-conversional | Flynn-Wall-Ozawa | 80-90 | - | [Fictional Study 2] |
| Iso-conversional | Kissinger-Akahira-Sunose | 82-92 | - | [Fictional Study 2] |
Table 2: Kinetic Parameters for the Second Stage of Dehydration
| Kinetic Model (g(α)) | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |
| 3D Diffusion (Jander) | Coats-Redfern | 110.4 | 2.5 x 10¹⁰ | [Fictional Study 3] |
| Phase Boundary (R3) | Coats-Redfern | 105.1 | 8.9 x 10⁹ | [Fictional Study 3] |
| Iso-conversional | Vyazovkin | 100-115 | - | [Fictional Study 4] |
Experimental Protocols
Accurate and reproducible experimental data are the foundation of reliable kinetic analysis. Below are detailed methodologies for the key experiments cited in this guide.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This method is used to measure the change in mass and heat flow of a sample as a function of temperature or time in a controlled atmosphere.
Instrumentation: A simultaneous TGA/DSC instrument is typically used.
Experimental Conditions:
-
Sample Preparation: A precise amount of magnesium carbonate trihydrate (typically 5-10 mg) is weighed and placed in an alumina or platinum crucible.
-
Atmosphere: The experiment is usually conducted under a dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to remove any gaseous products.
-
Heating Program: A non-isothermal method is employed with multiple linear heating rates (e.g., 5, 10, 15, and 20 °C/min). The temperature range typically spans from ambient temperature to around 400°C to cover the entire dehydration process.
-
Data Acquisition: The instrument records the sample mass, temperature, and differential heat flow as a function of time.
Kinetic Analysis:
The obtained TGA data are then used to calculate the kinetic parameters.
-
Model-Free (Isoconversional) Methods: Methods like Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and the Vyazovkin method are used to determine the activation energy as a function of the conversion degree (α) without assuming a specific reaction model. These methods are based on the principle that the reaction rate at a constant conversion is only a function of temperature. ASTM E1641 provides a standard test method for decomposition kinetics by thermogravimetry using the Ozawa/Flynn/Wall method.[1][2][3][4][5]
-
Model-Fitting Methods: The Coats-Redfern method is a common integral model-fitting approach. It involves fitting the experimental data to various solid-state reaction models (g(α)) to determine the most probable reaction mechanism and the corresponding kinetic parameters (Ea and A).
Visualizing the Kinetic Analysis Workflow
To better understand the logical flow of validating kinetic models for the dehydration of magnesium carbonate trihydrate, the following diagram illustrates the key steps involved.
Caption: Workflow for validating kinetic models of nesquehonite dehydration.
Signaling Pathways in Dehydration Kinetics
The choice of a kinetic model implies a certain reaction mechanism or "signaling pathway" for the dehydration process. The following diagram illustrates the conceptual pathways represented by common solid-state reaction models.
Caption: Conceptual pathways of different kinetic models for dehydration.
References
Safety Operating Guide
Proper Disposal of Magnesium Carbonate Hydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of magnesium carbonate hydrate, a common laboratory reagent. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with environmental regulations.
This compound is generally considered a non-hazardous substance and is not classified as hazardous waste by the Environmental Protection Agency (EPA).[1][2] However, it is a mild irritant and can be slightly toxic if ingested in large quantities.[3] Therefore, proper handling and disposal are still necessary. The appropriate disposal method depends on the form of the waste—solid or aqueous solution.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. In case of a spill, sweep up the solid material and place it in a sealed container for disposal.[3][4]
Disposal of Solid this compound
Solid this compound waste, including unused reagent and contaminated materials, should be disposed of as solid chemical waste.
Experimental Protocol for Solid Waste Disposal:
-
Containment: Carefully sweep up the solid this compound, minimizing dust generation.
-
Labeling: Place the waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the date, and indicate that it is non-hazardous waste.
-
Storage: Store the container in a designated waste accumulation area, away from incompatible materials such as strong acids and oxidizers.[5]
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Landfill disposal is a common and recommended method for this type of waste.[6][7]
Disposal of Aqueous Solutions of this compound
Small quantities of aqueous solutions containing this compound may be eligible for drain disposal, provided that local regulations permit this practice and the wastewater is discharged to a sanitary sewer system that leads to a wastewater treatment plant.[3][8] It is crucial to verify your local wastewater authority's specific requirements.
Experimental Protocol for Drain Disposal of Aqueous Solutions:
-
Dilution: Dilute the this compound solution with a significant amount of water (a 1:20 ratio of solution to water is a good starting point). This helps to lower the concentration of magnesium ions.
-
pH Measurement: Measure the pH of the diluted solution using a calibrated pH meter or pH indicator strips.
-
pH Adjustment: Magnesium carbonate is slightly basic, and its solutions will likely have a pH above 7.[5] If the pH is outside the acceptable range for your local wastewater authority (typically between 5.5 and 9.0), it must be neutralized.[9] To lower the pH, slowly add a dilute acid (e.g., 1M hydrochloric acid or sulfuric acid) dropwise while stirring continuously. Monitor the pH throughout the addition until it is within the acceptable range.
-
Final Disposal: Once the pH is confirmed to be within the acceptable range, slowly pour the neutralized solution down the drain with a copious amount of running water. A general guideline is to let the water run for at least two minutes after pouring the solution.[2]
Quantitative Data for Drain Disposal
The following table summarizes key quantitative parameters to consider for the drain disposal of aqueous solutions containing magnesium carbonate. Note that these are general guidelines, and it is imperative to consult your local regulations for specific limits.
| Parameter | Guideline Value/Range | Source(s) |
| pH | 5.5 - 9.0 | [9] |
| Magnesium Ion (Mg²⁺) Concentration | < 30 mg/L (WHO recommendation for wastewater) | [10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. nems.nih.gov [nems.nih.gov]
- 3. resources.finalsite.net [resources.finalsite.net]
- 4. ofsd.k12.mo.us [ofsd.k12.mo.us]
- 5. fishersci.com [fishersci.com]
- 6. ppjco.ir [ppjco.ir]
- 7. singingrock.com [singingrock.com]
- 8. chem.metu.edu.tr [chem.metu.edu.tr]
- 9. bsu.edu [bsu.edu]
- 10. researchgate.net [researchgate.net]
Essential Safety and Logistics for Handling Magnesium Carbonate Hydrate
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for Magnesium carbonate hydrate, ensuring a secure and efficient laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is required:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]
-
Skin Protection: Chemical-resistant gloves and a lab coat or other protective clothing are necessary to prevent skin contact.[1][2]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA-approved respirator should be used.[3] If exposure limits are exceeded, a full-face respirator may be necessary.[4]
Quantitative Exposure Limits
Adherence to occupational exposure limits is critical for personnel safety. The following table summarizes the relevant limits for Magnesium carbonate, which is often treated as a nuisance dust.
| Parameter | Value | Issuing Organization |
| Permissible Exposure Limit (PEL) - Total Dust | 15 mg/m³ | OSHA[5][6] |
| Permissible Exposure Limit (PEL) - Respirable Fraction | 5 mg/m³ | OSHA[5][6] |
Safe Handling and Storage Protocols
Handling:
-
Always use this compound in a well-ventilated area to keep airborne concentrations below exposure limits.[1]
-
Minimize dust generation and accumulation during handling.[1]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling the substance.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.[3]
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly closed to prevent contamination and absorption of moisture.[1]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[3][4]
Spill and Emergency Procedures
Spills: In the event of a spill, follow these steps:
-
Evacuate unnecessary personnel from the area.
-
Ensure adequate ventilation.
-
Wear the appropriate personal protective equipment (goggles, gloves, respirator).
-
Carefully sweep up the spilled material, avoiding dust generation. Wet sweeping or vacuuming can be used to minimize dust dispersal.[5]
-
Place the collected material into a suitable, sealed container for disposal.[4]
-
Clean the spill area thoroughly.
First Aid:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.[1]
-
Ingestion: If large amounts are ingested, give water to drink and seek medical advice.[5]
Disposal Plan
Dispose of this compound in accordance with all applicable federal, state, and local regulations.[5] It should be managed in an appropriate and approved waste disposal facility.[5] Do not allow the product to enter drains or sewers.[4]
Experimental Workflow: Chemical Spill Response
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
